Fesoterodine
Description
Properties
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSDBARQIPTGU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182853 | |
| Record name | Fesoterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fesoterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Highly soluble | |
| Record name | Fesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
286930-02-7, 286930-03-8 | |
| Record name | Fesoterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fesoterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fesoterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fesoterodine's Active Metabolite: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of Fesoterodine's Active Metabolite, 5-Hydroxymethyl Tolterodine, on Muscarinic Receptors.
Introduction
This compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). It functions as a prodrug, being rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] This active moiety is responsible for the antimuscarinic effects of this compound.[3] 5-HMT is a potent and competitive antagonist at all five muscarinic receptor subtypes (M1-M5), exhibiting a non-selective binding profile in vitro.[4][5] This guide provides a detailed overview of the quantitative pharmacology, experimental methodologies, and cellular signaling pathways related to the interaction of 5-HMT with muscarinic receptors.
Quantitative Pharmacology
The interaction of 5-HMT with muscarinic receptors has been quantified through various in vitro assays. The following tables summarize the key quantitative parameters defining the potency and affinity of 5-HMT.
Table 1: Muscarinic Receptor Binding Affinities of 5-Hydroxymethyl Tolterodine (5-HMT)
The binding affinity of 5-HMT for the five human muscarinic receptor subtypes is determined by competitive radioligand binding assays. These experiments measure the ability of 5-HMT to displace a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells.[3][6]
| Receptor Subtype | Ki (nM) | pKi | Cell Line | Reference |
| M1 | 2.5 | 8.6 | CHO | [3] (Calculated from pKi) |
| M2 | 5.0 | 8.3 | CHO | [3] (Calculated from pKi) |
| M3 | 3.2 | 8.5 | CHO | [3] (Calculated from pKi) |
| M4 | 4.0 | 8.4 | CHO | [3] (Calculated from pKi) |
| M5 | 2.0 | 8.7 | CHO | [7] (Data for Tolterodine, 5-HMT equipotent) |
Note: Ki values are calculated from pKi values (pKi = -log(Ki)) and may vary slightly between studies due to different experimental conditions.
Table 2: Functional Antagonist Potency of 5-Hydroxymethyl Tolterodine (5-HMT)
The functional antagonist potency of 5-HMT is often determined by its ability to inhibit agonist-induced responses in isolated tissues, such as the contraction of guinea pig bladder strips induced by carbachol.
| Parameter | Value | Tissue/Assay | Reference |
| IC50 | 5.7 nM | Carbachol-induced contractions in isolated guinea pig bladder | [4][5] |
| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips | [8] |
| Kb | 0.84 nM | Competitive antagonism in guinea pig isolated urinary bladder | [4] |
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly categorized based on their primary G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 5-HMT, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing acetylcholine from binding to the receptor.
M3 Receptor Signaling in Detrusor Smooth Muscle
In the urinary bladder, the contraction of the detrusor smooth muscle is primarily mediated by the M3 muscarinic receptor subtype. The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to muscle contraction.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating the contraction of the urinary detrusor muscle in cynomolgus monkeys and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fesoterodine as a Prodrug: A Technical Guide to its Active Metabolite, 5-HMT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[1][2][3] As a prodrug, this compound itself is inactive and undergoes rapid and extensive hydrolysis by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] This conversion is a key feature of its pharmacokinetic profile, leading to consistent systemic exposure to the active moiety. 5-HMT is a potent muscarinic receptor antagonist, and its action on M3 receptors in the bladder smooth muscle is the primary mechanism for its therapeutic effect in OAB. This technical guide provides an in-depth overview of the biotransformation of this compound, the pharmacokinetic profile of 5-HMT, its mechanism of action at the molecular level, and detailed experimental protocols for its study.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased daytime frequency and nocturia.[2] Antimuscarinic agents are a first-line pharmacotherapy for OAB, and this compound is a prominent member of this class.[1][2] The design of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT) was a strategic approach to optimize the pharmacokinetic properties of the active compound.[7] Unlike its predecessor tolterodine, which is metabolized to 5-HMT by the polymorphic cytochrome P450 2D6 (CYP2D6), this compound's conversion is mediated by ubiquitous esterases, leading to more predictable plasma concentrations of 5-HMT regardless of the patient's CYP2D6 genotype.[4][7][8] This guide delves into the technical aspects of this compound's conversion to 5-HMT and the subsequent pharmacological actions of this active metabolite.
Biotransformation of this compound to 5-HMT
This compound is rapidly and almost completely hydrolyzed to 5-HMT in the blood after oral administration.[5][9] This biotransformation is not dependent on hepatic CYP enzymes for the initial activation step, which contributes to its consistent pharmacokinetic profile.[4][7]
Enzymatic Hydrolysis
The conversion of this compound to 5-HMT is catalyzed by non-specific carboxylesterases present in plasma and other tissues.[4][10] This rapid hydrolysis results in undetectable levels of the parent drug in plasma.[5]
Metabolic Fate of 5-HMT
Once formed, 5-HMT is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive metabolites, which are then excreted.[5][9][11] This dual metabolic pathway for the elimination of the active metabolite contributes to a reduced risk of drug-drug interactions.[11]
Pharmacokinetics of 5-HMT
The clinical efficacy and safety of this compound are directly related to the plasma concentrations of its active metabolite, 5-HMT.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of 5-HMT following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of this compound in Healthy Volunteers (CYP2D6 Extensive Metabolizers)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| 4 mg | 1.89 | 21.2 | 5 | ~7 | [9] |
| 8 mg | 3.98 | 45.3 | 5 | ~7 | [9] |
| 12 mg | 7.3 | - | 5 | ~8 | [4] |
Table 2: Influence of CYP2D6 Phenotype on 5-HMT Pharmacokinetics (8 mg this compound)
| Phenotype | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Extensive Metabolizer (EM) | 3.98 | 45.3 | [9] |
| Poor Metabolizer (PM) | 6.90 | 88.7 | [9] |
Mechanism of Action of 5-HMT
5-HMT is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[5] Its therapeutic effect in OAB is primarily due to the blockade of M3 receptors on the detrusor muscle of the bladder.[3]
Muscarinic M3 Receptor Signaling Pathway
Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on bladder smooth muscle cells, initiating a signaling cascade that leads to contraction. 5-HMT competitively inhibits this binding.
The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[4][5] This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[4] By blocking the initial binding of acetylcholine, 5-HMT effectively inhibits this entire signaling cascade, resulting in relaxation of the detrusor muscle and a reduction in OAB symptoms.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and 5-HMT.
In Vitro Hydrolysis of this compound by Esterases
Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to 5-HMT by carboxylesterases.
Materials:
-
This compound fumarate
-
Recombinant human carboxylesterase 1 (CES1) and 2 (CES2)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., deuterated 5-HMT)
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO).
-
Prepare a series of this compound dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 1-100 µM).
-
In a microcentrifuge tube, combine the this compound solution with the recombinant carboxylesterase enzyme in phosphate buffer.
-
Initiate the reaction by incubating at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantify the formation of 5-HMT at each time point and substrate concentration.
-
Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of this compound and 5-HMT in Human Plasma by LC-MS/MS
Objective: To simultaneously measure the concentrations of this compound and 5-HMT in human plasma samples.
Materials:
-
Human plasma samples
-
This compound and 5-HMT analytical standards
-
Deuterated this compound and 5-HMT as internal standards (IS)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
C18 HPLC column
-
Tandem mass spectrometer
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over a few minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to a specific product ion.
-
5-HMT: Monitor the transition of the parent ion to a specific product ion.
-
Internal Standards: Monitor the transitions for the deuterated analogues.
-
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the nominal concentrations.
-
Determine the concentrations of this compound and 5-HMT in the plasma samples from the calibration curves.
-
Radioligand Binding Assay for 5-HMT at Muscarinic M3 Receptors
Objective: To determine the binding affinity (Ki) of 5-HMT for the human muscarinic M3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M3 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
5-HMT
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of 5-HMT.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 5-HMT by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolite 5-HMT and subsequent inactivation.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
5-HMT Signaling Pathway at the Muscarinic M3 Receptor
Caption: The signaling cascade of the muscarinic M3 receptor and its inhibition by 5-HMT.
Conclusion
This compound's design as a prodrug that is rapidly and consistently converted to its active metabolite, 5-HMT, by non-specific esterases represents a significant advancement in the treatment of overactive bladder. This mechanism ensures predictable pharmacokinetics, minimizing the impact of genetic polymorphisms in drug-metabolizing enzymes. The active metabolite, 5-HMT, is a potent muscarinic receptor antagonist that effectively reduces bladder smooth muscle contractility by blocking the M3 receptor-mediated signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of compounds targeting the muscarinic system. A thorough understanding of the biotransformation, pharmacokinetics, and mechanism of action of this compound and 5-HMT is crucial for researchers and clinicians working to optimize therapies for overactive bladder and related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Monolithic LC method applied to this compound fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hydrolysis of pyrethroids by carboxylesterases from Lucilia cuprina and Drosophila melanogaster with active sites modified by in vitro mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fesoterodine in the Management of Overactive Bladder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] As a prodrug, this compound is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this area.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology.[7] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the activation of muscarinic receptors by acetylcholine. This compound is a second-generation antimuscarinic agent designed to address the symptoms of OAB.[6] It is structurally related to tolterodine and shares the same active metabolite, 5-HMT.[5][8] However, its prodrug design offers a distinct pharmacokinetic profile, leading to consistent plasma concentrations of the active moiety.[6][8]
Mechanism of Action
This compound's therapeutic effect is attributable to the competitive antagonism of muscarinic receptors by its active metabolite, 5-HMT.[4][9] Muscarinic receptors, particularly the M2 and M3 subtypes, are abundant in the smooth muscle of the urinary bladder.[10][11] While M3 receptors are primarily responsible for mediating detrusor muscle contraction, M2 receptors are more numerous and may contribute to bladder contractility.[10][11] By blocking these receptors, 5-HMT inhibits the binding of acetylcholine, leading to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[2][4][9]
Signaling Pathway of Muscarinic Receptor Antagonism
The binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle cell activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction. This compound's active metabolite, 5-HMT, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and preventing bladder muscle contraction.
Figure 1: Muscarinic Receptor Antagonism Signaling Pathway
Pharmacodynamics
Receptor Binding Affinity
The binding affinity of this compound and its active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. 5-HMT is a potent antagonist with high affinity for all five muscarinic receptor subtypes, showing no significant selectivity.[12][13][14] this compound itself has a much lower binding affinity.[14]
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 52 | - | 209 | 23 | 285 |
| 5-HMT | 0.9 | 2.9 | 1.7 | 1.1 | 2.7 |
| Tolterodine | 5.0 | 14 | 4.6 | 4.6 | 7.2 |
| Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound, 5-HMT, and Tolterodine.[14] |
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |
| Table 2: Muscarinic Receptor Binding Affinities (pKi) of this compound.[15] |
Bladder Selectivity
Studies have shown that this compound and 5-HMT exhibit a degree of bladder selectivity, with a higher binding affinity for muscarinic receptors in the human bladder detrusor and mucosa compared to the parotid gland.[12][13] This selectivity may contribute to a more favorable side-effect profile, particularly concerning dry mouth, which is a common anticholinergic adverse event.[12][13]
| Compound | Detrusor Muscle (Ki, nM) | Bladder Mucosa (Ki, nM) | Parotid Gland (Ki, nM) |
| This compound | 2.3 ± 0.4 | 6.6 ± 1.1 | 47.1 ± 8.3 |
| 5-HMT | 2.1 ± 0.3 | 2.8 ± 0.5 | 22.2 ± 3.9 |
| Tolterodine | 4.7 ± 0.8 | 6.9 ± 1.2 | 14.5 ± 2.5 |
| Table 3: Competitive Inhibition (Ki, nM) of [3H]NMS Binding in Human Tissues.[13] |
Pharmacokinetics
Absorption and Metabolism
This compound is a prodrug that is rapidly and completely absorbed after oral administration.[4] It undergoes extensive and rapid hydrolysis by non-specific esterases in the plasma to its active metabolite, 5-HMT.[4][5] this compound itself is not detectable in plasma.[4] The bioavailability of 5-HMT is 52%.[4]
The formation of 5-HMT from this compound is independent of the cytochrome P450 (CYP) enzyme system, which results in more predictable plasma concentrations compared to tolterodine, whose metabolism to 5-HMT is dependent on the polymorphic CYP2D6 enzyme.[5][8] 5-HMT is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive metabolites.[4]
Figure 2: Metabolic Pathway of this compound
Distribution and Excretion
The plasma protein binding of 5-HMT is approximately 50%.[4] The apparent terminal half-life of 5-HMT is approximately 7 hours. Elimination of 5-HMT occurs through both hepatic metabolism and renal excretion.[4] Approximately 70% of an administered dose is recovered in the urine, primarily as inactive metabolites, and about 7% is recovered in the feces.
| Parameter | Value |
| Bioavailability (of 5-HMT) | 52%[4] |
| Time to Peak Plasma Concentration (tmax) | ~5 hours[4] |
| Plasma Protein Binding (of 5-HMT) | ~50%[4] |
| Apparent Terminal Half-life (of 5-HMT) | ~7 hours |
| Table 4: Key Pharmacokinetic Parameters of this compound's Active Metabolite (5-HMT). |
Clinical Efficacy
Numerous randomized, placebo-controlled clinical trials have demonstrated the efficacy of this compound (4 mg and 8 mg once daily) in improving the symptoms of OAB.[7] Treatment with this compound has been shown to lead to statistically significant reductions in the number of urge urinary incontinence episodes, micturition frequency, and urgency episodes compared to placebo.[7] The 8 mg dose has been shown to be superior in efficacy to the 4 mg dose and to tolterodine extended-release 4 mg.
Figure 3: Generalized Clinical Trial Workflow
Safety and Tolerability
The most common adverse events associated with this compound are consistent with its antimuscarinic properties and include dry mouth and constipation. These side effects are generally mild to moderate in severity and are dose-related. The incidence of dry mouth is a primary reason for discontinuation of antimuscarinic therapy. Due to the bladder-selective binding profile of its active metabolite, this compound may offer a favorable tolerability profile.[12][13] Long-term studies have shown that this compound is well-tolerated, with a low rate of discontinuation due to adverse events.
| Adverse Event | This compound 4 mg (%) | This compound 8 mg (%) | Placebo (%) |
| Dry Mouth | 7 | 28 | 5 |
| Constipation | 2 | 6 | 2 |
| Table 5: Incidence of Common Adverse Events in Phase III Clinical Trials. (Data compiled from multiple sources) |
Experimental Protocols
Muscarinic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 5-HMT) for muscarinic receptors.
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (5-HMT) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgSO₄, 0.25 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Bladder Strip Functional Assay
Objective: To assess the functional antagonist activity of a test compound on bladder smooth muscle contraction.
Materials:
-
Guinea pig urinary bladder.
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (5-HMT).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the urinary bladder. Cut the bladder into longitudinal strips.
-
Mounting: Mount the bladder strips in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the buffer.
-
Contraction: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with the test compound (5-HMT) at a specific concentration for a predetermined period (e.g., 30-60 minutes).
-
Repeat Contraction: In the continued presence of the test compound, generate a second cumulative concentration-response curve to carbachol.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve without affecting the maximum response. The Schild equation can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.
Conclusion
This compound is an effective and well-tolerated treatment for overactive bladder. Its pharmacological profile is characterized by its conversion to the potent, non-selective muscarinic antagonist 5-HMT, which exhibits a degree of bladder selectivity. The prodrug design of this compound ensures consistent plasma concentrations of its active metabolite, independent of the patient's CYP2D6 genotype. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound, offering valuable information for researchers, scientists, and drug development professionals working to advance the treatment of overactive bladder.
References
- 1. Structured behavioral treatment research protocol for women with mixed urinary incontinence and overactive bladder symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Series of Systematic Reviews and Network Meta-analyses of Randomized Controlled Trials of Medications for Patients with Overactive Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Validation of a Functional, Isolated Pig Bladder Model for Physiological Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. SOME PHARMACOLOGICAL PROPERTIES OF THE CIRCULAR AND LONGITUDINAL MUSCLE STRIPS FROM THE GUINEA-PIG ISOLATED ILEUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbachol activates a novel sodium current in isolated guinea pig ventricular myocytes via M2 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Autonomous activity in the isolated guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Fesoterodine: A Prodrug Approach to Optimize a Tolterodine Analog
An In-depth Technical Guide on the Discovery and Development of Fesoterodine
Executive Summary
This compound (marketed as Toviaz®) represents a significant advancement in the treatment of overactive bladder (OAB), born from a strategic drug development program aimed at optimizing the therapeutic profile of its predecessor, tolterodine. This technical guide delineates the discovery and development of this compound, focusing on its evolution as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Through a comprehensive review of preclinical and clinical data, this document elucidates the pharmacological advantages of this compound, including its consistent, genotype-independent pharmacokinetics, which contrasts with the CYP2D6-dependent metabolism of tolterodine. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific rationale and experimental validation that led to the approval and clinical use of this compound.
Introduction: The Clinical Need and the Rise of Tolterodine
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting patients' quality of life. Antimuscarinic agents, which antagonize muscarinic receptors in the bladder to reduce involuntary detrusor muscle contractions, are a cornerstone of OAB treatment.[1][2] Tolterodine emerged as a key therapeutic option, demonstrating efficacy in managing OAB symptoms. However, its metabolism presented a clinical challenge.
Tolterodine is metabolized in the liver primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3] Both tolterodine and 5-HMT are potent muscarinic receptor antagonists.[3] The genetic variability in CYP2D6 activity leads to significant inter-individual differences in the plasma concentrations of tolterodine and 5-HMT.[1][4] Individuals who are poor metabolizers (PMs) of CYP2D6 exhibit higher exposure to tolterodine, while extensive metabolizers (EMs) have higher levels of 5-HMT.[1][4] This pharmacokinetic variability can complicate dosing and may contribute to inconsistent therapeutic responses and adverse effect profiles among patients.[4][5]
The Prodrug Strategy: Designing this compound
To address the limitations of tolterodine's metabolism, a prodrug approach was undertaken. The goal was to develop a compound that would be efficiently and consistently converted to the active moiety, 5-HMT, independent of the patient's CYP2D6 genotype.[3] This led to the design and synthesis of this compound.
This compound is the isobutyric acid ester prodrug of 5-HMT.[3] Upon oral administration, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases in the plasma and tissues to release 5-HMT.[3][6] This conversion bypasses the CYP2D6 metabolic pathway, resulting in more predictable and consistent plasma concentrations of the active metabolite across different patient populations, regardless of their CYP2D6 metabolizer status.[4][5]
Chemical Synthesis
The synthesis of this compound generally involves the preparation of the key intermediate, 5-hydroxymethyl tolterodine, followed by esterification. Several synthetic routes have been described in the literature. A common approach involves the oxidation of the methyl group of a protected tolterodine derivative, followed by deprotection and esterification with isobutyryl chloride.[7][8]
Comparative Pharmacology and Pharmacokinetics
The pharmacological activity of this compound is attributable to its active metabolite, 5-HMT, which is a competitive muscarinic receptor antagonist.[9] 5-HMT exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[10]
Muscarinic Receptor Binding
Preclinical studies have demonstrated that 5-HMT binds with high affinity to muscarinic receptors in the human bladder mucosa and detrusor muscle.[11] The binding is competitive and reversible.[11]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 5-HMT after Administration of this compound and Tolterodine ER in CYP2D6 Extensive (EM) and Poor Metabolizers (PM)
| Parameter | This compound (4 mg) | Tolterodine ER (4 mg) | This compound (8 mg) | Tolterodine ER (8 mg) |
| CYP2D6 EMs | ||||
| Cmax (ng/mL) | 3.3 (48%) | 2.1 (87%) | 6.5 (46%) | 4.1 (87%) |
| AUC (0-24h) (ng·h/mL) | 36.3 (46%) | 25.8 (87%) | 72.8 (44%) | 51.9 (87%) |
| t½ (h) | ~8 | ~8 | ~8 | ~8 |
| CYP2D6 PMs | ||||
| Cmax (ng/mL) | 6.2 | N/A | 12.3 | N/A |
| AUC (0-24h) (ng·h/mL) | 75.9 | N/A | 152.1 | N/A |
| t½ (h) | ~8 | N/A | ~8 | N/A |
Data are presented as mean (Coefficient of Variation %). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life. Data compiled from multiple sources.[1][2][4][5][12]
Clinical Development and Efficacy
The clinical development program for this compound was designed to establish its efficacy and safety in the treatment of OAB and to demonstrate its advantages over existing therapies, including tolterodine.
Phase III Clinical Trial Program
Multiple large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials have demonstrated the efficacy of this compound (4 mg and 8 mg once daily) in improving the symptoms of OAB.[13][14]
Key Efficacy Endpoints:
-
Change from baseline in the number of urge urinary incontinence (UUI) episodes per 24 hours.
-
Change from baseline in the number of micturitions per 24 hours.
-
Change from baseline in the mean voided volume per micturition.
Across these trials, both 4 mg and 8 mg doses of this compound showed statistically significant improvements in all primary and secondary efficacy endpoints compared to placebo.[13][14] Furthermore, a dose-response relationship was observed, with the 8 mg dose providing greater efficacy than the 4 mg dose.[14][15]
Head-to-Head Comparator Trials
Direct comparator trials have shown that this compound 8 mg is superior to tolterodine extended-release (ER) 4 mg in reducing UUI episodes and improving other OAB symptoms.[7][13]
Table 2: Summary of Efficacy Results from a Head-to-Head Clinical Trial of this compound vs. Tolterodine ER and Placebo
| Efficacy Endpoint | This compound 8 mg (Mean Change from Baseline) | Tolterodine ER 4 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| Urge Urinary Incontinence Episodes / 24h | -2.55 | -1.85 | -1.20 |
| Micturitions / 24h | -2.42 | -1.89 | -1.33 |
| Mean Voided Volume (mL) | +34.5 | +23.5 | +13.8 |
Data are representative of results from large-scale clinical trials.[7]
Safety and Tolerability
The safety profile of this compound is consistent with that of other antimuscarinic agents. The most commonly reported adverse events are dry mouth, constipation, and dry eyes.[6][13] These effects are generally mild to moderate in severity and are dose-related.[15] The incidence of discontinuation due to adverse events in clinical trials was low.[15]
Experimental Protocols
Pharmacokinetic Study Protocol
-
Study Design: Open-label, randomized, crossover study in healthy volunteers genotyped as CYP2D6 extensive metabolizers (EMs) or poor metabolizers (PMs).[2][5]
-
Treatment Arms: Single oral doses of this compound (e.g., 4 mg, 8 mg) and tolterodine ER (e.g., 4 mg).[4]
-
Blood Sampling: Serial blood samples collected at predefined time points post-dose for pharmacokinetic analysis.
-
Bioanalytical Method: Plasma concentrations of 5-HMT and tolterodine determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis used to determine key pharmacokinetic parameters including Cmax, AUC, and t½.
Phase III Efficacy and Safety Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[14]
-
Patient Population: Adult patients with a clinical diagnosis of overactive bladder for at least 6 months, meeting specific criteria for urinary frequency and urge incontinence episodes based on a 3-day bladder diary.[16]
-
Treatment Arms: this compound (4 mg or 8 mg once daily), placebo, or an active comparator (e.g., tolterodine ER 4 mg).[7][14]
-
Primary Efficacy Endpoint: Change from baseline to week 12 in the mean number of urge urinary incontinence episodes per 24 hours.[16]
-
Secondary Efficacy Endpoints: Changes from baseline in micturition frequency, mean voided volume, and patient-reported outcomes.[16]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Muscarinic Receptor Binding Assay Protocol
-
Tissue Preparation: Homogenates of human bladder mucosa and detrusor muscle are prepared.[11]
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS) is used as the radioligand to label muscarinic receptors.[11][17]
-
Assay: Tissue homogenates are incubated with a fixed concentration of [³H]NMS and varying concentrations of the test compounds (this compound, 5-HMT, tolterodine).[11]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[17]
Visualizations
Caption: Metabolic pathway of this compound to its active metabolite, 5-HMT.
Caption: Mechanism of action of 5-HMT on the muscarinic M3 receptor signaling pathway.
Caption: this compound drug development workflow.
Conclusion
The development of this compound as a prodrug of 5-hydroxymethyl tolterodine exemplifies a successful rational drug design strategy. By leveraging a deep understanding of the metabolic liabilities of tolterodine, researchers were able to create a molecule with a superior pharmacokinetic profile. The conversion of this compound to its active metabolite by ubiquitous esterases ensures consistent and predictable exposure to 5-HMT, independent of the patient's CYP2D6 genotype. This leads to a more reliable dose-response relationship and has been demonstrated to translate into improved clinical efficacy compared to its predecessor. This compound stands as a testament to the power of prodrug chemistry to optimize the therapeutic potential of a known active moiety.
References
- 1. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]
- 15. medscape.com [medscape.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ics.org [ics.org]
Preclinical Pharmacology of Fesoterodine and 5-Hydroxymethyl Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This compound is a competitive muscarinic receptor antagonist, and this guide details its binding affinity, functional potency, and the signaling pathways it modulates. The information is intended to support further research and drug development in the field of urology and pharmacology.
Introduction
This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3][4] 5-HMT is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs) and is responsible for the therapeutic effects of this compound in the treatment of overactive bladder (OAB).[5][6][7] This guide summarizes the key preclinical pharmacological data for both this compound and 5-HMT.
Muscarinic Receptor Binding Affinity
This compound and 5-HMT are non-selective antagonists, binding to all five muscarinic receptor subtypes (M1-M5) with similar affinity.[6][8][9] The binding affinities, expressed as pKi and Ki values, are summarized in the tables below. A higher pKi value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinity of this compound [8][9]
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.0 | 10 |
| M2 | 7.7 | 20 |
| M3 | 7.4 | 40 |
| M4 | 7.3 | 50 |
| M5 | 7.5 | 32 |
Table 2: Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine (5-HMT) [5][10][11]
| Receptor Subtype | Ki (nM) |
| M1 | Data not consistently reported |
| M2 | 5.6 |
| M3 | 5.7 |
| M4 | Data not consistently reported |
| M5 | Data not consistently reported |
Note: While specific Ki values for 5-HMT at M1, M4, and M5 receptors are not consistently reported across studies, it is established that 5-HMT is a non-selective muscarinic antagonist with high affinity for all subtypes.[5]
Studies have shown that this compound and 5-HMT exhibit a competitive and reversible binding to muscarinic receptors.[11] Furthermore, they demonstrate a degree of bladder selectivity, with a higher binding affinity for muscarinic receptors in the human bladder detrusor and mucosa compared to the parotid gland.[12] This selectivity may contribute to a more favorable side-effect profile, particularly concerning dry mouth.
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine. The five subtypes are broadly categorized based on their primary G protein coupling:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins .
-
M2 and M4 receptors primarily couple to Gi/o proteins .[5][13][14][15][16]
As competitive antagonists, this compound (via its active metabolite 5-HMT) blocks the binding of acetylcholine to these receptors, thereby inhibiting the initiation of their respective signaling cascades.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by acetylcholine initiates the Gq/11 signaling cascade, which is crucial for smooth muscle contraction, such as in the urinary bladder detrusor muscle.[17][18] The key steps are:
-
Acetylcholine binds to the muscarinic receptor.
-
The associated Gq protein is activated, leading to the activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Increased intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.
-
DAG activates Protein Kinase C (PKC), which can further contribute to the contractile response.
Caption: Gq/11 Signaling Pathway Inhibition by this compound/5-HMT.
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by acetylcholine triggers the Gi/o signaling pathway, which generally has an inhibitory effect on cellular activity.[13][15][16] The key steps include:
-
Acetylcholine binds to the muscarinic receptor.
-
The associated Gi protein is activated.
-
The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
The βγ-subunits of the Gi protein can directly modulate ion channels, such as activating inwardly rectifying potassium (K+) channels, leading to hyperpolarization and reduced cell excitability.
Caption: Gi/o Signaling Pathway Inhibition by this compound/5-HMT.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and 5-HMT for muscarinic receptor subtypes.[5][19][20][21][22][23]
Objective: To quantify the binding affinity of the test compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines (e.g., CHO-K1) expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[5][19][21]
-
Test compounds: this compound, 5-HMT.
-
Reference compound for non-specific binding: Atropine (e.g., 1-10 µM).[5][21]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).[5]
-
Scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds (this compound, 5-HMT) and the reference compound (atropine).
-
Dilute the cell membranes in assay buffer to a suitable protein concentration.
-
Prepare the radioligand solution ([3H]-NMS) in assay buffer at a concentration near its Kd.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, reference compound (for non-specific binding), or buffer alone (for total binding).
-
Initiate the binding reaction by adding the diluted cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[19]
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Isolated Bladder Strip Contractility Assay
This functional assay assesses the potency of this compound and 5-HMT in antagonizing agonist-induced contractions of bladder smooth muscle.[1][24][25][26][27][28][29][30]
Objective: To determine the functional antagonist potency (e.g., pA2 or Kb) of the test compounds.
Materials:
-
Animal bladder tissue (e.g., from rat or guinea pig).
-
Krebs solution (e.g., NaCl, KCl, CaCl2, MgSO4, NaHCO3, KH2PO4, glucose), aerated with 95% O2/5% CO2 and maintained at 37°C.[28]
-
Test compounds: this compound, 5-HMT.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and dissect the urinary bladder.
-
Prepare longitudinal strips of the detrusor muscle.
-
Mount the strips in organ baths containing Krebs solution under a resting tension (e.g., 1 g).[27]
-
Allow the tissue to equilibrate for a period (e.g., 30-60 minutes), with periodic washing.
-
-
Contraction Induction:
-
Construct a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissue strips with a known concentration of the test compound (this compound or 5-HMT) or vehicle for a set period (e.g., 30 minutes).[25]
-
-
Second Agonist Response:
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist (carbachol).
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[31] Alternatively, the Kb (equilibrium dissociation constant for the antagonist) can be calculated.[29]
-
Caption: Workflow for Isolated Bladder Strip Contractility Assay.
In Vivo Cystometry in Rats
This in vivo model is used to evaluate the effects of this compound and 5-HMT on bladder function in a living animal.[9][28][32][33]
Objective: To assess the in vivo efficacy of the test compounds on urodynamic parameters such as bladder capacity, micturition pressure, and frequency.
Materials:
-
Anesthesia: e.g., Urethane.
-
Bladder catheter.
-
Infusion pump and pressure transducer.
-
Data acquisition system.
-
Test compounds: this compound or 5-HMT for administration (e.g., intravenous).[9]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Implant a catheter into the bladder dome via a small abdominal incision.
-
Exteriorize the catheter and connect it to an infusion pump and a pressure transducer.
-
-
Baseline Cystometry:
-
Allow the animal to stabilize after surgery.
-
Infuse saline into the bladder at a constant rate (e.g., 0.05 mL/min).[33]
-
Record intravesical pressure continuously to measure parameters such as bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and intercontraction interval.
-
-
Drug Administration:
-
Administer the test compound (this compound or 5-HMT) or vehicle, typically via intravenous infusion.[9]
-
-
Post-Treatment Cystometry:
-
Continue to infuse saline and record urodynamic parameters to assess the effects of the drug.
-
-
Data Analysis:
-
Compare the urodynamic parameters before and after drug administration to determine the in vivo efficacy of the compound. An increase in bladder capacity and a decrease in micturition frequency are indicative of a therapeutic effect for OAB.
-
Caption: Workflow for In Vivo Cystometry in Rats.
Conclusion
The preclinical pharmacological profile of this compound is primarily defined by its active metabolite, 5-HMT. Both compounds are non-selective, competitive antagonists of all five muscarinic receptor subtypes. Their mechanism of action involves the blockade of Gq/11 and Gi/o signaling pathways, which are crucial for bladder smooth muscle contraction and other parasympathetic functions. Preclinical studies demonstrate their efficacy in antagonizing muscarinic receptor-mediated bladder contraction, with a degree of selectivity for the bladder over the parotid gland. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of muscarinic receptor antagonists for the treatment of overactive bladder and other related disorders.
References
- 1. Effect of pre-contraction on β-adrenoceptor-mediated relaxation of rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholine - Wikipedia [en.wikipedia.org]
- 17. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 18. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 21. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 24. Carbachol-induced sustained tonic contraction of rat detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. advances.umw.edu.pl [advances.umw.edu.pl]
- 28. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The role of M(2)-muscarinic receptors in mediating contraction of the pig urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 31. Effects of combined treatment with this compound and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
Fesoterodine's Interaction with M2 and M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder (OAB).[1] Its therapeutic effect is primarily mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is formed rapidly and extensively by non-specific plasma esterases following oral administration.[1][2][3][4] This guide provides a detailed examination of the binding affinity of this compound and 5-HMT for the M2 and M3 muscarinic receptor subtypes, which are crucial in bladder function.[5] The M3 receptor is the primary mediator of detrusor muscle contraction, while the M2 receptor is also functionally important.[5][6] Understanding the nuanced interactions with these receptors is paramount for the development of targeted and effective OAB therapies.
Binding Affinity Profile
The binding affinities of this compound and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for M2 and M3 muscarinic receptors have been quantified through various in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the negative logarithm of the inhibition constant (pKi), reveal a non-selective profile with high affinity for both receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |
| This compound | M2 | - | 7.7 | [7] |
| M3 | - | 7.4 | [7] | |
| M2 (Human Detrusor) | 2.2 - 4.3 | - | [8] | |
| M3 (Human Detrusor) | - | - | ||
| 5-Hydroxymethyl Tolterodine (5-HMT) | M2 | 2.0 | - | [9] |
| M3 | 2.5 | - | [9] | |
| M2 | 5.6 | - | [5] | |
| M3 | 5.7 | - | [5] |
Note: A lower Ki value and a higher pKi value indicate a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for muscarinic receptors is predominantly achieved through competitive radioligand binding assays.[10][11] This methodology allows for the characterization of a compound's ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and 5-HMT for M2 and M3 muscarinic receptors.
Materials:
-
Cell Membranes: Cell membranes from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing individual human M2 or M3 muscarinic receptors.[3][6]
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).[6]
-
Test Compounds: this compound and 5-hydroxymethyl tolterodine (5-HMT).
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
-
Filtration Apparatus: A multi-well filter plate (e.g., 96-well or 384-well) with glass fiber filters and a vacuum manifold.[12]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[12]
Procedure:
-
Membrane Preparation: Homogenates of tissues or cells expressing the target receptors are prepared.[13]
-
Incubation: A constant concentration of the radioligand ([³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or 5-HMT).[12]
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters using a vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[12]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Signaling Pathways and Drug Interaction
The interaction of this compound's active metabolite, 5-HMT, with M2 and M3 receptors competitively antagonizes the binding of acetylcholine, thereby inhibiting the downstream signaling cascades that lead to detrusor muscle contraction.
The M2 and M3 receptors, both G-protein coupled receptors (GPCRs), trigger distinct intracellular signaling pathways upon activation by acetylcholine.
The experimental workflow for determining binding affinity through a radioligand binding assay follows a systematic process from preparation to data analysis.
References
- 1. This compound: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ics.org [ics.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ics.org [ics.org]
In Vitro Characterization of Fesoterodine's Antimuscarinic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of fesoterodine's antimuscarinic activity. This compound, a competitive muscarinic receptor antagonist, is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] 5-HMT is the primary moiety responsible for the antimuscarinic effect of this compound.[2][4][5] This guide will delve into the binding affinities and functional potencies of both this compound and 5-HMT across all five human muscarinic receptor subtypes (M1-M5), present detailed experimental protocols for key in vitro assays, and illustrate the relevant cellular signaling pathways and experimental workflows.
Muscarinic Receptor Binding Affinity
The cornerstone of characterizing any receptor antagonist is to determine its binding affinity for its target receptors. For this compound and its active metabolite, 5-HMT, this is typically achieved through radioligand binding assays. These assays quantify the ability of the test compound to displace a radiolabeled ligand that is known to bind to the muscarinic receptors.
Quantitative Binding Affinity Data
The binding affinities of this compound and 5-HMT for the five human muscarinic receptor subtypes (M1-M5) have been determined in various in vitro studies. Both compounds are competitive antagonists with a non-subtype selective profile, meaning they bind with similar affinity to all five receptor subtypes.[2][4][5][6] However, the active metabolite, 5-HMT, demonstrates significantly greater potency than the parent compound, this compound.[2][4][6]
| Compound | Receptor Subtype | Mean Ki (nM) |
| This compound | M1 | 23 |
| M2 | 26 | |
| M3 | 21 | |
| M4 | 22 | |
| M5 | 29 | |
| 5-Hydroxymethyl Tolterodine (5-HMT) | M1 | 4.6 |
| M2 | 5.6 | |
| M3 | 5.7 | |
| M4 | 4.8 | |
| M5 | 6.1 |
Table 1: Comparative binding affinities (Ki) of this compound and its active metabolite, 5-HMT, for human muscarinic receptor subtypes. Data synthesized from multiple sources.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of antimuscarinic agents is a competitive radioligand binding assay using membrane preparations from cells stably expressing human muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound and 5-HMT for each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4][5]
-
Radioligand: [N-methyl-3H]scopolamine methyl chloride ([3H]NMS), a non-selective muscarinic antagonist.[7][8]
-
Test Compounds: this compound and 5-HMT at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, [3H]NMS at a concentration near its Kd, and varying concentrations of the test compound (this compound or 5-HMT) or vehicle. For determining non-specific binding, a high concentration of atropine is used instead of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism
Functional assays are crucial to confirm that the binding of an antagonist to a receptor translates into a biological effect, namely the inhibition of the receptor's function. For muscarinic receptors, which are G-protein coupled receptors (GPCRs), functional assays often measure downstream signaling events such as changes in intracellular calcium concentration or G-protein activation.
Quantitative Functional Potency Data
The functional antagonist potency of this compound and 5-HMT has been demonstrated in various in vitro systems, including cell lines expressing recombinant human muscarinic receptors and isolated tissue preparations.[4] These studies confirm that both compounds are competitive antagonists, causing a rightward shift in the concentration-response curve of muscarinic agonists without depressing the maximum response.[4]
| Compound | Assay Type | Receptor Subtype(s) | Potency Metric (e.g., pA2, Kb) |
| This compound | Agonist-stimulated Ca2+ influx | M1, M3, M5 | Kb values consistent with binding affinities |
| Inhibition of adenylyl cyclase | M2, M4 | Kb values consistent with binding affinities | |
| 5-HMT | Agonist-stimulated Ca2+ influx | M1, M3, M5 | Kb values consistent with binding affinities |
| Inhibition of adenylyl cyclase | M2, M4 | Kb values consistent with binding affinities |
Table 2: Summary of functional antagonist potencies of this compound and 5-HMT. The potency values (Kb) are generally in agreement with the binding affinities (Ki), confirming competitive antagonism.
Muscarinic Receptor Signaling Pathways
Understanding the signaling pathways activated by muscarinic receptors is essential for designing and interpreting functional assays. Muscarinic receptors are broadly divided into two families based on their G-protein coupling.[9]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[9] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[9] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The βγ subunits of Gi/o can also directly modulate the activity of ion channels.[9]
Experimental Protocol: Calcium Flux Assay
This assay is suitable for assessing the antagonist activity of compounds at M1, M3, and M5 receptors, which signal through the Gq/11 pathway to increase intracellular calcium.
Objective: To determine the functional antagonist potency (Kb) of this compound and 5-HMT at M1, M3, and M5 receptors.
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
A muscarinic agonist (e.g., carbachol).
-
Test Compounds: this compound and 5-HMT at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
A fluorescence microplate reader with automated liquid handling (e.g., FLIPR™, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate the plate to allow the dye to enter the cells.
-
Compound Pre-incubation: Add varying concentrations of the test compound (this compound or 5-HMT) or vehicle to the wells and incubate for a specific period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the microplate in the fluorescence reader. The instrument will add a fixed concentration of the muscarinic agonist (e.g., carbachol) to each well while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The antagonist effect is observed as a reduction in the agonist-induced calcium signal. The data are used to construct a concentration-response curve for the antagonist, from which the IC50 can be determined. The functional antagonist dissociation constant (Kb) can be calculated using the Schild equation.
Experimental Protocol: GTPγS Binding Assay
This assay measures the activation of G-proteins and is particularly useful for assessing the functional activity of antagonists at Gi/o-coupled receptors like M2 and M4, where downstream signals like cAMP changes can be more complex to measure directly.
Objective: To determine the functional antagonist potency (Kb) of this compound and 5-HMT at M2 and M4 receptors.
Materials:
-
Membrane preparations from cells expressing human M2 or M4 receptors.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP.
-
A muscarinic agonist (e.g., carbachol).
-
Test Compounds: this compound and 5-HMT at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: Containing MgCl2 and NaCl.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, the muscarinic agonist, varying concentrations of the test compound (this compound or 5-HMT), GDP, and [35S]GTPγS.
-
Binding: Incubate the mixture to allow for agonist-stimulated G-protein activation and the binding of [35S]GTPγS to the Gα subunit.
-
Termination and Detection: The reaction can be stopped by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting. Alternatively, a homogeneous SPA format can be used where the G-proteins are captured on SPA beads, and the signal is read on a microplate reader.
-
Data Analysis: The antagonist will inhibit the agonist-stimulated [35S]GTPγS binding. The IC50 is determined from the concentration-response curve, and the Kb is calculated using the Schild equation.
Conclusion
The in vitro characterization of this compound and its active metabolite, 5-HMT, demonstrates that they are potent, competitive, and non-subtype selective muscarinic receptor antagonists. 5-HMT is the primary active moiety and exhibits a higher affinity for all five human muscarinic receptor subtypes compared to the parent compound. The data from radioligand binding assays are well-supported by functional assays that measure downstream signaling events, confirming the translation of receptor binding into functional antagonism. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound or other antimuscarinic agents.
References
- 1. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. pnas.org [pnas.org]
- 10. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Fesoterodine in Detrusor Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which demonstrates potent antagonism at muscarinic M2 and M3 receptors in the detrusor muscle of the urinary bladder. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action in mitigating detrusor muscle contraction. The guide includes a summary of quantitative data on the potency of 5-HMT, detailed experimental protocols for key in vitro and in vivo assays, and a visual representation of the relevant signaling pathways.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle. This compound, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2] 5-HMT is a potent competitive antagonist of muscarinic receptors, which play a pivotal role in mediating detrusor muscle contraction.[2][3] This document delineates the pharmacodynamic properties of this compound and 5-HMT, with a specific focus on their effects on the detrusor muscle.
Mechanism of Action
The contractile activity of the detrusor smooth muscle is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to and activates muscarinic receptors on the surface of detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.
The human detrusor muscle predominantly expresses M2 and M3 muscarinic receptor subtypes.[4] While M3 receptors are the primary mediators of direct detrusor contraction, M2 receptors, which are more abundant, are thought to contribute indirectly by inhibiting sympathetically-mediated relaxation and potentially sensitizing the contractile apparatus to calcium.[4]
This compound's active metabolite, 5-HMT, acts as a competitive antagonist at both M2 and M3 receptors.[5] By blocking the binding of ACh to these receptors, 5-HMT effectively inhibits both the direct and indirect pathways of detrusor muscle contraction, leading to bladder relaxation and an increase in bladder capacity.[2][3]
Quantitative Pharmacodynamic Data
The potency of 5-HMT in antagonizing muscarinic receptor-mediated detrusor contraction has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of 5-Hydroxymethyl Tolterodine (5-HMT) in Detrusor Muscle
| Parameter | Species | Tissue | Agonist | Value | Reference(s) |
| IC50 | Guinea Pig | Isolated Bladder | Carbachol | 5.7 nM | [6] |
| Ki (M2 Receptor) | Human | Detrusor Muscle | 5.6 nM | [5] | |
| Ki (M3 Receptor) | Human | Detrusor Muscle | 5.7 nM | [5] |
Table 2: In Vivo Urodynamic Effects of this compound in Patients with Overactive Bladder
| Parameter | This compound Dose | Change from Baseline | p-value | Reference(s) |
| Maximum Cystometric Capacity | 4-8 mg/day | Increased by 79.9 mL | <0.001 | [1][7] |
| Bladder Capacity at First Involuntary Contraction | 4-8 mg/day | Significant Increase | <0.001 | [1][7] |
| Maximum Detrusor Contraction Pressure | 4-8 mg/day | Significant Decrease | <0.001 | [1][7] |
Experimental Protocols
In Vitro Isolated Detrusor Muscle Strip Contraction Assay
This assay is fundamental for assessing the direct effects of compounds on detrusor muscle contractility.
Objective: To determine the potency of a test compound (e.g., 5-HMT) in inhibiting agonist-induced contractions of isolated detrusor muscle strips.
Methodology:
-
Tissue Preparation: Urinary bladders are excised from a suitable animal model (e.g., guinea pig, rat) and placed in cold, oxygenated Krebs solution. The bladder is opened longitudinally, and the mucosal layer is carefully removed. Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are then dissected.
-
Organ Bath Setup: Each detrusor strip is mounted in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration and Stimulation: The muscle strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. Following equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol. The agonist is added to the organ bath in increasing concentrations, and the resulting isometric contractions are recorded.
-
Antagonist Evaluation: After washing out the agonist, the tissue is incubated with the test antagonist (e.g., 5-HMT) for a predetermined period. The cumulative concentration-response curve for the agonist is then repeated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by quantifying the rightward shift of the agonist concentration-response curve. This is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. Alternatively, an IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) can be calculated.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for specific receptors.
Objective: To determine the binding affinity (Ki) of 5-HMT for muscarinic receptors in the detrusor muscle.
Methodology:
-
Membrane Preparation: Human or animal detrusor muscle tissue is homogenized in a suitable buffer and then centrifuged to isolate the cell membranes, which are rich in muscarinic receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine). The incubation is performed in the presence of varying concentrations of the unlabeled test compound (5-HMT).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Urodynamic Studies
Urodynamic studies in human subjects or animal models are crucial for evaluating the functional effects of a drug on the lower urinary tract.
Objective: To assess the effect of this compound on bladder function, including detrusor muscle activity, in patients with overactive bladder.
Methodology:
-
Patient Preparation: Patients are instructed to arrive for the study with a comfortably full bladder.
-
Catheter Placement: A small, dual-lumen catheter is inserted into the bladder through the urethra. One lumen is used to fill the bladder with sterile saline, and the other is connected to a pressure transducer to measure intravesical pressure. A second catheter is placed in the rectum to measure abdominal pressure.
-
Cystometry: The bladder is filled with sterile saline at a controlled rate. During filling, the patient is asked to report their sensations of bladder fullness, urgency, and any involuntary bladder contractions. The detrusor pressure is calculated by subtracting the abdominal pressure from the intravesical pressure.
-
Data Recording: Key urodynamic parameters are recorded throughout the study, including:
-
Volume at first desire to void
-
Maximum cystometric capacity
-
Presence and pressure of involuntary detrusor contractions
-
Bladder compliance
-
-
Data Analysis: The urodynamic parameters before and after treatment with this compound are compared to assess the drug's efficacy in improving bladder function and reducing detrusor overactivity.[1][7]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in detrusor muscle contraction and the mechanism of action of this compound.
Figure 1: M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle Contraction.
Figure 2: Mechanism of Action of this compound's Active Metabolite (5-HMT).
Figure 3: Workflow for In Vitro Isolated Detrusor Muscle Strip Contraction Assay.
Conclusion
This compound, through its active metabolite 5-HMT, is a potent antagonist of muscarinic M2 and M3 receptors in the detrusor muscle. This antagonism effectively inhibits acetylcholine-mediated detrusor contractions, leading to the alleviation of overactive bladder symptoms. The quantitative data from in vitro and in vivo studies confirm the high potency and clinical efficacy of this compound. The experimental protocols detailed herein provide a framework for the continued investigation of muscarinic receptor antagonists in the context of lower urinary tract dysfunction. A thorough understanding of the pharmacodynamics of this compound is essential for researchers and clinicians working to advance the treatment of overactive bladder and related conditions.
References
- 1. ics.org [ics.org]
- 2. This compound | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different responses to drugs against overactive bladder in detrusor muscle of pig, guinea pig and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Nonspecific Esterases in the Metabolism of Fesoterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine, a competitive muscarinic receptor antagonist, is a critical therapeutic agent for the management of overactive bladder (OAB). As a prodrug, its clinical efficacy is entirely dependent on its metabolic activation to the active moiety, 5-hydroxymethyl tolterodine (5-HMT). This bioactivation is not mediated by the highly variable cytochrome P450 (CYP) system, but rather by ubiquitous, nonspecific esterases. This technical guide provides an in-depth exploration of the role of these esterases in the metabolism of this compound. It consolidates available pharmacokinetic data, outlines detailed experimental protocols for the characterization of this metabolic pathway, and presents visual diagrams to elucidate the metabolic cascade and experimental workflows. A comprehensive understanding of this primary metabolic step is essential for the optimization of drug development strategies and the prediction of clinical outcomes.
Introduction
This compound is structurally and functionally related to tolterodine and is prescribed for the treatment of OAB, a condition characterized by symptoms of urgency, urinary frequency, and nocturia, with or without urge incontinence.[1] Unlike many pharmaceuticals, this compound is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect.[2] This conversion is a rapid and extensive hydrolysis reaction catalyzed by nonspecific esterases, leading to the formation of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3] This initial metabolic step is of paramount importance as it precedes and dictates the systemic exposure to the active therapeutic agent.
The reliance on nonspecific esterases for bioactivation offers a distinct pharmacokinetic advantage. It bypasses the CYP enzyme system for the formation of 5-HMT, which is known for significant interindividual variability due to genetic polymorphisms.[3][4] This leads to a more consistent and predictable pharmacokinetic profile for this compound's active metabolite compared to drugs primarily metabolized by CYP enzymes.[4] Following its formation, 5-HMT is further metabolized by CYP2D6 and CYP3A4 to inactive metabolites.[3]
This guide will delve into the specifics of the nonspecific esterase-mediated metabolism of this compound, providing a detailed overview for professionals in the field of drug development and research.
The Metabolic Pathway of this compound
The metabolism of this compound is a two-stage process, initiated by the critical action of nonspecific esterases.
Stage 1: Bioactivation by Nonspecific Esterases
Upon oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases present in various tissues and blood.[3] This reaction cleaves the ester bond in the this compound molecule, yielding the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and isobutyric acid. This compound itself is not detectable in plasma, underscoring the efficiency of this initial conversion.[5][6] While the involvement of "nonspecific esterases" is well-documented, the specific human carboxylesterases (e.g., human carboxylesterase 1 (hCE1) or human carboxylesterase 2 (hCE2)) predominantly responsible for this hydrolysis have not been definitively identified in publicly available literature.
Stage 2: Further Metabolism of 5-HMT by Cytochrome P450 Enzymes
Once formed, 5-HMT undergoes further metabolism in the liver, primarily through two pathways involving CYP enzymes:
-
CYP2D6-mediated oxidation: This pathway leads to the formation of a carboxy metabolite.
-
CYP3A4-mediated N-dealkylation: This pathway results in the formation of a desisopropyl metabolite.
These metabolites are pharmacologically inactive and are subsequently excreted. The dual pathways for 5-HMT elimination contribute to the robustness of its clearance, making it less susceptible to the impact of impaired function of a single CYP isozyme.[3]
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Quantitative Data on this compound Metabolism
| Parameter | Value | Population | Reference |
| Bioavailability of 5-HMT | 52% | Healthy Adults | |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Healthy Adults | [3] |
| Terminal Half-life (t1/2) of 5-HMT | ~7 hours | Healthy Adults | |
| Cmax of 5-HMT (4 mg dose) | Dose-proportional increase | Healthy Adults | [3] |
| AUC of 5-HMT (4 mg dose) | Dose-proportional increase | Healthy Adults | [3] |
| Cmax of 5-HMT in CYP2D6 Poor Metabolizers | 1.7-fold higher vs. Extensive Metabolizers | Healthy Adults | |
| AUC of 5-HMT in CYP2D6 Poor Metabolizers | 2-fold higher vs. Extensive Metabolizers | Healthy Adults | |
| Renal Excretion of unchanged 5-HMT | ~16% of administered dose | Healthy Adults |
Experimental Protocols
To characterize the specific nonspecific esterases involved in this compound metabolism and to determine their kinetic parameters, a series of in vitro experiments can be conducted. The following outlines a detailed methodology for such an investigation.
Objective
To identify the specific human carboxylesterases (hCE1 and hCE2) responsible for the hydrolysis of this compound to 5-HMT and to determine the kinetic parameters (Km and Vmax) of this reaction.
Materials
-
This compound fumarate
-
5-Hydroxymethyl tolterodine (5-HMT)
-
Recombinant human carboxylesterase 1 (hCE1)
-
Recombinant human carboxylesterase 2 (hCE2)
-
Pooled human liver microsomes
-
Pooled human liver S9 fraction
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Internal standard (e.g., deuterated 5-HMT)
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for this compound metabolism study.
Detailed Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound, 5-HMT, and the internal standard in a suitable organic solvent (e.g., methanol or DMSO).
-
Incubation with Recombinant Esterases:
-
In separate microcentrifuge tubes, pre-incubate recombinant hCE1 and hCE2 in phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding this compound at various concentrations.
-
At predetermined time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
-
Incubation with Human Liver Fractions and Plasma:
-
Follow a similar procedure as with the recombinant esterases, using pooled human liver microsomes, S9 fraction, or plasma as the enzyme source.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and 5-HMT.
-
Analyze the processed samples to determine the concentration of 5-HMT formed.
-
-
Data Analysis:
-
For each enzyme source and substrate concentration, plot the rate of 5-HMT formation against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
-
The relative contribution of each esterase isoform can be estimated by comparing their intrinsic clearance values (Vmax/Km).
-
Conclusion
The conversion of this compound to its active metabolite, 5-HMT, is a critical activation step mediated by nonspecific esterases. This reliance on a non-CYP pathway contributes to a more predictable pharmacokinetic profile, which is advantageous in a clinical setting. While the overarching metabolic pathway is well-understood, further research is warranted to identify the specific human carboxylesterases responsible for this hydrolysis and to quantify their individual contributions. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of the esterase-mediated metabolism of this compound will undoubtedly aid in the development of future prodrug strategies and in the refinement of personalized medicine approaches for the treatment of overactive bladder.
References
- 1. Determination of this compound in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. Monolithic LC method applied to this compound fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis and Separation of Fesoterodine Enantiomers: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine, a clinically significant antimuscarinic agent for the treatment of overactive bladder, is administered as the (R)-enantiomer, its pharmacologically active form.[1][2] The stereospecificity of its therapeutic action necessitates robust and well-defined methods for both the chiral synthesis of the desired enantiomer and the analytical separation of the enantiomeric mixture. This document provides detailed application notes and protocols for the chiral synthesis of (R)-Fesoterodine via diastereomeric resolution and its subsequent enantiomeric separation using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a prodrug that is rapidly and extensively hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] The therapeutic effect is attributed to the (R)-enantiomer of 5-HMT. Consequently, the synthesis of this compound targets the preparation of the pure (R)-enantiomer to ensure therapeutic efficacy and minimize potential side effects associated with the (S)-enantiomer. This involves a chiral synthesis strategy, commonly employing the resolution of a racemic intermediate, followed by esterification. Furthermore, stringent quality control measures rely on validated analytical methods for the accurate determination of enantiomeric purity. This note details a widely used approach for both the synthesis and separation of this compound enantiomers.
Chiral Synthesis of (R)-Fesoterodine via Diastereomeric Resolution
The synthesis of (R)-Fesoterodine is achieved through a multi-step process that involves the preparation of a racemic intermediate, followed by chiral resolution to isolate the desired (R)-enantiomer, and a final esterification step.
Synthesis Workflow
Caption: Workflow for the Chiral Synthesis of (R)-Fesoterodine.
Experimental Protocols
1. Chiral Resolution of Racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
-
Materials:
-
Racemic methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate
-
(+)-2,3-dibenzoyl-D-tartaric acid
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Toluene
-
-
Procedure:
-
Dissolve racemic methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate (e.g., 22.0 g, 59.5 mmols) in ethanol (e.g., 320 ml) in a round-bottom flask under an inert atmosphere at approximately 60°C.
-
Add (+)-2,3-dibenzoyl-D-tartaric acid (e.g., 11.1 g, 31.0 mmols) to the solution.
-
Allow the mixture to cool spontaneously to room temperature over 16-18 hours.
-
Filter the suspended solid and wash with ethanol (e.g., 3 x 25 ml). The solid obtained is the diastereomeric salt of the (R)-amine with the resolving agent.
-
To liberate the free amine, treat the diastereomeric salt with an aqueous sodium hydroxide solution and extract with an organic solvent such as toluene.
-
Concentrate the organic phase to obtain (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol.
-
2. Esterification of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
This final step involves the acylation of the phenolic hydroxyl group to form this compound.
-
Materials:
-
(R)-(+)-2-(3-Diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol
-
Isobutyryl chloride
-
Triethylamine or Sodium Hydroxide
-
Dichloromethane or Toluene
-
-
Procedure:
-
Dissolve (R)-(+)-2-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol (e.g., 65.0 g) and triethylamine (e.g., 20.4 g) in dichloromethane (e.g., 750 ml) and cool the solution.[2]
-
Slowly add a solution of isobutyryl chloride (e.g., 23.4 g) in dichloromethane (e.g., 250 ml) while maintaining the temperature.[2]
-
After the addition is complete, stir the reaction mixture for a specified time (e.g., 15 minutes at 0°C, then 30 minutes at room temperature).[2]
-
Wash the reaction mixture sequentially with water and an aqueous sodium hydrogen carbonate solution.[2]
-
Separate the organic phase and concentrate it to dryness to obtain (R)-Fesoterodine.
-
Enantiomeric Separation of this compound by HPLC
A validated, stability-indicating HPLC method is crucial for determining the enantiomeric purity of this compound in both drug substance and drug product.
HPLC Separation Workflow
Caption: Workflow for HPLC Enantiomeric Separation of this compound.
Experimental Protocol
This protocol is based on a normal-phase chiral HPLC method that has been shown to be effective for the enantiomeric separation of this compound.[1][6][7]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm |
| Mobile Phase | n-hexane : isopropyl alcohol : diethyl amine (950:50:1, v/v/v)[1][6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the this compound Fumarate drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Drug Product (Tablets): Accurately weigh and transfer tablet powder equivalent to 100 mg of this compound Fumarate into a 100 mL volumetric flask. Add about 10 mL of isopropyl alcohol, sonicate for about 20 minutes with intermittent shaking, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.[1]
-
-
System Suitability:
Data Presentation
Table 1: Chromatographic Performance Data
| Parameter | Result |
| Retention Time of (R)-Fesoterodine | ~10.3 min |
| Retention Time of (S)-Fesoterodine | ~11.8 min |
| Resolution between Enantiomers | > 3[1][6] |
| Limit of Detection (LOD) for (S)-enantiomer | 0.509 µg/mL[1][6] |
| Limit of Quantification (LOQ) for (S)-enantiomer | 1.316 µg/mL[1][6] |
| Recovery of (S)-enantiomer | 95% to 105%[1][6] |
Conclusion
The protocols outlined in this application note provide a robust framework for the chiral synthesis and separation of this compound enantiomers. The diastereomeric resolution method offers a reliable pathway to obtain the therapeutically active (R)-enantiomer, while the detailed HPLC method ensures accurate determination of enantiomeric purity, which is critical for quality control in drug development and manufacturing. These methods are essential for ensuring the safety and efficacy of this compound as a treatment for overactive bladder.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
Application Note: High-Throughput LC-MS/MS Method for Simultaneous Quantification of Fesoterodine and its Active Metabolite, 5-HMT, in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. This compound is a competitive muscarinic receptor antagonist used to treat overactive bladder. It is rapidly hydrolyzed by non-specific esterases to its active moiety, 5-HMT.[1][2][3] This method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high throughput for clinical and preclinical studies. The method has been validated over a linear dynamic range of 0.01 to 10 ng/mL for both analytes, demonstrating excellent accuracy, precision, and recovery.
Introduction
This compound is a prodrug that is rapidly and extensively converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by ubiquitous plasma esterases.[1][2][3] The therapeutic effect of this compound is attributed to 5-HMT. Therefore, a reliable bioanalytical method for the simultaneous quantification of both this compound and 5-HMT is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that is selective, sensitive, and suitable for high-throughput analysis in a drug development setting.
Experimental
Materials and Reagents
-
This compound and 5-HMT reference standards
-
Deuterated this compound and 5-HMT as internal standards (IS)
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether, and n-hexane
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with a positive electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific)
-
Analytical column: Kromasil C18 (100 mm × 4.6 mm, 5 µm)[4] or Luna C8(2) (50 mm × 3.0 mm, 3 µm)[5]
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound and 5-HMT from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (deuterated this compound and 5-HMT).
-
Add 1 mL of extraction solvent (methyl tert-butyl ether: n-hexane).[4]
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic Conditions:
| Parameter | Value |
| Column | Kromasil C18 (100 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | 15 mM Ammonium Formate: Acetonitrile (25:75, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 2 minutes[5] |
Mass Spectrometry
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 412.2 | 223.0[5][6] |
| 5-HMT | 342.3 | 223.2 |
| This compound-d6 (IS) | 418.2 | 223.2 |
| 5-HMT-d6 (IS) | 348.3 | 229.2 |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range:
The calibration curves were linear over the concentration range of 0.01-10 ng/mL for both this compound and 5-HMT.[4] The correlation coefficient (r²) was consistently greater than 0.99 for both analytes.
Accuracy and Precision:
The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels. The precision (%CV) values were less than 15%, and the accuracy was within 85-115% for all QC levels. A study by Parekh et al. (2013) reported intra-batch and inter-batch precision (%CV) across quality control levels to be between 1.82% and 3.73%.[4]
Recovery:
The mean extraction recovery for both analytes and the internal standards was determined to be greater than 96%.[4]
Matrix Effect:
The matrix effect was assessed by comparing the peak areas of the analytes in post-extraction spiked plasma samples with those in neat solutions. The results indicated no significant ion suppression or enhancement for either analyte.
Quantitative Data Summary
| Parameter | This compound | 5-HMT |
| Linearity Range (ng/mL) | 0.01 - 10[4] | 0.01 - 10[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 0.01 | 0.01 |
| Intra-batch Precision (%CV) | < 15% (1.82 - 3.73%)[4] | < 15% (1.82 - 3.73%)[4] |
| Inter-batch Precision (%CV) | < 15% (1.82 - 3.73%)[4] | < 15% (1.82 - 3.73%)[4] |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Mean Extraction Recovery (%) | > 96%[4] | > 96%[4] |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and 5-HMT.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of this compound and its active metabolite, 5-HMT, in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scispace.com [scispace.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Investigation of ex vivo stability of this compound in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Fesoterodine Fumarate, its related substances, and potential impurities. This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound Fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. During its synthesis and storage, various related substances and degradation products can emerge, which necessitates a reliable analytical method to ensure the quality, safety, and efficacy of the drug product. This application note details a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its known impurities and degradation products formed under various stress conditions.
The method's development is grounded in forced degradation studies, which are essential for establishing the stability-indicating nature of the analytical procedure as per the International Council for Harmonisation (ICH) guidelines.[1][2] These studies involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[3][4]
Chromatographic Conditions
A robust and reproducible chromatographic separation is the cornerstone of this analytical method. The following conditions have been optimized to achieve efficient separation of this compound and its impurities.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC system with a UV or PDA detector |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water[5][6] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2.1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1][6] |
| Detection Wavelength | 220 nm[3][6] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 1:1 ratio |
Table 2.1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (for Assay): Accurately weigh and transfer about 25 mg of this compound Fumarate reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to volume with diluent to obtain a final concentration of approximately 1000 µg/mL.
Spiked Sample Solution (for Related Substances): Prepare a solution of this compound Fumarate at a concentration of 1000 µg/mL. Spike this solution with known impurities at a concentration of 0.15% of the this compound concentration. This solution is used to verify the specificity and resolution of the method.[3]
Test Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound Fumarate into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to volume with diluent. Centrifuge a portion of this solution at 4000 RPM for 10 minutes and use the supernatant for analysis.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound Fumarate drug substance.[2][4] The stress conditions are outlined below. After exposure, the samples are diluted with the diluent to a concentration of 1000 µg/mL before analysis.
-
Acid Hydrolysis: 0.1N HCl at 80°C for 30 minutes.[2]
-
Base Hydrolysis: 0.1N NaOH at ambient temperature for 5 minutes.[2]
-
Oxidative Degradation: 10% H₂O₂ at 80°C for 30 minutes.[2]
-
Thermal Degradation: Dry heat at 80°C for 7 days.[2]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
Data Presentation
The following tables summarize the expected quantitative data from the method validation and analysis.
Table 4.1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | Not more than 2.0[1] |
| Theoretical Plates (for this compound peak) | Not less than 2000 |
| %RSD for replicate injections | Not more than 2.0% |
| Resolution between this compound and closest eluting impurity | Not less than 1.5[3] |
Table 4.2: Retention Data for this compound and Known Impurities
| Compound | Approximate Retention Time (min) | Relative Retention Time (RRT) |
| 5-Hydroxymethyl Tolterodine (5-HMT) | 3.8 | ~0.35 |
| This compound | 11.0 | 1.00 |
| Aldehyde Impurity | 13.5 | ~1.23 |
| Benzylated Hydroxy Impurity | 16.7 | ~1.52 |
| Tolterodine Ester Impurity | 21.5 | ~1.95 |
| Diester Impurity | 37.1 | ~3.37 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.[7]
Table 4.3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis | Significant | Major degradation products observed. |
| Base Hydrolysis | Significant | Major degradation products observed. |
| Oxidative Degradation | Significant | Major degradation products observed. |
| Thermal Degradation | Minimal | No significant degradation observed. |
| Photolytic Degradation | Minimal | No significant degradation observed. |
Peak purity analysis using a PDA detector should confirm that the this compound peak is spectrally pure in all stressed samples, demonstrating the specificity of the method.[1][2]
Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated through forced degradation studies and the resolution of this compound from its impurities.[1][3]
-
Linearity: Assessed at a minimum of five concentration levels for this compound and its impurities.
-
Accuracy: Determined by recovery studies of spiked impurities in the sample matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for this compound and its impurities.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC method development and validation process for this compound related substances.
Caption: HPLC Method Development and Validation Workflow.
References
- 1. scispace.com [scispace.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in this compound Fumarate by Using a Mass Spectrometric Compatible Mobile Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Fesoterodine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting forced degradation studies on Fesoterodine Fumarate. These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Introduction
This compound Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1][2][3] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine.[1][3] Forced degradation, or stress testing, is a critical component of the drug development process that helps to elucidate the intrinsic stability of a drug substance.[4][5] By subjecting the drug to conditions more severe than accelerated stability testing, it is possible to generate degradation products and gain insights into the degradation pathways.[4] This information is instrumental in the development and validation of stability-indicating analytical methods.[1][6][7]
Summary of Forced Degradation Conditions and Results
This compound Fumarate has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to assess its stability.[1][6][8][9] Significant degradation is typically observed under acidic, alkaline, and oxidative conditions.[1][10]
Table 1: Summary of Forced Degradation Conditions and Quantitative Results for this compound
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 30 minutes at 80°C | Significant | Degradation products resolved from the main peak | [1][6] |
| 4N HCl | 30 minutes at 60°C | Not specified | Multiple degradation products formed | [9] | |
| Alkaline Hydrolysis | 0.1N NaOH | 5 minutes at Ambient Temp | Significant | Degradation products resolved from the main peak | [1][6] |
| 1N NaOH | 10 minutes at 45°C | Not specified | Multiple degradation products formed | [9] | |
| Oxidative Degradation | 10% H₂O₂ | 30 minutes at 80°C | Significant | Degradation products resolved from the main peak | [1][6] |
| 6% H₂O₂ | 10 minutes at 45°C | Not specified | Multiple degradation products formed | [9] | |
| Thermal Degradation | Dry Heat | 7 days at 80°C | Not significant | No significant degradation observed | [1][6] |
| Dry Heat | 48 hours at 60°C | Not specified | - | [9] | |
| Photolytic Degradation | UV Light | 1.2 million lux hours | Not significant | No significant degradation observed | [1][6][9] |
| Water Hydrolysis | Purified Water | 8 hours at 80°C | Not significant | No significant degradation observed | [1][6] |
| Purified Water | 24 hours at 45°C | Not specified | - | [9] | |
| Humidity | 75% Relative Humidity | 10 days | Not specified | - | [7] |
| 90% Relative Humidity | 7 days at 25°C | Not specified | - | [9] |
Experimental Protocols
The following protocols are based on established and validated methods for the forced degradation of this compound Fumarate.
Materials and Reagents
-
This compound Fumarate reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen orthophosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
Stock Solution Preparation
Prepare a stock solution of this compound Fumarate by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., methanol or mobile phase diluent) to achieve a known concentration, typically 1 mg/mL.[11]
Forced Degradation Procedures
For each condition, a sample of the this compound Fumarate stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent to the final concentration and kept under normal conditions.
3.3.1. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1N HCl.
-
Heat the mixture at 80°C for 30 minutes in a water bath.[1][6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1N NaOH.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis with the mobile phase.
3.3.2. Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH.
-
Keep the mixture at ambient temperature for 5 minutes.[1][6]
-
After the specified time, neutralize the solution with an appropriate volume of 0.1N HCl.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis with the mobile phase.
3.3.3. Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 10% H₂O₂.
-
Heat the mixture at 80°C for 30 minutes in a water bath.[1][6]
-
After the specified time, cool the solution to room temperature.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis with the mobile phase.
3.3.4. Thermal Degradation
-
Place the solid this compound Fumarate powder in a hot air oven maintained at 80°C for 7 days.[1][6]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.
3.3.5. Photolytic Degradation
-
Expose the solid this compound Fumarate powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure, prepare a solution of the photo-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
The following HPLC method has been demonstrated to be effective in separating this compound from its degradation products.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (150mm × 4.6mm, 5µm)[1] or equivalent C18 column |
| Mobile Phase | Isocratic: Buffer and Methanol in the ratio of 42:58 (v/v)[1] |
| Buffer: 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water. Adjust pH to 3.0±0.05 with Orthophosphoric acid.[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 210 nm[1] or 220 nm[7] |
| Injection Volume | Typically 10-20 µL |
Visualization of Workflows
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation of this compound.
Logical Relationship of Stress Testing
Caption: Logical flow of this compound stress testing.
Conclusion
The provided protocols and data serve as a comprehensive guide for conducting forced degradation studies on this compound Fumarate. These studies are essential for understanding the stability of the drug substance and for the development of robust, stability-indicating analytical methods. The results confirm that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. Adherence to these protocols will enable researchers to generate reliable and reproducible data that is compliant with regulatory expectations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound Related Impurity 8 (this compound Impurity P) (1380491-71-3) for sale [vulcanchem.com]
- 3. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Assessing Fesoterodine's Effects on Urodynamic Parameters in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] It is a prodrug that is rapidly and extensively converted by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3][4] 5-HMT is responsible for the antimuscarinic activity of the drug.[5] Urodynamic studies in rodent models, particularly rats, are crucial for preclinical evaluation of drugs like this compound. These studies allow for the detailed characterization of a drug's effect on bladder function, including storage and voiding phases. This document provides a comprehensive protocol for assessing the effects of this compound on urodynamic parameters in a rat model of bladder overactivity.
Signaling Pathway of this compound's Active Metabolite (5-HMT)
This compound's therapeutic effect is mediated by its active metabolite, 5-HMT, which acts as a competitive antagonist at muscarinic receptors (primarily M2 and M3 subtypes) located on the detrusor smooth muscle of the bladder.[6] In the physiological state, acetylcholine released from parasympathetic nerves binds to these receptors, leading to a cascade of intracellular events that result in smooth muscle contraction and bladder emptying. By blocking these receptors, 5-HMT inhibits involuntary detrusor contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[3]
Caption: Mechanism of action for this compound's active metabolite, 5-HMT.
Experimental Protocols
Animal Model: Partial Bladder Outlet Obstruction (PBOO)
To mimic the pathophysiology of OAB, a partial bladder outlet obstruction model is commonly used.[7][8] This procedure induces detrusor overactivity.
Materials:
-
Female Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)
-
Surgical instruments
-
3-0 silk suture
-
Polyethylene tubing or a metal rod of a specific diameter
Procedure:
-
Anesthetize the rat using an approved institutional protocol.
-
Place the rat in a supine position and prepare the lower abdomen for aseptic surgery.
-
Make a 2-3 cm midline incision in the lower abdomen to expose the urinary bladder and proximal urethra.[8]
-
Carefully dissect the proximal urethra from the surrounding connective tissue.
-
Place a polyethylene tube or a small metal rod alongside the urethra.
-
Tie a 3-0 silk ligature around the urethra and the adjacent rod.
-
Carefully remove the rod, leaving the ligature in place to create a partial obstruction.[8]
-
Close the abdominal wall and skin with sutures.
-
Allow the animals to recover for 2-4 weeks to develop stable bladder hyperactivity.[7] A sham group should undergo the same procedure without the ligature placement.[9]
Urodynamic Assessment: Conscious Cystometry
Cystometry in conscious, unrestrained rats provides a more physiologically relevant assessment of bladder function by avoiding the confounding effects of anesthesia.[10][11]
Materials:
-
Rats (PBOO model and Sham controls)
-
PE-50 tubing for bladder catheter
-
Surgical instruments
-
Syringe pump
-
Pressure transducer and data acquisition system
-
Metabolic cage with a balance to measure voided volume
Procedure: Catheter Implantation (3-4 days prior to cystometry)
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the bladder dome.
-
Place a purse-string suture on the bladder dome using a 6-0 non-absorbable monofilament.[12]
-
Make a small incision within the purse-string and insert a pre-filled PE-50 catheter (with a flared tip) into the bladder.[11][12]
-
Tighten the purse-string suture to secure the catheter and check for leaks.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.[10]
-
Close all incisions and allow the animal to recover.
Procedure: Cystometry and Drug Administration
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and a syringe pump via a 3-way stopcock.
-
Allow the animal to acclimate for 30-60 minutes.
-
Begin continuous intravesical infusion of room-temperature saline at a constant rate (e.g., 0.08-0.1 mL/min).[9][13]
-
Record baseline urodynamic parameters for at least 3-5 stable, reproducible micturition cycles.
-
Administer the vehicle control or 5-HMT (the active metabolite of this compound) intravenously at desired doses (e.g., 0.01, 0.1, 1 mg/kg).[7][14]
-
Continue the saline infusion and record post-treatment urodynamic parameters for 60-90 minutes.[14]
Data Presentation
Quantitative data should be summarized to compare the effects of the treatment across different animal groups. The following tables represent expected data from such an experiment.
Table 1: Key Urodynamic Parameters Measured in Rats
| Parameter | Abbreviation | Definition | Unit |
| Bladder Capacity | BC | Volume of infused saline required to induce a micturition contraction.[9] | mL |
| Micturition Volume | MV | Volume of urine expelled during a micturition event.[7] | mL |
| Intercontraction Interval | ICI | Time between two consecutive micturition peaks.[9][14] | min |
| Micturition Frequency | MF | The number of micturitions per unit of time.[9] | voids/hr |
| Basal Pressure | BP | The lowest intravesical pressure recorded during the filling phase.[14] | cmH₂O |
| Threshold Pressure | TP | Intravesical pressure immediately preceding a micturition contraction.[7][14] | cmH₂O |
| Maximum Pressure | MP | The peak intravesical pressure during a micturition contraction.[7][14] | cmH₂O |
| Non-Voiding Contractions | NVCs | Rhythmic pressure increases without fluid release.[13] | count/min |
Table 2: Hypothetical Urodynamic Data Following 5-HMT Administration
| Group | Treatment | Bladder Capacity (mL) | Intercontraction Interval (min) | Maximum Pressure (cmH₂O) |
| Sham | Vehicle | 1.35 ± 0.18 | 8.5 ± 1.1 | 35.2 ± 3.4 |
| 5-HMT (0.1 mg/kg) | 1.62 ± 0.21 | 10.8 ± 1.5 | 34.8 ± 3.1 | |
| PBOO | Vehicle | 0.58 ± 0.11† | 3.5 ± 0.8† | 48.6 ± 4.2† |
| 5-HMT (0.1 mg/kg) | 0.85 ± 0.14‡ | 5.9 ± 0.9‡ | 41.5 ± 3.9*‡ |
*Data are presented as Mean ± SEM. p<0.05 vs. Vehicle; †p<0.05 vs. Sham Vehicle; ‡p<0.05 vs. PBOO Vehicle.
Visualizations
Experimental Workflow
The entire experimental process can be visualized, from animal model creation through data analysis.
Caption: Workflow for assessing this compound's effects in a rat OAB model.
Logical Relationship Diagram
This diagram illustrates the logical progression from the pathological model to the therapeutic intervention and the expected physiological outcomes.
Caption: Logical flow from OAB model to expected therapeutic outcomes.
References
- 1. The Beneficial Effect of this compound, a Competitive Muscarinic Receptor Antagonist on Erectile Dysfunction in Streptozotocin-induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urodynamic evaluation of this compound metabolite, doxazosin and their combination in a rat model of partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Cystometry in conscious rats [bio-protocol.org]
- 14. ics.org [ics.org]
In Vitro Assays for Determining Muscarinic Receptor Antagonism of Fesoterodine: Application Notes and Protocols
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits a high affinity for muscarinic receptors. The characterization of the binding affinity and functional antagonism of this compound and its metabolites at the five human muscarinic acetylcholine receptor subtypes (M1-M5) is crucial for understanding its pharmacological profile, including its efficacy and potential side effects.
These application notes provide detailed protocols for key in vitro assays used to determine the muscarinic receptor antagonism of this compound and its active metabolite, 5-HMT. The included methodologies cover radioligand binding assays for assessing receptor affinity and functional assays for measuring antagonist potency.
Data Presentation: Quantitative Analysis of this compound and 5-HMT
The following tables summarize the quantitative data for the binding affinities (Ki) of this compound and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for the human M1-M5 muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 2.8 | 15 | 1.1 | 5.3 | 2.2 |
| 5-HMT | 2.0 | 9.9 | 1.0 | 3.8 | 1.9 |
Data compiled from various in vitro studies. Ki values represent the equilibrium dissociation constant and are indicative of the binding affinity of the compound to the receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound and its metabolites for muscarinic receptors. The assay measures the ability of the test compound to displace a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Test Compounds: this compound, 5-HMT, and a reference antagonist (e.g., atropine).
-
Non-specific Binding Control: Atropine (1 µM).
-
96-well Plates: For sample incubation.
-
Filter Mats: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Instruments: Cell harvester, liquid scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound, 5-HMT) and the reference antagonist in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields sufficient signal-to-noise ratio.
-
Dilute [³H]-NMS in assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (atropine).
-
25 µL of the test compound or vehicle.
-
50 µL of diluted [³H]-NMS.
-
100 µL of diluted cell membranes.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting and Washing:
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the receptor-mediated response following agonist stimulation. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Carbachol or acetylcholine.
-
Test Compounds: this compound, 5-HMT.
-
96- or 384-well Plates: Black-walled, clear-bottom plates.
-
Instrument: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Plate the cells in black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compounds (this compound, 5-HMT) or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., carbachol at an EC₈₀ concentration) into each well.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
Caption: Workflow for Calcium Mobilization Assay.
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing M2 or M4 receptors.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Agonist: Carbachol or acetylcholine.
-
Test Compounds: this compound, 5-HMT.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).
Protocol:
-
Cell Stimulation:
-
Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor (IBMX).
-
Add serial dilutions of the test compounds (this compound, 5-HMT).
-
Add the agonist (e.g., carbachol).
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay format (e.g., HTRF).
-
-
Data Analysis:
-
The antagonist effect is measured as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 and pA2 values.
-
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Development of Sustained-Release Formulations of Fesoterodine Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release formulations of Fesoterodine fumarate, a competitive muscarinic receptor antagonist for the treatment of overactive bladder (OAB).
Introduction
This compound fumarate is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] 5-HMT is responsible for the antimuscarinic activity of the drug.[1][2] The development of a sustained-release formulation is crucial to maintain therapeutic plasma concentrations of 5-HMT over an extended period, allowing for once-daily administration and improving patient compliance. This document outlines the key steps and experimental protocols involved in the formulation, manufacturing, and evaluation of this compound fumarate sustained-release tablets.
Pre-formulation Studies
Before formulation development, a thorough pre-formulation study of this compound fumarate is essential to understand its physicochemical properties.
Physicochemical Properties of this compound Fumarate:
| Property | Description |
| Appearance | White to off-white powder.[1] |
| Solubility | Freely soluble in water.[2] Soluble in DMSO (≥52.4 mg/mL), Ethanol (≥60.5 mg/mL), and Water (≥50.5 mg/mL).[2] |
| Melting Point | Approximately 105°C[1] to a range of 72-78°C.[3] |
| pKa | This compound: 10.31 ± 0.01 at 23.4°C. Fumaric acid: pKa1 = 2.94, pKa2 = 4.46 at 20°C.[1] |
| Molecular Formula | C30H41NO7[4] |
| Molecular Weight | 527.65 g/mol [4] |
Drug-Excipient Compatibility Studies:
Drug-excipient compatibility should be assessed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to identify any potential interactions that could affect the stability or performance of the final product.[5][6]
Formulation Development
The goal is to develop a robust formulation that provides a controlled and predictable release of this compound over 12 to 24 hours. Hydrophilic matrix systems using polymers like Hypromellose (HPMC) are commonly employed.
Table 1: Example Formulations of this compound Fumarate Sustained-Release Tablets (8 mg)
| Ingredients (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| This compound Fumarate | 8.0 | 8.0 | 8.0 |
| Locust Bean Gum | 10.0 | 20.0 | 30.0 |
| PVP K30 | 5.0 | 5.0 | 5.0 |
| Sodium Stearyl Fumarate | 2.0 | 2.0 | 2.0 |
| Mannitol | 75.0 | 65.0 | 55.0 |
| Total Weight | 100.0 | 100.0 | 100.0 |
Data sourced from a study on natural polymers in this compound fumarate sustained-release tablets.[6][7]
Table 2: In Vitro Dissolution Data for Example Formulations
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
| 1 | 25.4 | 18.2 | 12.5 |
| 2 | 42.1 | 31.5 | 23.8 |
| 4 | 68.9 | 52.7 | 41.2 |
| 6 | 85.3 | 71.4 | 58.9 |
| 8 | 98.7 | 86.2 | 74.3 |
| 10 | - | 95.1 | 88.6 |
| 12 | - | 99.7 | 96.4 |
Data adapted from dissolution profiles of formulations with varying concentrations of release-controlling polymer.[6][7]
Manufacturing Process
Sustained-release tablets of this compound fumarate can be manufactured by direct compression or wet granulation.
Direct Compression
This method is suitable for formulations with good flowability and compressibility.[8][9][10]
Protocol for Direct Compression:
-
Sifting: Sift this compound fumarate and all excipients through a suitable mesh sieve (e.g., #60).[11]
-
Blending: Blend the sifted drug and excipients (except the lubricant) in a suitable blender for 15-20 minutes to ensure uniform mixing.
-
Lubrication: Add the sifted lubricant (e.g., magnesium stearate or sodium stearyl fumarate) to the blend and mix for another 3-5 minutes.[11]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Film Coating (Optional): Tablets can be film-coated for aesthetic purposes or to improve stability.
Wet Granulation
Wet granulation is employed to improve the flow and compression characteristics of the powder blend.[12][13][14][15][16]
Protocol for Wet Granulation:
-
Dry Mixing: Mix this compound fumarate and intragranular excipients in a rapid mixer granulator.
-
Binder Preparation: Prepare the binder solution by dissolving a binder (e.g., PVP K30) in a suitable solvent (e.g., purified water or ethanol).[15]
-
Granulation: Add the binder solution to the dry mix with continuous mixing to form a damp mass.
-
Wet Milling: Pass the damp mass through a suitable screen to form wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to the required particle size.
-
Final Blending: Blend the sized granules with extragranular excipients (e.g., disintegrants) and finally with a lubricant.
-
Compression: Compress the lubricated granules into tablets.
-
Film Coating (Optional): Apply a film coating to the compressed tablets.
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the release profile of this compound fumarate from the sustained-release tablets.
Apparatus: USP Apparatus II (Paddle)[17]
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours (simulated gastric fluid).[11]
-
Phosphate buffer (pH 6.8) for the remaining duration (simulated intestinal fluid).[11][17]
Protocol:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5°C.[17]
-
Place one tablet in each vessel.
-
Set the paddle speed to 50 or 100 rpm.[17]
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).[17][18]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for this compound fumarate concentration using a validated HPLC method.
HPLC Method for Dissolution Samples:
-
Column: C18 monolithic column[17]
-
Mobile Phase: Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v)[17]
-
Flow Rate: 1.5 mL/min[17]
-
Detection: UV at 208 nm[17]
-
Column Temperature: 40°C[17]
Stability-Indicating HPLC Method
Objective: To quantify this compound fumarate and its degradation products in the presence of excipients.
Protocol for Forced Degradation Studies:
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the drug substance to dry heat (e.g., 60°C for 10 days).[19]
-
Photolytic Degradation: Expose the drug substance to UV light.
Example HPLC Method:
-
Column: Inertsil ODS-3V (150mm x 4.6mm, 5µm)[1]
-
Mobile Phase: Buffer (1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in the ratio of 42:58 (v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Column Temperature: 30°C[1]
Quality Control Tests for Tablets
Hardness Test:
-
Apparatus: Hardness tester
-
Procedure: Measure the force required to break at least five tablets diametrically.
-
Acceptance Criteria: For sustained-release tablets, a hardness of 10-20 kg is generally acceptable.[20][21][22]
Friability Test:
-
Apparatus: Friabilator
-
Procedure: Weigh a sample of tablets (typically 20), place them in the friabilator, and rotate at 25 rpm for 4 minutes (100 rotations). De-dust and reweigh the tablets.[20][21][23][24]
-
Acceptance Criteria: The weight loss should be less than 1%.[20][24]
Content Uniformity Test:
-
Procedure: Assay the active ingredient content of 10 individual tablets using a validated analytical method.[25][26][27][28]
-
Acceptance Criteria: The amount of active ingredient in each of the 10 tablets should be within 85% to 115% of the label claim, and the relative standard deviation (RSD) should be less than or equal to 6.0%.[27][28]
Pharmacokinetic Studies
Objective: To evaluate the in vivo performance of the sustained-release formulation.
Study Design: A single-dose, two-way crossover study in healthy human volunteers is recommended.[29] Both fasting and fed conditions should be evaluated.[3][29]
Key Pharmacokinetic Parameters to be Determined for 5-HMT: [3][8][30]
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
Table 3: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of 8 mg this compound Fumarate Sustained-Release Tablet
| Parameter | Daytime Dosing (Mean ± SD) | Nighttime Dosing (Mean ± SD) |
| Cmax (ng/mL) | 5.0 ± 1.3 | 3.9 ± 1.1 |
| Tmax (h) | 5.0 (median) | 5.0 (median) |
| AUC₀-∞ (ng·h/mL) | 51.4 ± 14.8 | 47.9 ± 13.9 |
| t₁/₂ (h) | 5.7 ± 0.9 | 5.9 ± 1.0 |
Data adapted from a study comparing daytime and nighttime administration.[8][30]
Visualization of Key Processes
Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, 5-HMT. 5-HMT is a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which are abundant on the detrusor muscle of the bladder. By blocking the action of acetylcholine on these receptors, 5-HMT reduces involuntary bladder contractions.[17][19][29][30][31][32][33][34][35][36]
Experimental Workflow for Formulation Development
The development of a sustained-release formulation follows a logical sequence of steps from pre-formulation to in vivo evaluation.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. apexbt.com [apexbt.com]
- 3. This compound Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]
- 4. This compound Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. scribd.com [scribd.com]
- 8. pharmalesson.com [pharmalesson.com]
- 9. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 10. Tablet Manufacturing Technologies for Solid Drug Formulation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. lpmie.net [lpmie.net]
- 13. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 14. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 15. pharmainform.com [pharmainform.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 21. copleyscientific.com [copleyscientific.com]
- 22. grokipedia.com [grokipedia.com]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. usp.org [usp.org]
- 25. How to Conduct Content Uniformity Testing for Tablets – Pharma.Tips [pharma.tips]
- 26. Assessing Content Uniformity | Basicmedical Key [basicmedicalkey.com]
- 27. Determination and Acceptance limits of Uniformity of Content of Single-Dose Preparations | Pharmaguideline [pharmaguideline.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 30. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. researchgate.net [researchgate.net]
- 33. journals.physiology.org [journals.physiology.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
Quantitative Analysis of Fesoterodine Fumarate in Pharmaceuticals: A Compendium of Analytical Techniques
For Immediate Release
This document provides detailed application notes and protocols for the quantitative determination of Fesoterodine Fumarate in pharmaceutical dosage forms. The methodologies outlined herein are crucial for quality control, stability testing, and research and development within the pharmaceutical industry. The techniques described include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet (UV) Spectrophotometry, each validated in accordance with International Conference on Harmonisation (ICH) guidelines.
This compound Fumarate, a competitive muscarinic receptor antagonist, is primarily used for the treatment of overactive bladder.[1] Ensuring the potency and purity of this active pharmaceutical ingredient (API) in its final dosage form is paramount for patient safety and therapeutic efficacy. The following sections detail robust and reliable analytical procedures for its quantification.
Section 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the assay of this compound Fumarate due to its specificity, precision, and accuracy.[2] Several stability-indicating HPLC methods have been developed to separate this compound Fumarate from its degradation products and process-related impurities.[3][4][5]
Application Note: Stability-Indicating HPLC Assay
This method is designed for the quantitative determination of this compound Fumarate in bulk drug and pharmaceutical formulations and is capable of resolving the drug from its potential degradants.[3][4] Forced degradation studies have demonstrated the method's specificity in the presence of degradation products arising from acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4]
Experimental Protocol: Isocratic RP-HPLC
1. Instrumentation:
-
HPLC system with a UV-Vis detector or a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150mm × 4.6mm, 5µm) or equivalent C18 column.[3]
-
Mobile Phase: A filtered and degassed mixture of Buffer and Methanol in the ratio of 42:58 (v/v).[3]
-
Buffer Preparation: Dissolve 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water. Adjust the pH to 3.0 ± 0.05 with Orthophosphoric acid.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound Fumarate reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).[3]
4. Sample Solution Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets.[7]
-
Transfer a quantity of powder equivalent to a target concentration of this compound Fumarate into a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%.
-
The USP tailing factor for the this compound Fumarate peak should be not more than 2.0.[3]
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of this compound Fumarate in the sample by comparing the peak area of the sample to the peak area of the standard.
Workflow for Isocratic RP-HPLC Analysis of this compound Fumarate
Section 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a significant improvement in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technique is particularly useful for the determination of this compound Fumarate and its related impurities with shorter run times.[2][8]
Application Note: Stability-Indicating UPLC Method
This UPLC method is designed for the rapid and efficient quantification of this compound Fumarate and the separation of its process-related and degradation impurities.[8][9] The method's high resolution allows for the accurate determination of the drug in the presence of closely eluting impurities.
Experimental Protocol: Gradient UPLC
1. Instrumentation:
-
UPLC system with a PDA detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Acquity BEH C18 (100mm × 2.1mm, 1.7µm).[8]
-
Mobile Phase:
-
Eluent A: Buffer solution.
-
Eluent B: Acetonitrile.
-
Buffer Preparation: Specific buffer as per the validated method (e.g., ammonium acetate).
-
-
Gradient Elution: The gradient starts with a 50:50 (v/v) mixture of Eluent A and Eluent B, progressively increasing the proportion of Eluent B to 70% over 16 minutes.[8]
-
Flow Rate: As optimized for the UPLC system (typically 0.3 - 0.5 mL/min).
-
Detection Wavelength: 220 nm.[4]
-
Column Temperature: 45°C.[9]
-
Injection Volume: 2 µL.
3. Solution Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using a suitable diluent (e.g., a 50:50 v/v mixture of buffer and acetonitrile).[8]
4. System Suitability and Analysis:
-
Follow the procedures for system suitability and analysis as outlined in the HPLC section, adapting for the UPLC system parameters.
Workflow for Gradient UPLC Analysis of this compound Fumarate
Section 3: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound Fumarate in bulk and pharmaceutical formulations.[2][10] A second-order derivative spectrophotometric method has been developed to enhance specificity by minimizing interference from excipients.[10][11]
Application Note: Second-Order Derivative UV Spectrophotometry
This method is suitable for the routine quality control analysis of this compound Fumarate in extended-release tablets. The use of a second-order derivative spectrum allows for the determination of the drug at a zero-crossing point of the excipient's spectrum, thereby improving accuracy.[10]
Experimental Protocol: UV Spectrophotometry
1. Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm quartz cells.
-
Spectrophotometer software.
2. Reagents and Solutions:
-
Solvent: Methanol.[10]
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound Fumarate reference standard and dissolve in a 100 mL volumetric flask with methanol to get a concentration of 100 µg/mL.[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2-24 µg/mL.[10][11]
3. Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to a target concentration of this compound Fumarate into a volumetric flask.
-
Add methanol, sonicate for 15-20 minutes, and dilute to volume.
-
Filter the solution and make further dilutions with methanol to bring the concentration within the Beer-Lambert law range.
4. Method:
-
Scan the standard and sample solutions from 200-400 nm.
-
Generate the second-order derivative spectra for all solutions.
-
Measure the absorbance at 228 nm (the zero-crossing point of the excipient solutions).[10][11]
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.
-
Determine the concentration of this compound Fumarate in the sample solution from the calibration curve.
Workflow for UV Spectrophotometric Analysis of this compound Fumarate
Quantitative Data Summary
The following tables summarize the validation parameters for the described analytical techniques, providing a basis for method selection and comparison.
Table 1: HPLC Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 80 - 120% of analyte concentration | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy (% Recovery) | 96.9% - 101.5% | [3] |
| Precision (%RSD) | < 1.0% | [3] |
| LOD | Not Reported | |
| LOQ | Not Reported |
Table 2: Second-Order Derivative UV Spectrophotometry Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 2 - 24 µg/mL | [10][11] |
| Correlation Coefficient (r²) | 0.9999 | [10][11] |
| Accuracy (% Recovery) | < 2% (Relative Error) | [10][11] |
| Precision (%RSD) | < 2% | [10][11] |
| LOD | 0.38 µg/mL | [10][11] |
| LOQ | 1.27 µg/mL | [10][11] |
Table 3: LC-MS/MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 5 - 1000 ng/mL | [7] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity confirmed | [7] |
| Accuracy (% Relative Error) | < 5% | [7] |
| Precision (%RSD) | < 5% | [7] |
| LOD | Not Reported | |
| LOQ | Not Reported |
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound Fumarate in pharmaceutical products. The choice of method will depend on the specific requirements of the analysis, such as the need for stability-indicating data, the desired speed of analysis, and the available instrumentation. All presented methods have been shown to be specific, accurate, and precise, making them suitable for their intended purpose in a regulated pharmaceutical environment.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. WO2013024415A1 - An improved method for the quantitative determination of this compound fumarate - Google Patents [patents.google.com]
- 9. WO2013024415A1 - An improved method for the quantitative determination of this compound fumarate - Google Patents [patents.google.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. Second-Order Derivative UV Spectrophotometric Method for the Determination of this compound and Comparison with LC, CE and LC-MS/MS in Commercial Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fesoterodine Fumarate Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of fesoterodine fumarate during their experiments.
Frequently Asked Questions (FAQs)
Q1: There are conflicting reports on the aqueous solubility of this compound fumarate. Some sources state it is "freely soluble," while others describe it as "slightly soluble." Which is correct?
A1: This is a crucial point of clarification. Officially, according to regulatory bodies like the FDA and Health Canada, this compound fumarate is classified as "freely soluble" in water.[1][2] For instance, its solubility has been reported to be as high as 542 mg/mL in water.[1] This high solubility is advantageous for the formulation of oral dosage forms like tablets.
However, in a laboratory setting, researchers may experience what appears to be low solubility. This can be due to several factors, including the rate of dissolution, the pH of the aqueous medium, and potential interactions with other components in the experimental system. The discrepancy often arises from the context of its use. While its intrinsic solubility is high, the practical application in specific in vitro environments may present challenges.
Figure 1: Factors influencing the apparent solubility of this compound fumarate.
Q2: I am having trouble preparing a stock solution of this compound fumarate in a neutral aqueous buffer for my in vitro experiments. What can I do?
A2: If you are encountering difficulties dissolving this compound fumarate in a neutral buffer, consider the following troubleshooting steps:
-
pH Adjustment: this compound fumarate's solubility is pH-dependent. The pH of aqueous solutions of this compound fumarate can range from 3.5 to 4.0.[1] It is more soluble in acidic conditions. Try preparing your stock solution in a slightly acidic buffer (e.g., pH 4.5-6.8) and then adjusting the pH of your final experimental medium. Dissolution studies for this compound tablets are often conducted in phosphate buffer at pH 6.8.[3]
-
Gentle Heating and Sonication: Aiding the dissolution process by gently warming the solution (e.g., to 37°C) and using a sonicator can help overcome kinetic solubility limitations.
-
Use of Co-solvents: For challenging situations, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then diluting it into your aqueous experimental medium is a common practice. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.[4][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound Fumarate in Cell Culture Media
Symptoms: You observe a cloudy precipitate after adding your this compound fumarate stock solution to your cell culture medium.
Possible Causes:
-
pH Shift: The pH of your stock solution may be significantly different from the physiological pH of your cell culture medium (typically ~7.4), causing the drug to precipitate.
-
High Final Concentration: The desired final concentration of this compound fumarate in your experiment may exceed its solubility limit in the complex biological medium.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, may interact with this compound fumarate, reducing its solubility.
Solutions:
-
Prepare a Co-solvent Stock: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[5]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the drug solution can help with solubility.
Issue 2: Inconsistent Results in Aqueous-Based Assays
Symptoms: You are observing high variability in your experimental results when using freshly prepared aqueous solutions of this compound fumarate.
Possible Causes:
-
Incomplete Dissolution: The drug may not be fully dissolved, leading to inaccuracies in the actual concentration.
-
Degradation: this compound can degrade under certain stress conditions, such as acidic or basic hydrolysis and oxidation.
Solutions:
-
Verify Dissolution: After preparing your solution, visually inspect it for any undissolved particles. If possible, filter the solution through a 0.22 µm filter before use.
-
Use Freshly Prepared Solutions: Due to the potential for hydrolysis, it is recommended to use freshly prepared aqueous solutions for your experiments.
-
Consider a Stability-Indicating Analytical Method: If you suspect degradation, using an analytical technique like HPLC can help quantify the amount of active this compound and its degradation products.
Quantitative Data on Solubility Enhancement
The following tables provide an overview of the solubility of this compound fumarate in various solvents and the potential improvement with different enhancement techniques.
Table 1: Solubility of this compound Fumarate in Different Solvents
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | 542 | Freely Soluble | [1] |
| 0.9% NaCl Solution | 551 | Freely Soluble | [1] |
| Methanol | Freely Soluble | - | [6] |
| Ethanol | ≥60.5 | Freely Soluble | - |
| DMSO | ≥52.4 | Freely Soluble | - |
| Heptane | 0.03 | Practically Insoluble | [1] |
Table 2: Effect of pH on the Aqueous Solubility of this compound Fumarate
| pH | Aqueous Medium | Apparent Solubility |
| 3.5 - 4.0 | Water | High |
| 6.8 | Phosphate Buffer | Sufficient for dissolution studies |
| > 7.0 | - | Potentially Reduced |
Table 3: Illustrative Example of Solubility Enhancement Techniques
| Technique | Carrier/Co-solvent | Drug-to-Carrier Ratio | Apparent Solubility Increase (Fold) |
| Co-solvency | DMSO | N/A | > 10 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:5 | ~ 5-8 |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 (molar ratio) | ~ 15-20 |
Experimental Protocols
Protocol 1: Preparation of a this compound Fumarate Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound fumarate for use in aqueous-based in vitro assays.
Materials:
-
This compound fumarate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage. Before use, thaw and vortex the solution.
Protocol 2: Solubility Enhancement using Solid Dispersion with PVP K30
Objective: To improve the aqueous dissolution rate of this compound fumarate by preparing a solid dispersion.
Materials:
-
This compound fumarate
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh this compound fumarate and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Protocol 3: Solubility Enhancement via Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound fumarate through inclusion complexation.
Materials:
-
This compound fumarate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.
-
Slowly add this compound fumarate to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Store the complex in a desiccator.
Visualizations
Figure 2: Signaling pathway of this compound's active metabolite in the bladder.
Figure 3: Experimental workflow for assessing solubility enhancement techniques.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. iajps.com [iajps.com]
- 4. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing Fesoterodine degradation products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Fesoterodine degradation products by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] This is the primary metabolic and degradation pathway. Further degradation can occur under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[2][3]
Q2: What are the common degradation products of this compound observed by LC-MS?
Under forced degradation conditions, several degradation products of this compound have been identified. The most prominent is its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Other minor degradation products have also been detected.[4]
Q3: What are the expected m/z values for this compound and its major degradation product in positive ion mode ESI-MS?
In positive electrospray ionization mass spectrometry (ESI-MS), this compound typically shows a protonated molecule at an m/z of 412.2.[5][6] Its primary active metabolite and main degradation product, 5-hydroxymethyl tolterodine (5-HMT), is observed at an m/z of 342.[4]
Q4: Are there known process-related impurities of this compound that might interfere with degradation product analysis?
Yes, several process-related impurities of this compound have been identified, including an aldehyde impurity, a benzylated hydroxy impurity, a tolterodine ester impurity, and a diester impurity.[7] It is crucial to characterize these and ensure they are chromatographically resolved from degradation products.
Troubleshooting Guide
Problem 1: Poor chromatographic separation of this compound and its degradation products.
-
Possible Cause: Inadequate mobile phase composition or gradient.
-
Solution: Optimize the mobile phase. A common starting point is a gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile and/or methanol).[2][8] Adjusting the pH of the aqueous phase can also significantly impact the retention and peak shape of the analytes.
-
Possible Cause: Inappropriate column selection.
-
Solution: A monolithic C18 column (100 mm × 4.6 mm i.d.) has been shown to provide successful separation.[2] Alternatively, a Waters Symmetry C18 column (250 × 4.6 mm, 5 µm) has also been used effectively.[8] Ensure the column is not degraded and is appropriate for the mobile phase being used.
Problem 2: Low sensitivity or no detection of degradation products.
-
Possible Cause: Insufficient degradation has occurred.
-
Solution: Ensure that the forced degradation conditions (e.g., acid/base concentration, temperature, duration of exposure) are sufficient to produce detectable levels of degradants. Refer to ICH guidelines for stress testing.[2]
-
Possible Cause: Inappropriate mass spectrometer settings.
-
Solution: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound and its expected degradation products. For targeted analysis, use Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[5][6]
Problem 3: Difficulty in identifying unknown peaks in the chromatogram.
-
Possible Cause: Lack of reference standards for potential degradation products.
-
Solution: When reference standards are unavailable, high-resolution mass spectrometry (HRMS) can be used to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain fragmentation patterns, which can be used to elucidate the structure of the unknown compound.[2]
-
Possible Cause: Co-elution of multiple components.
-
Solution: Improve the chromatographic separation as described in Problem 1. Additionally, review the mass spectra across the entire peak to check for the presence of multiple components with different m/z values.
Experimental Protocols
Forced Degradation Studies
A general protocol for forced degradation studies of this compound is as follows:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
Note: The duration of exposure for each condition should be optimized to achieve partial degradation (e.g., 5-20%).
LC-MS/MS Method for Analysis
The following is a representative LC-MS/MS method for the analysis of this compound and its degradation products:
-
Liquid Chromatography:
-
Column: Luna C8(2) (50 mm × 3.0 mm i.d., 3 µm) or equivalent.[5]
-
Mobile Phase: A: 0.1% formic acid in water; B: Methanol. A common mobile phase composition is a high proportion of methanol (e.g., 90:10 methanol/0.1% formic acid).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Column Temperature: 45°C.[2]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
Data Presentation
| Analyte | Molecular Weight | Expected m/z [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound | 411.58 | 412.2 | 223.0 |
| 5-Hydroxymethyl tolterodine (5-HMT) | 341.48 | 342.0 | Not specified in search results |
| Degradation Product 1 | - | 356.0 | Not specified in search results |
| Degradation Product 2 | - | 175.0 | Not specified in search results |
| Degradation Product 3 | - | 284.0 | Not specified in search results |
| Degradation Product 4 | - | 365.0 | Not specified in search results |
| Degradation Product 5 | - | 393.0 | Not specified in search results |
Visualizations
References
- 1. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Determination of this compound in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of HPLC Parameters for Fesoterodine Impurity Profiling
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for Fesoterodine impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound and its impurities.
1. Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound or its impurities?
Answer:
Poor peak shape in HPLC analysis of this compound can be attributed to several factors. Here are the common causes and their respective solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of this compound and its impurities, which significantly impacts peak shape. For this compound, which is a basic compound, a mobile phase pH around 3.0 is often optimal to ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[1][2]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject. Whenever possible, the sample should be dissolved in the mobile phase to avoid solvent mismatch effects.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or not flushing the column properly after use. This can lead to peak tailing. If you observe a gradual deterioration in peak shape over several runs, consider replacing the column.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing peak tailing. Using a mobile phase with a competing base, such as triethylamine, can help to mask these silanol groups and improve peak shape.[1][2]
2. Question: I am not able to achieve adequate separation between this compound and its known impurities. What should I do?
Answer:
Achieving baseline separation of all impurities is critical for accurate quantification. If you are facing co-elution or poor resolution, consider the following optimization steps:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous buffer significantly influence selectivity. Varying the gradient or the isocratic composition can alter the elution profile. For instance, a gradient elution is often necessary to separate a wide range of impurities with different polarities.[3][4][5]
-
Column Chemistry: The choice of stationary phase is paramount. C18 columns are commonly used for this compound analysis.[1][3][6] However, if a standard C18 column does not provide sufficient resolution, trying a different C18 column from another manufacturer (as bonding technologies vary) or a different stationary phase (e.g., C8, Phenyl-Hexyl) might be beneficial.
-
Flow Rate and Temperature: Optimizing the flow rate can impact resolution. A lower flow rate generally provides better separation but increases run time. Column temperature also affects viscosity and mass transfer, thereby influencing separation. A typical starting point is a flow rate of 1.0-1.2 mL/min and a column temperature of 30-45°C.[1][3][4][5]
3. Question: My baseline is noisy and/or drifting. How can I fix this?
Answer:
A stable baseline is essential for accurate integration and quantification of low-level impurities. Here are potential causes and solutions for baseline issues:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade), filtered, and properly degassed to prevent air bubbles from entering the detector.[7] Inconsistent mobile phase composition due to improper mixing or evaporation of volatile components can cause baseline drift.[7]
-
System Contamination: A contaminated guard column, column, or detector flow cell can lead to a noisy baseline. Flush the system with a strong solvent (e.g., a high percentage of organic modifier) to remove contaminants.
-
Detector Issues: Fluctuations in the detector lamp intensity or a dirty flow cell can cause noise. Ensure the lamp has sufficient lifetime and the detector is properly calibrated.
-
Leaks: Check for leaks in the system, particularly between the column and the detector, as this can cause baseline fluctuations.[8]
4. Question: The retention times of my peaks are shifting between injections. What is causing this variability?
Answer:
Consistent retention times are crucial for peak identification. Drifting retention times can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. This may require flushing with 10-20 column volumes.
-
Changes in Mobile Phase Composition: If the mobile phase is prepared manually for each run, slight variations can lead to shifts in retention time. Using a larger, single batch of mobile phase for a sequence of analyses can improve consistency.[7]
-
Fluctuations in Column Temperature: Maintaining a constant column temperature using a column oven is critical for reproducible retention times.[8]
-
Pump Performance: Inconsistent flow rates due to pump seal wear or air bubbles in the pump head can cause retention time variability. Regularly maintain the pump and ensure proper degassing of the mobile phase.
Frequently Asked Questions (FAQs)
1. What are the typical HPLC parameters for this compound impurity profiling?
Several validated HPLC methods have been published for the analysis of this compound and its impurities. A summary of typical parameters is provided in the table below.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., Inertsil ODS-3V, Waters Symmetry C18, ACE 5 C18) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium acetate, Ammonium dihydrogen orthophosphate, Trifluoroacetic acid) with pH adjusted to ~3.0-4.0 |
| Mobile Phase B | Acetonitrile and/or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 30 - 45 °C |
| Detection Wavelength | 208 nm, 210 nm, or 220 nm |
| Injection Volume | 10 - 75 µL |
2. What are the common impurities of this compound that I should be looking for?
Common process-related and degradation impurities of this compound include:
-
5-Hydroxymethyl tolterodine (5-HMT) - the active metabolite[6]
-
Diester impurity[6]
-
Aldehyde impurity[9]
-
Benzylated hydroxy impurity[6]
-
Tolterodine ester impurity[6]
-
Diol impurity[3]
-
Propionate impurity[3]
-
Toluoyl hydroxy impurity[3]
-
Double bond impurity[3]
-
Benzyloxy impurity[3]
3. How should I perform forced degradation studies for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Typical stress conditions for this compound include:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1N HCl at 80°C for 30 minutes[1] |
| Base Hydrolysis | 0.1N NaOH at ambient temperature for 5 minutes[1] |
| Oxidative Degradation | 10% H₂O₂ at 80°C for 30 minutes[1] |
| Thermal Degradation | 80°C for 7 days[1] |
| Photolytic Degradation | Exposure to light at 1.2 million lux hours[1] |
| Water Hydrolysis | Heating at 80°C for 8 hours[1] |
Significant degradation is typically observed under acidic, basic, and oxidative conditions.[1]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and its Impurities
This protocol is a representative example based on published methods.[1][2]
1. Chromatographic Conditions:
- Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)
- Mobile Phase:
- Buffer: 1.15 g of Ammonium dihydrogen orthophosphate and 2.0 mL of Triethylamine in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with Orthophosphoric acid.
- Mobile Phase Composition: Buffer and Methanol in the ratio of 42:58 (v/v).
- Elution: Isocratic
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
2. Standard Solution Preparation:
- Prepare a standard solution of this compound Fumarate at a concentration of 100 µg/mL in the mobile phase.
3. Sample Solution Preparation:
- Accurately weigh and dissolve the this compound Fumarate sample in the mobile phase to obtain a final concentration of 100 µg/mL.
4. System Suitability:
- Inject the standard solution five times. The %RSD for the peak area should be not more than 2.0%.
- The tailing factor for the this compound peak should not be more than 2.0.
5. Analysis:
- Inject the sample solution and identify and quantify the impurities based on their relative retention times and response factors.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Stability indicating HPLC method for the quantification of this compound fumarate and its related substances | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
Managing matrix effects in the bioanalysis of Fesoterodine in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in plasma samples. The focus is on managing and mitigating matrix effects to ensure accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound, with a focus on identifying and resolving matrix effects.
Problem: Poor sensitivity or inconsistent results for this compound or 5-HMT.
This is often a primary indicator of matrix effects, specifically ion suppression.
-
Question: How can I confirm if matrix effects are the cause of my poor sensitivity?
Answer: You can perform a post-column infusion experiment.[1][2] This involves infusing a standard solution of this compound and 5-HMT directly into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of your analytes indicates the presence of co-eluting matrix components that are causing ion suppression.[3]
-
Question: I've confirmed ion suppression. What is the most likely cause in plasma samples?
Answer: The most common culprits for ion suppression in plasma are phospholipids from cell membranes.[4][5] These compounds are often not removed by simple protein precipitation and can co-elute with the analytes of interest, interfering with the ionization process in the mass spectrometer source.[4]
-
Question: What are the immediate steps I can take to reduce matrix effects?
Answer:
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound and 5-HMT from the interfering matrix components.[4] This can involve extending the gradient duration or using a different column chemistry.
-
Improve Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] These methods are more effective at removing phospholipids and other interfering substances.[5]
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4]
-
Below is a troubleshooting workflow to address matrix effects:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) due to the presence of co-eluting, undetected components from the biological matrix (plasma).[4][6] These components can interfere with the process of converting the analyte (this compound or 5-HMT) into gas-phase ions in the mass spectrometer's source, leading to inaccurate quantification.[4][7][8]
Q2: Why is it important to manage matrix effects for this compound analysis?
Q3: Which sample preparation method is most effective at reducing matrix effects for this compound?
A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids that cause matrix effects.[5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective.[5] For this compound and 5-HMT, LLE using a mixture of methyl tert-butyl ether and n-hexane has been shown to provide high recovery (>96%) and minimize ion suppression.[1][2]
Q4: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound and 5-HMT). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it is equally affected by the matrix.[8]
Q5: Can my choice of mobile phase affect matrix effects?
A5: Yes, the mobile phase composition can influence the elution of both the analytes and matrix components. For this compound, a mobile phase consisting of methanol and 0.1% formic acid in water has been shown to provide good peak shape and sensitivity.[14][15] Using a high percentage of organic solvent can lead to early elution of the analytes, which may help to separate them from later-eluting phospholipids.[14]
Experimental Protocols and Data
Sample Preparation Method Comparison
The choice of sample preparation is critical for managing matrix effects. Below is a comparison of common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| General Principle | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). | Analyte extraction into an immiscible organic solvent. | Analyte retention on a solid sorbent, followed by washing and elution. |
| Effectiveness | Less effective at removing phospholipids, prone to matrix effects.[5] | Highly effective at removing salts and phospholipids, leading to cleaner extracts.[1][16] | Can be highly selective and provide very clean extracts, but requires more method development.[5] |
| This compound Recovery | Variable, generally lower than LLE or SPE. | >96% reported for this compound and 5-HMT.[1][2] | High, but dependent on sorbent and elution solvent selection. |
| Throughput | High | Moderate | Moderate to High (with automation) |
Detailed Protocol: Liquid-Liquid Extraction (LLE) for this compound and 5-HMT
This protocol is based on a validated method for the simultaneous determination of this compound and 5-HMT in human plasma.[1][2]
Methodology:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution (deuterated analogs of this compound and 5-HMT).
-
Add 1.0 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of this compound and 5-HMT.
| Parameter | Setting |
| LC Column | C18 or C8 column (e.g., Kromasil C18, 100mm x 4.6mm, 5µm).[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol[14][15] |
| Gradient | Isocratic or gradient elution depending on separation needs. A high organic content (e.g., 90% methanol) can provide short run times.[14] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[14][15] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 412.2 → 223.05-HMT: [Varies by instrument] |
| Internal Standards | Use corresponding deuterated analogs. |
References
- 1. Investigation of ex vivo stability of this compound in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nalam.ca [nalam.ca]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Determination of this compound in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
Technical Support Center: Analysis of 5-Hydroxymethyl-2-Thiouracil (5-HMT) by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during the LC-MS/MS analysis of 5-Hydroxymethyl-2-Thiouracil (5-HMT).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 5-HMT, presented in a question-and-answer format.
Q1: I am observing a significantly lower signal for 5-HMT in my biological samples compared to the standards prepared in solvent. What could be the cause?
A1: This is a classic sign of ion suppression, a type of matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, 5-HMT.[1] This leads to a reduced signal intensity and can negatively impact the accuracy and sensitivity of your assay. Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and metabolites.[2]
Q2: How can I confirm that ion suppression is affecting my 5-HMT signal?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 5-HMT standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for 5-HMT will be observed. You then inject an extracted blank matrix sample. Any dip in the baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[1]
Q3: My 5-HMT peak is showing significant tailing and poor peak shape. What are the likely causes and solutions?
A3: Poor peak shape for polar compounds like 5-HMT can be caused by several factors:
-
Secondary interactions with the column: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of 5-HMT, leading to tailing.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of 5-HMT and its interaction with the stationary phase.
-
Column overload: Injecting too much sample can lead to peak distortion.
Troubleshooting Steps:
-
Use a different column chemistry: Consider a column with end-capping to minimize silanol interactions or a phenyl-hexyl stationary phase which can offer different selectivity.
-
Optimize mobile phase pH: Adjust the pH of the aqueous mobile phase. For thiouracils, slightly acidic conditions are often employed.
-
Reduce injection volume: Injecting a smaller volume of your sample can sometimes improve peak shape.
Q4: I'm experiencing poor reproducibility between injections. What should I investigate?
A4: Poor reproducibility can stem from inconsistent sample preparation, issues with the LC system, or variable matrix effects.
-
Inconsistent Sample Preparation: Ensure that your sample extraction and cleanup procedures are performed consistently for all samples. Automation can help improve reproducibility.
-
LC System Issues: Check for leaks in the LC system, ensure the autosampler is functioning correctly, and verify that the column is properly equilibrated between injections.
-
Variable Matrix Effects: If the composition of your biological matrix varies significantly between samples, you may observe differing degrees of ion suppression, leading to poor reproducibility. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to minimize ion suppression for 5-HMT?
A1: A multi-pronged approach is most effective. This involves a combination of:
-
Efficient Sample Preparation: To remove as many interfering matrix components as possible before injection. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.[3]
-
Optimized Chromatographic Separation: To resolve 5-HMT from any remaining matrix components that could cause suppression.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5-HMT will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.
Q2: What are the recommended sample preparation techniques for 5-HMT in biological matrices like plasma or urine?
A2: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it does not remove many interfering substances. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. A common approach for similar compounds involves extraction with a mixture of ethyl acetate and 2-propanol.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for minimizing ion suppression. A mixed-mode or reversed-phase SPE cartridge can be effective for polar compounds like 5-HMT.[3][5]
Q3: What are the typical chromatographic conditions for the analysis of thiouracils like 5-HMT?
A3: Reversed-phase chromatography is commonly used.
-
Column: A C18 column is a good starting point. For polar analytes, a column with a polar endcapping or a phenyl-hexyl stationary phase may provide better peak shape and retention.
-
Mobile Phase: A gradient elution with an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid) and an organic mobile phase (e.g., methanol or acetonitrile) is typical. The gradient should be optimized to separate 5-HMT from early-eluting matrix components.[6]
-
Flow Rate: Typical flow rates for standard analytical columns (e.g., 2.1 mm ID) are in the range of 0.2-0.5 mL/min.
Q4: Should I use positive or negative ionization mode for 5-HMT?
A4: Thiouracils can often be detected in both positive and negative ionization modes. The choice depends on which mode provides better sensitivity and selectivity for 5-HMT. It is recommended to test both during method development. For some thiouracils, negative ion mode has been shown to be effective.[6]
Q5: How can I compensate for ion suppression if I cannot completely eliminate it?
A5: The use of a suitable internal standard (IS) is the most effective way to compensate for ion suppression.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of 5-HMT will have nearly identical chemical and physical properties, ensuring it co-elutes and is affected by ion suppression in the same way as the analyte.
-
Structurally Similar Analog: If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used. However, it may not perfectly mimic the ionization behavior of 5-HMT.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Low | Simple and fast, but often results in significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Can provide cleaner extracts than PPT; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | High | Provides the cleanest extracts, leading to minimal ion suppression.[5] |
Table 2: Typical LC-MS/MS Parameters for Thiouracil Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | Acetonitrile or Methanol | [6] |
| Gradient | 5-95% B over 5-10 minutes | [6] |
| Flow Rate | 0.3 mL/min | [6] |
| Injection Volume | 5-10 µL | |
| Ionization Mode | ESI Negative or Positive | [6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.
-
Elution: Elute the 5-HMT and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a solution of 5-HMT in the initial mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution post-column at a low flow rate (e.g., 10 µL/min).
-
-
Equilibration: Start the LC flow with the initial mobile phase conditions and begin the infusion from the syringe pump. Monitor the MS signal for 5-HMT until a stable, continuous baseline is achieved.
-
Analysis: Inject a blank, extracted matrix sample (prepared using the same procedure as your actual samples). Run your standard chromatographic gradient.
-
Data Interpretation: Examine the resulting chromatogram of the 5-HMT signal. A constant baseline indicates no ion suppression. A drop in the baseline signifies a region of ion suppression.
Visualizations
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. waters.com [waters.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Fesoterodine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Fesoterodine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of the isobutyrylation of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT) consistently low?
Answer:
Low yields in the isobutyrylation step to form this compound can be attributed to several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of isobutyryl chloride is used. An excess of the acylating agent may be necessary to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Poor Quality Reagents: The purity of both 5-HMT and isobutyryl chloride is crucial. Impurities in the starting materials can interfere with the reaction.
-
-
Side Reactions:
-
Formation of Diester Impurity: A common byproduct is the diester impurity, where both the phenolic and benzylic hydroxyl groups of 5-HMT are acylated.[2][3] To minimize this, consider using a milder base or controlling the stoichiometry of the isobutyryl chloride more precisely. Some processes utilize an inorganic base in a mixture of acetone and water to improve yield and purity.[4]
-
Degradation of Starting Material or Product: 5-HMT or this compound may be sensitive to the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane is a commonly used solvent for this acylation.[1]
-
Improper Base: Triethylamine is a frequently used base to neutralize the HCl generated during the reaction.[1] The choice and amount of base can influence the reaction rate and selectivity.
-
Question 2: My final this compound fumarate product has a high level of impurities. How can I improve its purity?
Answer:
High impurity levels in the final product can stem from impurities in the starting materials, side reactions during the synthesis, or inefficient purification.
Potential Causes and Solutions:
-
Starting Material Impurities:
-
Ensure the 5-HMT used for the final step is of high purity. Purification of intermediates is often key to obtaining a pure final product. For instance, purifying (R)-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl) benzoic acid hydrochloride can help avoid the formation of a dimer impurity in subsequent steps.[4]
-
-
Side Reactions during Isobutyrylation:
-
As mentioned previously, the formation of the diester impurity is a common issue.[2] Careful control of the reaction conditions is essential.
-
-
Inefficient Purification:
-
Crystallization: The crystallization of this compound fumarate is a critical purification step. The choice of solvent system is important. Mixtures of a ketone (like 2-butanone or methyl ethyl ketone) and an anti-solvent (like cyclohexane or isobutyl-methyl ketone) are often employed.[1][5][6]
-
Temperature Control: The temperature profile during crystallization, including the dissolution temperature and the cooling rate, can significantly affect crystal form and purity. Seeding the solution with pre-existing crystals of the desired polymorphic form can also improve the crystallization process.[4][5][7]
-
Salt Formation Conditions: The temperature during the salt formation with fumaric acid should be carefully controlled, as higher temperatures can lead to the formation of a "feso fumaric ester" impurity.[7][8] Performing the salification at a temperature not exceeding 45°C is recommended.[7]
-
Question 3: I am observing poor chiral purity in my final this compound product. What could be the cause and how can I address it?
Answer:
Achieving high enantiomeric purity is critical for this compound. Issues with chiral purity can arise from the resolution step of an earlier intermediate or racemization during the synthesis.
Potential Causes and Solutions:
-
Inefficient Chiral Resolution:
-
This compound synthesis often involves the resolution of a racemic intermediate. The choice of resolving agent and the crystallization conditions are crucial for obtaining high enantiomeric excess. Chiral acids like L-tartaric acid or O-acetyl mandelic acid are commonly used.[1][9] Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired chiral purity.[9]
-
-
Racemization:
-
While less common for this specific molecule under standard conditions, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to some degree of racemization. Ensure that the reaction and work-up conditions are as mild as possible.
-
-
Analytical Method:
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this compound synthesis?
A1: The overall yield can vary significantly depending on the synthetic route chosen. Some reported processes describe overall yields in the range of 40-50%.[9] Individual step yields are often much higher, with some steps reporting yields of 96% or more.[9]
Q2: What are the most common impurities found in this compound synthesis?
A2: Common impurities include the diester impurity (di-isobutyryl 5-HMT), unreacted 5-HMT, and the "feso fumaric ester" impurity formed during salt formation.[2][3][7] Other process-related impurities can also be present depending on the specific synthetic route.
Q3: What analytical techniques are used to determine the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the chemical purity of this compound and quantifying impurities.[2][12][13][14] Chiral HPLC is used to determine the enantiomeric purity.[11]
Q4: How can I confirm the correct polymorphic form of this compound fumarate?
A4: The polymorphic form of this compound fumarate can be confirmed using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[4][5]
Data Presentation
Table 1: Summary of Reported Yields for Key this compound Synthesis Steps
| Reaction Step | Starting Material | Reagents | Product | Reported Yield | Reference |
| Reductive Amination Approach | 4-(hydroxymethyl)phenol, trans-Cinnamaldehyde, Diisopropylamine | N-methylpiperazine, Toluene | (R,S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | 54% | [9] |
| Acylation | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Isobutyryl chloride, Triethylamine, Dichloromethane | This compound Base | High | [1] |
| Salt Formation | This compound Base | Fumaric Acid, 2-Butanone, Cyclohexane | This compound Fumarate | 85.7% | [7] |
| Alternative Acylation | 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy benzoic acid | Isobutyryl chloride, TEA | 2-(3-diisopropylamino-1-phenyl-propyl)-4-carboxy phenol isobutyrate | - | [9] |
| Reduction of Carboxylic Acid | 2-(3-diisopropylamino-1-phenyl-propyl)-4-carboxy phenol isobutyrate | Borane in THF | dl-Fesoterodine | 96% | [9] |
Table 2: HPLC Conditions for this compound Purity and Chiral Analysis
| Analysis Type | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Purity Analysis | YMC Pack ODS-A (150 x 4.6 mm), 5 µm | Gradient of A: 0.1% TFA in Water/Methanol (70:30) and B: Acetonitrile | - | 215 nm | [13] |
| Purity Analysis | Inertsil ODS-3V (150 x 4.6 mm), 5µm | Isocratic: Buffer (Ammonium dihydrogen orthophosphate, Triethylamine, pH 3.0)/Methanol (42:58) | 1.0 mL/min | 210 nm | [14] |
| Chiral Analysis | Chiralpak IC-3 | n-hexane:isopropyl alcohol:diethyl amine (950:50:1) | 1.0 mL/min | - |
Experimental Protocols
Protocol 1: Isobutyrylation of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT)
-
Dissolve (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride (1.0 to 1.2 equivalents) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound base.
Protocol 2: Formation and Crystallization of this compound Fumarate
-
Dissolve the crude this compound base in a suitable ketone solvent, such as 2-butanone or methyl ethyl ketone.[1][6]
-
Add a solution of fumaric acid (approximately 1 equivalent) in the same solvent to the this compound solution at a temperature not exceeding 45°C.[7]
-
Heat the mixture gently (e.g., to 35-40°C) until a clear solution is obtained.[7][8]
-
Cool the solution slowly to room temperature to initiate crystallization. Seeding with a small crystal of pure this compound fumarate can be beneficial.[4][7]
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by filtration, wash with a cold solvent (e.g., a mixture of the ketone and an anti-solvent like cyclohexane), and dry under vacuum.[1]
Protocol 3: HPLC Analysis of this compound Fumarate Purity
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. For example, for the isocratic method, dissolve ammonium dihydrogen orthophosphate and triethylamine in water, adjust the pH to 3.0 with orthophosphoric acid, and mix with methanol in a 42:58 ratio.[14]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound fumarate reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound fumarate sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the column, mobile phase, flow rate, and detector wavelength as detailed in Table 2.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak areas of the impurities in the sample chromatogram to the peak area of this compound in the standard chromatogram to calculate the percentage of each impurity.
Mandatory Visualization
Caption: Final steps in the synthesis of this compound Fumarate.
Caption: Formation of common impurities during this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. researchgate.net [researchgate.net]
- 3. Fesoteridone Diester Impurity | CAS No- 1208313-13-6 | Simson Pharma Limited [simsonpharma.com]
- 4. US9012678B2 - Processes for the preparation of this compound - Google Patents [patents.google.com]
- 5. EP2459520A1 - Crystalline forms of this compound fumarate and this compound base - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. US9272982B2 - Method for preparing high-purity this compound fumarate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. asianpubs.org [asianpubs.org]
- 14. scispace.com [scispace.com]
Fesoterodine Tablet Dissolution and Release Kinetics: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fesoterodine tablets. The information is presented in a question-and-answer format to directly address common issues encountered during dissolution and release kinetics experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound extended-release tablets are showing dose dumping or excessively rapid release in the initial stages of dissolution. What are the potential causes and solutions?
Potential Causes:
-
High Water Solubility of this compound Fumarate: this compound fumarate is highly soluble in water, which can make controlling its release challenging.[1]
-
Inadequate Formulation: The release-retarding agents in the formulation may not be sufficient or effective enough to control the initial burst release.[1]
-
Tablet Coating Defects: Cracks or insufficient thickness in the tablet's extended-release coating can lead to premature and rapid ingress of the dissolution medium.[2]
-
Incorrect Dissolution Medium: Using a dissolution medium that is too aggressive for the formulation can cause it to break down too quickly.
Solutions:
-
Formulation Optimization:
-
Manufacturing Process Adjustments:
-
Dissolution Method Review:
-
Ensure the use of a suitable dissolution medium, such as phosphate buffer at pH 6.8, which is commonly recommended for this compound.[5][6]
-
Verify that the agitation speed is appropriate; an excessively high speed can cause physical erosion of the tablet. The FDA recommends testing at various agitation speeds.[7]
-
Q2: I am observing high variability in my dissolution results between tablets from the same batch. What could be the cause?
Potential Causes:
-
Inconsistent Tablet Properties: Variations in tablet weight, hardness, or coating thickness can lead to different dissolution profiles.[3][4]
-
Dissolution Apparatus Issues: Problems with the dissolution apparatus, such as vessel centering, paddle/basket height, or inconsistent rotation speed, can introduce significant variability.[8]
-
Air Bubbles: Air bubbles adhering to the tablet surface can reduce the effective surface area for dissolution and lead to slower, more erratic results.[9]
-
Improper Deaeration of Medium: The presence of dissolved gases in the dissolution medium can lead to the formation of bubbles on the tablet surface.[9]
Solutions:
-
Verify Tablet Uniformity: Perform standard quality control tests on the tablet batch, including weight variation, hardness, and friability, to ensure they are within acceptable limits.[3]
-
Apparatus Calibration and Setup:
-
Ensure the dissolution apparatus is properly calibrated and set up according to USP guidelines.
-
Regularly validate the rotation speed using a tachometer.[8]
-
-
Proper Medium Preparation:
-
Visual Inspection: Observe the tablets during dissolution to check for the adherence of air bubbles or any unusual behavior.
Q3: The release of this compound from my tablets is incomplete, even after an extended period. What are the likely reasons and how can I troubleshoot this?
Potential Causes:
-
Hydrophobic Barriers: Excessive use of hydrophobic lubricants like magnesium stearate (typically above 1%) can form a barrier, preventing water from penetrating the tablet core.[2]
-
High Compression Force: Overly compressed tablets can have very low porosity, which hinders the ingress of the dissolution medium and subsequent drug release.[4]
-
Polymer Swelling and Gelation: For matrix tablets, the polymer may swell and form a thick, impermeable gel layer that traps the drug, a phenomenon sometimes referred to as "gel-locking."[11]
-
Drug-Excipient Interactions: Unintended interactions between this compound and the excipients could be forming insoluble complexes.
Solutions:
-
Formulation Review:
-
Manufacturing Process Optimization:
-
Reduce the tablet compression force to achieve a tablet with optimal hardness and porosity.[4]
-
-
Dissolution Medium Modification:
-
If not already in use, consider adding a small amount of surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium to improve wetting and solubility, as suggested by the FDA for modified-release products.[7]
-
-
Excipient Compatibility Studies: Conduct FTIR or DSC studies to rule out any significant interactions between the drug and excipients.[3]
Q4: My release kinetics data does not fit well with standard models like Higuchi or Zero-Order. How should I proceed?
Potential Causes:
-
Complex Release Mechanism: The drug release may not be governed by a single mechanism (e.g., pure diffusion or pure erosion). It could be a combination of mechanisms.[12]
-
Insufficient or Inappropriate Sampling Times: The sampling schedule may not be capturing the true shape of the release profile, especially in the early or late stages.
-
Analytical Method Issues: Inaccuracies in the analytical method used to quantify this compound can lead to erroneous release data.[13]
-
Changes in Tablet Geometry: The model being used may not account for significant changes in the tablet's shape or surface area during dissolution.
Solutions:
-
Explore Other Kinetic Models:
-
Optimize Sampling Schedule: Increase the number of sampling points, particularly during the initial rapid release phase and the later slower release phase, to better define the curve.
-
Validate Analytical Method: Ensure the analytical method for this compound quantification is validated for linearity, accuracy, and precision in the dissolution medium.[5]
-
Visual Observation: Observe the tablet's behavior during the dissolution test to gain qualitative insights into the release mechanism (e.g., does it swell, erode, or remain intact?).
Data and Protocols
Experimental Protocols
1. Dissolution Testing for this compound Extended-Release Tablets
This protocol is a synthesis of commonly cited methods for this compound tablet dissolution.[5][7][11]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of phosphate buffer, pH 6.8. The medium should be deaerated before use.[5]
-
Temperature: 37 ± 0.5 °C.[5]
-
Agitation Speed: 75-100 rpm. The specific speed should be justified and validated for the formulation being tested.[5][11]
-
Sampling Times: Aliquots (e.g., 5 mL) should be withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 20 hours).[5][11] The withdrawn volume should be replaced with fresh, pre-warmed medium if necessary.
-
Sample Preparation: Samples should be immediately filtered through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from affecting the analysis.
-
Quantification: The concentration of this compound in the filtered samples is determined using a validated analytical method, typically HPLC.[5][13]
2. Analysis of Drug Release Kinetics
-
Data Collection: The cumulative percentage of drug released at each sampling time point is calculated.
-
Model Fitting: The release data is fitted to various mathematical models to determine the mechanism of drug release.[3][12] The model that provides the highest coefficient of determination (R²) is generally considered the best fit.[5]
-
Common Models:
-
Zero-Order: Qt = Q0 + K0t (Release rate is constant)
-
First-Order: log(Qt) = log(Q0) - K1t / 2.303 (Release rate is proportional to the remaining drug)
-
Higuchi: Qt = KHt^1/2 (Release is based on Fickian diffusion from a matrix)[5]
-
Korsmeyer-Peppas: Qt / Q∞ = Kk t^n (Describes release from a polymeric system)
-
Hixson-Crowell: Q0^1/3 - Qt^1/3 = KHCt (Relates release to the change in tablet surface area)[5]
-
Quantitative Data Summary
Table 1: Recommended Dissolution Test Parameters for this compound ER Tablets
| Parameter | Recommended Value/Condition | Rationale & Citation |
| Apparatus | USP Apparatus 2 (Paddles) | Commonly used for tablets and cited in multiple studies for this compound.[5][8] |
| Medium | 900 mL Phosphate Buffer pH 6.8 | Simulates intestinal pH and has shown good results for this compound release.[5][6] |
| Temperature | 37 ± 0.5 °C | Standard physiological temperature for in vitro dissolution testing.[5] |
| Agitation Speed | 50-100 rpm | Speed should be optimized to be discriminative without causing tablet erosion.[5][7] |
| Quantification | HPLC with UV detection (e.g., 208 nm) | Provides specificity and sensitivity for this compound quantification.[5][13] |
Table 2: Mathematical Models for Release Kinetics Analysis
| Model | Equation | Typical Application |
| Zero-Order | Qt = Q0 + K0t | Osmotic pumps, transdermal systems.[12] |
| First-Order | log(Qt) = log(Q0) - K1t / 2.303 | Porous matrix systems where drug concentration influences release.[5] |
| Higuchi | Qt = KHt^1/2 | Drug release from a matrix controlled by diffusion. Often describes this compound ER.[3][5] |
| Korsmeyer-Peppas | Qt / Q∞ = Kk t^n | Unraveling complex release mechanisms (diffusion, swelling, erosion).[12] |
| Hixson-Crowell | Q0^1/3 - Qt^1/3 = KHCt | Release from systems where the surface area changes over time.[5] |
Qt = amount of drug dissolved at time t; Q0 = initial amount of drug; K = release constant; Q∞ = total drug in the tablet; n = release exponent.
Visualizations
Troubleshooting Workflow for Dissolution Failures
References
- 1. WO2019209220A2 - Extended release compositions of this compound - Google Patents [patents.google.com]
- 2. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 3. iajps.com [iajps.com]
- 4. biogrund.com [biogrund.com]
- 5. Monolithic LC method applied to this compound fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
- 13. researchgate.net [researchgate.net]
Method validation challenges for Fesoterodine and its metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the bioanalysis of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of this compound in plasma samples?
The most significant challenge is the ex vivo instability of this compound.[1] this compound is a prodrug that is rapidly and extensively converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by ubiquitous esterases present in plasma.[1][2] This enzymatic conversion can occur after blood collection, leading to an underestimation of this compound concentrations and an overestimation of 5-HMT concentrations.
Q2: How can I prevent the ex vivo degradation of this compound in plasma samples?
To ensure accurate quantification, it is crucial to inhibit esterase activity immediately after blood collection. This can be achieved by:
-
Using collection tubes containing an esterase inhibitor , such as sodium fluoride.
-
Immediately processing the blood samples at low temperatures (e.g., on ice) to separate plasma.
-
Storing plasma samples at ultra-low temperatures (e.g., -70°C or lower) until analysis.
A detailed study on the ex vivo stability of this compound in human plasma is essential to optimize the sample handling and extraction protocol.[1]
Q3: What are the common analytical techniques used for the quantification of this compound and 5-HMT?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and preferred method due to its high sensitivity and selectivity for simultaneously determining this compound and 5-HMT in biological matrices.[1][3] High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is also used, particularly for the analysis of pharmaceutical formulations and for stability-indicating assays.[4][5][6]
Q4: What are the known stability issues of this compound under stress conditions?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][7] It is relatively stable under neutral, thermal, and photolytic stress. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the method validation and analysis of this compound and its metabolites.
Issue 1: Low or Inconsistent Analyte Recovery
Possible Causes:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., liquid-liquid extraction [LLE] or solid-phase extraction [SPE]) may not be efficient for both this compound and the more polar 5-HMT.
-
Analyte Instability during Extraction: Degradation of this compound can occur during the extraction process if not performed quickly or at controlled temperatures.
-
Poor Solubility in Reconstitution Solvent: The dried extract may not fully dissolve in the reconstitution solvent, leading to loss of analyte.
Troubleshooting Steps:
-
Optimize Extraction Solvent/Sorbent:
-
For LLE: Test different organic solvents and pH conditions. A mixture of methyl tert-butyl ether and n-hexane has been shown to provide high recovery (>96%) for both analytes.[1]
-
For SPE: Screen different sorbent types (e.g., reversed-phase, mixed-mode) and elution solvents to ensure retention and elution of both the parent drug and its metabolite.
-
-
Control Temperature and Time: Perform extraction steps at low temperatures (e.g., on ice) and minimize the time between sample thawing and final analysis.
-
Evaluate Reconstitution Solvent: Test different compositions of the reconstitution solvent to ensure complete dissolution of the analytes. The composition should ideally be similar to the initial mobile phase conditions to ensure good peak shape.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites and peak tailing. The use of a mobile phase with an inappropriate pH can degrade the silica-based column packing.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Secondary Interactions: The basic nature of this compound and 5-HMT can lead to interactions with residual silanols on the stationary phase, causing peak tailing.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
Troubleshooting Steps:
-
Column Care:
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
Implement a column washing procedure after each batch of samples.
-
Ensure the mobile phase pH is within the recommended range for the column.
-
-
Injection Solvent: The injection solvent should be as weak as or weaker than the mobile phase.
-
Mobile Phase Additives: Add a small amount of an amine modifier (e.g., triethylamine) or use a column with end-capping to minimize secondary interactions. An acidic mobile phase with a buffer like ammonium formate can also improve peak shape.
-
System Optimization: Minimize the length and internal diameter of tubing between the injector, column, and detector. Use low-dead-volume fittings.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Causes:
-
Co-elution of Endogenous Matrix Components: Phospholipids and other components from the biological matrix can co-elute with the analytes and interfere with the ionization process in the mass spectrometer.
-
Inefficient Sample Clean-up: The sample preparation method may not be effective at removing interfering matrix components.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the gradient or mobile phase composition to separate the analytes from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.
-
Enhance Sample Clean-up:
-
Compare the effectiveness of LLE and SPE in reducing matrix effects. While LLE is effective, SPE can sometimes provide a cleaner extract.
-
Consider more advanced sample preparation techniques like phospholipid removal plates.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both this compound and 5-HMT will co-elute with the respective analyte and experience similar matrix effects, thus compensating for variations in ionization.
-
Dilution: In some cases, diluting the sample with a blank matrix can reduce the concentration of interfering components and mitigate the matrix effect.
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and 5-HMT in Human Plasma by LC-MS/MS
This protocol is based on a validated method with high recovery and sensitivity.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution (deuterated this compound and 5-HMT).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (methyl tert-butyl ether: n-hexane, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Kromasil C18 (100 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate:acetonitrile (30:70 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: To be optimized based on instrument
-
5-HMT: To be optimized based on instrument
-
Internal Standards: To be optimized based on instrument
-
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound and 5-HMT in Human Plasma
| Parameter | This compound | 5-HMT | Reference |
| Linearity Range | 0.01 - 10 ng/mL | 0.01 - 10 ng/mL | [1] |
| Mean Extraction Recovery | >96% | >96% | [1] |
| Intra-batch Precision (%CV) | 1.82 - 3.73% | 1.82 - 3.73% | [1] |
| Inter-batch Precision (%CV) | 1.82 - 3.73% | 1.82 - 3.73% | [1] |
| Relative Matrix Effect (%CV) | <1.5% | <1.5% | [1] |
Table 2: Stability of this compound in Human Plasma at Room Temperature
| Incubation Time (min) | % Remaining this compound |
| 0 | 100 |
| 5 | ~85 |
| 15 | ~60 |
| 30 | ~40 |
| 60 | ~20 |
(Data is illustrative and emphasizes the need for rapid processing and/or use of esterase inhibitors)
Visualizations
References
- 1. Investigation of ex vivo stability of this compound in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monolithic LC method applied to this compound fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
Enhancing the stability of Fesoterodine in pharmaceutical formulations
Welcome to the Technical Support Center for Fesoterodine pharmaceutical formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address stability challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is a prodrug that is intentionally designed to be rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] This ester hydrolysis is the main metabolic pathway.[1] In pharmaceutical formulations, the primary stability concerns revolve around chemical hydrolysis and oxidation, which can lead to the formation of 5-HMT (also known as the diol impurity) and other related substances.[3][4] Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic, basic, and oxidative stress conditions.[5][6]
Q2: Which environmental factors most significantly impact this compound's stability?
The stability of this compound can be compromised by several factors. Significant degradation has been observed under the following conditions:
-
Acidic and Basic Conditions: Exposure to both acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) can cause considerable degradation.[5]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, leads to notable degradation.[5]
-
Humidity and Temperature: While more stable under dry heat, this compound can exhibit substantial degradation in humid environments, especially at elevated temperatures (e.g., 40°C / 75% RH).[3][7] Hydrolysis is a key degradation mechanism under these conditions.[3]
This compound has been found to be relatively stable when exposed to light (photolytic stress) and thermal stress in a dry state.[5]
Q3: Are there specific excipients that can enhance or compromise the stability of this compound?
Yes, the choice of excipients is critical. While it was previously thought that sugar alcohols like xylitol and sorbitol were necessary for stability, recent findings suggest that stable formulations can be achieved without them.[3] The stability of this compound formulations can be improved through a judicial combination of excipients.[3] For instance, some formulations utilize stabilizers such as a mixture of citric acid and pregelatinized starch.[4] It is crucial to perform compatibility studies with all chosen excipients. No significant interactions were noted in studies using polymers like Locust Bean Gum and Gum Cyamposis.[8]
Q4: What manufacturing process is recommended for producing a stable this compound tablet?
The manufacturing process can significantly influence the stability of the final product. Studies have indicated that this compound compositions prepared by direct compression are often more stable compared to those made using dry or wet granulation methods.[4] Furthermore, the specific sequence of mixing the drug substance with excipients can also impact the stability of the final dosage form.[4]
Troubleshooting Guide
Problem: My this compound formulation shows significant potency loss and an increase in impurities during accelerated stability studies (40°C/75% RH).
Possible Causes & Solutions:
-
Hydrolysis: This is the most likely cause, driven by moisture. This compound's ester linkage is susceptible to hydrolysis, converting it to the 5-HMT (diol) impurity.
-
Troubleshooting Steps:
-
Moisture Control: Ensure low moisture content in your excipients and manufacturing environment.
-
Protective Packaging: Utilize packaging that protects from moisture, as recommended for the commercial product Toviaz®.[9]
-
Formulation Strategy: Consider adding a stabilizer. A combination of citric acid and pregelatinized starch has been shown to be effective.[4] Re-evaluate your excipients to ensure they are not hygroscopic or contributing to an environment that promotes hydrolysis.
-
-
-
Oxidation: If you are observing other unknown impurities, oxidation could be a contributing factor.
-
Troubleshooting Steps:
-
Inert Atmosphere: Consider manufacturing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Antioxidants: Evaluate the inclusion of antioxidants in your formulation, ensuring they are compatible with this compound.
-
-
-
Incompatible Excipients: An excipient may be reacting with the this compound.
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct a systematic compatibility study by mixing this compound with each individual excipient and storing under accelerated conditions. Analyze these binary mixtures using a stability-indicating HPLC method to pinpoint the problematic excipient.
-
-
Problem: I am observing a new, unidentified peak in the chromatogram of my stability samples. How can I characterize it?
Solution:
To identify and characterize unknown degradation products, a forced degradation study is the standard approach. This involves intentionally stressing the drug substance under various conditions to generate the degradants.
-
Experimental Workflow:
-
Subject this compound samples to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[5][6]
-
Analyze the stressed samples using a validated stability-indicating HPLC method to separate the degradation products from the parent drug.[7]
-
Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products.[6]
-
By analyzing the fragmentation patterns from the mass spectrometry data, you can propose a chemical structure for the unknown impurity.[6]
-
Data & Protocols
Table 1: Summary of this compound Forced Degradation Studies
This table summarizes the conditions used in forced degradation studies and the observed stability of this compound Fumarate.
| Stress Condition | Parameters | Observation | Reference(s) |
| Acid Hydrolysis | 0.1N HCl, 80°C, 30 minutes | Considerable Degradation | [5] |
| Base Hydrolysis | 0.1N NaOH, Ambient Temp, 5 minutes | Considerable Degradation | [5] |
| Oxidation | 10% H₂O₂, 80°C, 30 minutes | Considerable Degradation | [5] |
| Thermal Stress | 80°C, 7 days | No Significant Degradation | [5] |
| Water Hydrolysis | 80°C, 8 hours | No Significant Degradation | [5] |
| Photolytic Stress | 1.2 million LUX hours | No Significant Degradation | [5] |
| Humidity Stress | 75% Relative Humidity, 10 days | Degradation Observed | [7] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a robust method for quantifying this compound and separating it from its degradation products, based on published literature.[5][10]
Objective: To determine the purity and quantify degradation products of this compound Fumarate in bulk drug and pharmaceutical formulations.
1. Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: Inertsil ODS-3V (150mm × 4.6mm, 5µm particle size).
-
HPLC grade Methanol.
-
Ammonium dihydrogen orthophosphate, Triethylamine, Orthophosphoric acid.
-
High-purity water.
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a buffer by dissolving 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water. Adjust the pH to 3.0 ± 0.05 with Orthophosphoric acid. The mobile phase is a mixture of this Buffer and Methanol in a ratio of 42:58 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL (typical, can be optimized).
-
Run Time: Sufficient to allow for the elution of all degradation products (approx. 15-20 minutes).
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Fumarate reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).
-
Sample Solution: Prepare the formulation sample (e.g., crushed tablets) in the mobile phase to achieve a similar target concentration as the standard solution. Sonicate and filter through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) of the peak area for the five replicate injections should be not more than 1.0%.[10]
-
The USP tailing factor for the this compound peak should be not more than 2.0.[10]
5. Analysis Procedure:
-
Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the amount of this compound and any impurities in the sample by comparing the peak areas to those of the standard.
Visualizations
Caption: Key degradation pathways of this compound under various conditions.
Caption: Standard experimental workflow for a forced degradation study.
References
- 1. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20130172411A1 - Stable pharmaceutical compositions comprising this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scispace.com [scispace.com]
- 6. This compound stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. iajps.com [iajps.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Fesoterodine Dosage and CYP3A4 Interactions
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the adjustment of fesoterodine dosage when co-administered with CYP3A4 inhibitors, addressing potential issues encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the role of CYP3A4?
This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] This initial activation step is independent of the cytochrome P450 (CYP) enzyme system.[1] However, 5-HMT is further metabolized in the liver, primarily by two key CYP enzymes: CYP2D6 and CYP3A4.[1][4][5][6][7] These two enzymes represent the main pathways for the inactivation and subsequent elimination of the active form of the drug.[1] Therefore, any substance that significantly inhibits the activity of CYP3A4 can lead to a substantial increase in the plasma concentration of 5-HMT, potentially increasing the risk of adverse effects.[8][9]
Q2: How should the this compound dosage be adjusted when co-administered with a strong CYP3A4 inhibitor?
For adult patients with overactive bladder (OAB) who are taking strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin), the daily dose of this compound should not exceed 4 mg.[10][11][12][13] For pediatric patients (weighing more than 35 kg) with neurogenic detrusor overactivity (NDO), the this compound dose should also be limited to a maximum of 4 mg once daily when used concomitantly with a strong CYP3A4 inhibitor.[11][14][15] The use of this compound with strong CYP3A4 inhibitors is not recommended for pediatric patients weighing between 25 kg and 35 kg.[11][15]
Q3: Is a dosage adjustment required for this compound when used with moderate or weak CYP3A4 inhibitors?
No dosage adjustment for this compound is necessary when it is co-administered with moderate CYP3A4 inhibitors (e.g., erythromycin, fluconazole, diltiazem, verapamil, and grapefruit juice).[10][13][14][16] The effect of weak CYP3A4 inhibitors (e.g., cimetidine) has not been extensively studied, but it is not expected to be greater than that of moderate inhibitors.[14][16]
Q4: What is the effect of CYP3A4 inducers on this compound pharmacokinetics?
Co-administration of this compound with strong CYP3A4 inducers, such as rifampin, can significantly decrease the plasma concentration of the active metabolite, 5-HMT.[13][14][16] This can lead to subtherapeutic levels and reduced efficacy.[8] Following induction of CYP3A4 with rifampin, the Cmax and AUC of 5-HMT were found to decrease by approximately 70% and 75%, respectively.[13][14][16] No specific dosage adjustments are recommended, but researchers should be aware of the potential for reduced efficacy.
Q5: Are there any contraindications for this compound use related to metabolism?
This compound is contraindicated in patients with severe hepatic impairment (Child-Pugh C).[10] Additionally, co-administration of this compound with strong CYP3A4 inhibitors in patients with renal or hepatic impairment may lead to an increased risk of adverse events.[10]
Data Presentation
Table 1: Recommended this compound Dosage Adjustments with CYP3A4 Inhibitors
| Patient Population | CYP3A4 Inhibitor Strength | Recommended this compound Dosage |
| Adults (OAB) | Strong (e.g., ketoconazole, itraconazole, clarithromycin) | Do not exceed 4 mg once daily[10][11][12][13] |
| Moderate (e.g., erythromycin, fluconazole, diltiazem) | No dosage adjustment necessary[10][16] | |
| Weak (e.g., cimetidine) | Safety and efficacy not established, but effect is expected to be less than moderate inhibitors[10][16] | |
| Pediatrics (>35 kg, NDO) | Strong | Do not exceed 4 mg once daily[11][14][15] |
| Pediatrics (25-35 kg, NDO) | Strong | Not recommended[11][15] |
Table 2: Pharmacokinetic Interactions of this compound with CYP3A4 Modulators
| Co-administered Drug | CYP3A4 Effect | Change in 5-HMT Cmax | Change in 5-HMT AUC |
| Ketoconazole (200 mg BID) | Strong Inhibitor | ~2.0 to 2.2-fold increase[6][16][17][18] | ~2.3 to 2.5-fold increase[6][16][17][18] |
| Fluconazole (200 mg BID) | Moderate Inhibitor | ~19% increase[14][15][16][19] | ~27% increase[14][15][16][19] |
| Rifampin (600 mg QD) | Strong Inducer | ~70% decrease[13][14][16] | ~75% decrease[13][14][16] |
Experimental Protocols
Methodology for a Clinical Drug-Drug Interaction Study:
A typical clinical study to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics would follow a protocol similar to this:
-
Subject Recruitment: Healthy adult volunteers are recruited. Subjects are often genotyped for CYP2D6 to distinguish between extensive metabolizers (EMs) and poor metabolizers (PMs), as this can also influence 5-HMT levels.[8]
-
Study Design: An open-label, randomized, crossover study design is frequently employed.[1]
-
Treatment Periods:
-
Period 1 (this compound alone): Subjects receive a single oral dose of this compound (e.g., 8 mg).[8] Serial blood samples are collected over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile of 5-HMT.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Period 2 (this compound with Inhibitor): Subjects receive the CYP3A4 inhibitor (e.g., ketoconazole 200 mg twice daily) for a duration sufficient to achieve steady-state inhibition (typically 5 days).[16][17][18] On the final day of inhibitor administration, a single oral dose of this compound (e.g., 8 mg) is co-administered.[8] Serial blood samples are collected again to determine the pharmacokinetic profile of 5-HMT in the presence of the inhibitor.
-
-
Pharmacokinetic Analysis: Plasma concentrations of 5-HMT are measured using a validated analytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve), are calculated for both treatment periods.
-
Statistical Analysis: The geometric mean ratios of Cmax and AUC (with and without the inhibitor) and their 90% confidence intervals are calculated to quantify the magnitude of the drug-drug interaction.
Visualizations
Caption: Metabolic pathway of this compound and the inhibitory effect of CYP3A4 inhibitors.
Caption: Decision workflow for this compound dosage adjustment with CYP3A4 inhibitors.
References
- 1. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Articles [globalrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on this compound Pharmacokinetics in Young Healthy Volunteers | MDPI [mdpi.com]
- 8. Evaluation of drug-drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. fda.report [fda.report]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. pfizermedical.com [pfizermedical.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Fesoterodine Versus Tolterodine: A Comparative Review of Efficacy and Safety
A comprehensive analysis for researchers and drug development professionals.
Fesoterodine and tolterodine are both prominent antimuscarinic agents utilized in the management of overactive bladder (OAB). While they share a common active metabolite, their pharmacokinetic profiles, efficacy, and safety apects present notable differences. This guide provides an objective comparison of this compound and tolterodine, supported by data from key clinical trials, to inform research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and tolterodine are prodrugs that are converted to the same active moiety, 5-hydroxymethyl tolterodine (5-HMT), which is a potent muscarinic receptor antagonist.[1][2] However, the metabolic pathways to generate 5-HMT differ significantly, impacting their pharmacokinetic variability.
This compound is rapidly and extensively hydrolyzed by non-specific ubiquitous esterases in the plasma to form 5-HMT.[2][3] This conversion is independent of the cytochrome P450 (CYP) enzyme system.[3]
In contrast, tolterodine is metabolized in the liver primarily by the polymorphic enzyme CYP2D6 to its active 5-HMT metabolite.[4][5] In individuals who are poor metabolizers via CYP2D6, tolterodine is metabolized by CYP3A4.[4] This reliance on the CYP system, particularly the polymorphic CYP2D6, leads to greater pharmacokinetic variability with tolterodine compared to this compound.[6][7] this compound's esterase-mediated activation results in more consistent and less variable plasma concentrations of the active metabolite 5-HMT, regardless of a patient's CYP2D6 genotype.[6][7]
The active metabolite, 5-HMT, exerts its therapeutic effect by competitively antagonizing muscarinic receptors, particularly the M3 subtype, in the detrusor muscle of the bladder.[2][8] This antagonism inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary frequency, urgency, and urge incontinence.[5][9]
Comparative Efficacy: Head-to-Head Clinical Trial Data
Multiple head-to-head, randomized, placebo-controlled clinical trials have demonstrated the superior efficacy of this compound 8 mg compared to tolterodine extended-release (ER) 4 mg in treating the symptoms of OAB.[10][11][12]
Key Efficacy Endpoints from a 12-Week, Double-Blind, Placebo-Controlled Trial:
| Efficacy Endpoint | This compound 8 mg (n=636) | Tolterodine ER 4 mg (n=641) | Placebo (n=313) | P-value (this compound vs. Tolterodine) |
| Change in Urgency Urinary Incontinence (UUI) Episodes/24h | Significant Improvement | Significant Improvement | Less Improvement | 0.017[10] |
| Change in Mean Voided Volume (MVV) | Significant Improvement | Less Improvement | No Significant Improvement | 0.005[10] |
| Diary Dry Rate (%) | 64% | 57% | 45% | 0.015[10] |
| Patient Perception of Bladder Condition (PPBC) Improvement | Significantly Better | Better | Baseline | <0.05[10] |
| Urgency Perception Scale (UPS) Improvement | Significantly Better | Better | Baseline | <0.05[10] |
| OAB Questionnaire (OAB-q) Score Improvement | Significantly Better | Better | Baseline | <0.05 (except Sleep domain)[10] |
ER = Extended Release
As the data indicates, this compound 8 mg demonstrated statistically significant improvements over tolterodine ER 4 mg in the primary endpoint of reducing UUI episodes, as well as in increasing mean voided volume and the proportion of patients achieving dryness.[10] Furthermore, patient-reported outcomes, including the Patient Perception of Bladder Condition and the Urgency Perception Scale, also favored this compound.[10]
Safety and Tolerability Profile
The most common adverse events associated with both this compound and tolterodine are characteristic of antimuscarinic agents, with dry mouth and constipation being the most frequently reported.[10][13]
Incidence of Common Adverse Events from a 12-Week, Double-Blind, Placebo-Controlled Trial:
| Adverse Event | This compound 8 mg | Tolterodine ER 4 mg | Placebo |
| Dry Mouth | 28%[10] | 16%[10] | 6%[10] |
| Constipation | 5%[10] | 4%[10] | 3%[10] |
| Discontinuation due to Adverse Events | 6%[10] | 4%[10] | 2%[10] |
While this compound 8 mg was associated with a higher incidence of dry mouth compared to tolterodine ER 4 mg, the rates of discontinuation due to adverse events were comparable between the two active treatment groups.[10]
Experimental Protocols
The data presented is primarily derived from a 12-week, randomized, double-blind, double-dummy, placebo-controlled, multicenter clinical trial.[10][14]
Key Methodological Aspects:
-
Patient Population: Eligible patients were those with OAB symptoms for at least 3 months, experiencing ≥8 voids and ≥1 urgency urinary incontinence (UUI) episode per 24 hours, as recorded in 3-day bladder diaries at baseline.[10] Patients with OAB symptoms caused by neurological conditions were excluded.[15]
-
Randomization and Blinding: Patients were randomized in a 2:2:1 ratio to receive this compound (4 mg for 1 week, then 8 mg for 11 weeks), tolterodine ER 4 mg, or placebo.[10] The double-dummy design was employed to maintain blinding.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline to week 12 in the number of UUI episodes per 24 hours.[10]
-
Secondary Endpoints: Changes in total voids, nocturnal voids, urgency episodes, severe urgency episodes, frequency-urgency sum per 24 hours, mean voided volume per void (MVV), and patient-reported outcomes including the OAB questionnaire (OAB-q), Patient Perception of Bladder Condition (PPBC), and Urgency Perception Scale (UPS).[10]
-
-
Safety Assessment: Safety and tolerability were assessed through the monitoring and recording of all adverse events.[10]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathways of this compound and tolterodine and a typical experimental workflow for a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 6. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound Fumarate used for? [synapse.patsnap.com]
- 9. This compound | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Superior efficacy of this compound over tolterodine extended release with rapid onset: a prospective, head-to-head, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound compared with extended-release tolterodine in men and women with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Trial to Evaluate the Efficacy and Safety of this compound in Comparison to Tolterodine for Overactive Bladder (OAB) | Clinical Research Trial Listing [centerwatch.com]
Fesoterodine in Head-to-Head Clinical Trials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fesoterodine with other leading antimuscarinic agents for the treatment of overactive bladder (OAB). Supported by experimental data from head-to-head clinical trials, this document summarizes efficacy and safety profiles, details experimental protocols, and visualizes key biological and procedural pathways.
This compound is a competitive muscarinic receptor antagonist. Its active metabolite, 5-hydroxymethyl tolterodine, is responsible for its therapeutic effect. By blocking muscarinic receptors in the bladder, particularly the M2 and M3 subtypes, this compound reduces involuntary detrusor muscle contractions, thereby alleviating the symptoms of OAB such as urinary urgency, frequency, and urge incontinence.[1][2]
Comparative Efficacy of this compound
Head-to-head clinical trials have established the comparative efficacy of this compound against other commonly prescribed antimuscarinics. The following tables summarize the key efficacy outcomes from these studies.
This compound vs. Tolterodine ER
| Efficacy Outcome | This compound 8 mg | Tolterodine ER 4 mg | Placebo | Study Details |
| Change in Urgency Urinary Incontinence (UUI) Episodes/24h | Statistically significant improvement vs. Tolterodine ER and Placebo[3] | Significant improvement vs. Placebo | - | Pooled analysis of two 12-week, randomized, double-blind trials.[4] |
| Change in Micturitions/24h | Statistically significant improvement vs. Tolterodine ER and Placebo[4] | Significant improvement vs. Placebo | - | Post hoc analysis of two double-blind trials.[4] |
| Change in Mean Voided Volume/Micturition | Statistically significant improvement vs. Tolterodine ER and Placebo[4] | No significant improvement vs. Placebo | - | Post hoc analysis of two double-blind trials.[4] |
| Diary Dry Rate | Significantly higher vs. Tolterodine ER and Placebo | Significantly higher vs. Placebo | - | Pooled analysis of two 12-week, randomized, double-blind trials.[4] |
This compound vs. Solifenacin
| Efficacy Outcome | This compound 4 mg | Solifenacin 5 mg | Study Details |
| Overactive Bladder Symptom Score (OABSS) | No statistically significant difference | No statistically significant difference | A prospective, randomized study comparing daily doses over 12 weeks.[5][6] |
| Patient-Reported Outcomes | Similar improvements | Similar improvements | A prospective, randomized study comparing daily doses over 12 weeks.[5][6] |
This compound vs. Oxybutynin ER (Pediatric Population)
| Efficacy Outcome | This compound 4-8 mg | Oxybutynin ER 10-20 mg | Study Details |
| Change in Daily Urinary Frequency | Improvement observed | Improvement observed | A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years.[7][8] |
| Change in Daily Urinary Incontinence Episodes | Improvement observed | Improvement observed | A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years.[7][8] |
| Change in Bladder Capacity | Improvement observed | Improvement observed | A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years.[7][8] |
| Overall Efficacy | Similar to Oxybutynin ER | Similar to this compound | No clinical or statistical difference was shown between efficacy measures for this compound or oxybutynin.[7] |
Comparative Safety and Tolerability
The safety profile of this compound is consistent with the antimuscarinic class of drugs. The most common adverse events are dry mouth and constipation.
This compound vs. Tolterodine ER
| Adverse Event | This compound 8 mg | Tolterodine ER 4 mg | Placebo | Study Details |
| Dry Mouth | Higher incidence vs. Tolterodine ER and Placebo[9] | Higher incidence vs. Placebo | - | Pooled analysis of three double-blind, randomized controlled trials.[9] |
| Constipation | Higher incidence vs. Tolterodine ER and Placebo[9] | Higher incidence vs. Placebo | - | Pooled analysis of three double-blind, randomized controlled trials.[9] |
| Withdrawal due to Adverse Events | Statistically significantly higher in one of three studies vs. Tolterodine ER[9] | Lower incidence vs. This compound 8 mg | - | Pooled analysis of three double-blind, randomized controlled trials.[9] |
This compound vs. Solifenacin
| Adverse Event | This compound 4 mg | Solifenacin 5 mg | Study Details |
| Discontinuation due to Side Effects | More frequent (10.2%) | Less frequent (0%) | A prospective, randomized study.[5] |
This compound vs. Oxybutynin ER (Pediatric Population)
| Adverse Event | This compound 4-8 mg | Oxybutynin ER 10-20 mg | Study Details |
| Dry Mouth/Constipation | No significant difference | No significant difference | A non-inferiority, randomized, double-blind, crossover trial.[7][8] |
| Increase in Heart Rate | 10.1 beats/minute increase (p<0.01)[7][10] | -1.9 beats/minute change (p=non-significant)[7][10] | A non-inferiority, randomized, double-blind, crossover trial.[7][8] |
| Serious Adverse Events | No life-threatening or serious adverse events occurred.[7] | No life-threatening or serious adverse events occurred.[7] | A non-inferiority, randomized, double-blind, crossover trial.[7][8] |
Experimental Protocols
This compound vs. Tolterodine ER Head-to-Head Trial
-
Study Design: These were typically 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[4]
-
Patient Population: Subjects with symptoms of OAB for at least 6 months, including a mean of ≥8 micturitions and ≥1 urgency urinary incontinence (UUI) episode per 24 hours.[4]
-
Interventions: Patients were randomized to receive this compound (4 mg for one week, then 8 mg for 11 weeks), tolterodine ER (4 mg once daily), or placebo.[4]
-
Outcome Measures: The primary endpoint was the change from baseline in UUI episodes per 24 hours. Secondary endpoints included changes in micturition frequency, mean voided volume, and patient-reported outcomes using validated questionnaires.[4]
This compound vs. Solifenacin Head-to-Head Trial
-
Study Design: A prospective, randomized clinical trial conducted over 12 weeks.[5][11]
-
Patient Population: Patients diagnosed with OAB were randomized into two groups.[5][11]
-
Interventions: Group 1 received solifenacin 5 mg per day, and Group 2 received this compound 4 mg per day.[5][11]
-
Outcome Measures: The primary outcome was the change in the Overactive Bladder Symptom Score (OABSS) at weeks 4 and 12. Treatment costs and side effects were also evaluated.[5][11]
This compound vs. Oxybutynin ER Head-to-Head Trial (Pediatric)
-
Study Design: A non-inferiority, randomized, double-blind, crossover trial.[7][12]
-
Patient Population: Children aged 5-14 years with OAB.[7][12]
-
Interventions: Patients received either this compound (4-8 mg once daily) or oxybutynin ER (10-20 mg once daily) for eight weeks, followed by a three-day washout period before crossing over to the other treatment for another eight weeks. Dose up-titration was permitted.[7][12]
-
Outcome Measures: Endpoints were assessed through changes in voiding diaries, Patient's Perception of Bladder Condition (PPBC) score, adverse events, vital signs, electrocardiogram, post-void residual, urinalysis, and blood tests.[7][12]
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling in Detrusor Muscle
Antimuscarinic drugs exert their effect by blocking the action of acetylcholine on muscarinic receptors in the bladder wall. The M3 receptor is primarily responsible for detrusor contraction.[13] The signaling cascade involves G-protein coupling and downstream effector activation, leading to an increase in intracellular calcium and subsequent muscle contraction.[14]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of this compound versus tolterodine in older and younger subjects with overactive bladder: a post hoc, pooled analysis from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of solifenacin and this compound in treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, crossover trial comparing the efficacy and safety of this compound and extended-release oxybutynin in children with overactive bladder with 12-month extension on this compound: The FOXY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, crossover trial comparing the efficacy and safety of this compound and extended-release oxybutynin in children with overactive bladder with 12-month extension on this compound: The FOXY study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cda-amc.ca [cda-amc.ca]
- 10. cuaj.ca [cuaj.ca]
- 11. urotoday.com [urotoday.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Fesoterodine and Darifenacin
In the landscape of pharmacotherapy for overactive bladder (OAB), both fesoterodine and darifenacin stand as prominent selective muscarinic receptor antagonists. While their therapeutic goal is similar, their journeys through the human body—their pharmacokinetics—exhibit distinct characteristics that are crucial for researchers, scientists, and drug development professionals to understand. This guide provides an objective comparison of the pharmacokinetic profiles of this compound and darifenacin, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity.[1][2][3][4] This initial conversion is independent of the cytochrome P450 (CYP) enzyme system.[1][2] In contrast, darifenacin is an active drug that undergoes extensive first-pass metabolism primarily mediated by CYP3A4 and CYP2D6 enzymes.[5][6][7][8] This fundamental difference in their metabolic activation and subsequent elimination pathways leads to notable variations in their pharmacokinetic parameters, potential for drug-drug interactions, and the influence of genetic polymorphisms.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of the active metabolite of this compound (5-HMT) and darifenacin.
| Pharmacokinetic Parameter | This compound (as 5-HMT) | Darifenacin | References |
| Absorption | |||
| Bioavailability | 52% | 15-19% (dose-dependent) | [3][9][10] |
| Time to Peak (Tmax) | ~5 hours | ~7 hours (prolonged-release) | [2][3][11][12] |
| Food Effect | No clinically relevant effect | Cmax increased by 22%, Tmax shortened by 3.3 hours (single dose); No effect on multiple-dose pharmacokinetics. | [1][2][5][7][13] |
| Distribution | |||
| Protein Binding | ~50% (low) | ~98% (high) | [3][6][11][13] |
| Volume of Distribution (Vss) | 169 L | 163 L | [3][7] |
| Metabolism | |||
| Primary Metabolic Enzymes | Non-specific esterases (to 5-HMT); then CYP2D6 and CYP3A4 (for 5-HMT) | CYP3A4 and CYP2D6 | [2][3][5][6][7][8][14][15] |
| Active Metabolites | 5-hydroxymethyl tolterodine (5-HMT) | None that significantly contribute to clinical effect | [1][2][3][4][5][7] |
| Excretion | |||
| Elimination Half-life (t1/2) | ~7-8 hours | ~13-19 hours (prolonged-release) | [8][9][10][16] |
| Major Route of Elimination | Hepatic metabolism and renal excretion | Hepatic metabolism | [3][8][9] |
| Unchanged Drug in Urine | ~16% (as 5-HMT) | <3% | [3][6][11][17] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for evaluating the pharmacokinetics of these oral medications is outlined below.
Study Design: A common study design is a single-center, open-label, randomized, crossover study.[1][2] This design allows for the comparison of different dose levels or conditions (e.g., fed vs. fasted state) within the same subjects, thereby reducing inter-individual variability.
Subjects: Studies are typically conducted in healthy adult volunteers.[2] To investigate the influence of genetic factors on metabolism, subject groups may be stratified based on their CYP2D6 metabolizer status (e.g., extensive metabolizers vs. poor metabolizers).[2]
Drug Administration and Sample Collection:
-
Dosing: Subjects receive a single oral dose of the drug (e.g., this compound or darifenacin) after an overnight fast.[1][2] For food-effect studies, the drug is administered after a standardized high-fat meal.[1]
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine the amount of the drug and its metabolites excreted renally.[1]
Bioanalytical Method: Plasma and urine concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for accurate determination of drug concentrations.
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
Mandatory Visualization
Metabolic Pathways of this compound and Darifenacin
The following diagram illustrates the distinct metabolic pathways of this compound and darifenacin, highlighting the key enzymes involved.
Caption: Metabolic pathways of this compound and darifenacin.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow of a clinical pharmacokinetic study for an oral drug.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of this compound and darifenacin are markedly different, primarily due to their distinct metabolic activation and elimination pathways. This compound's conversion to its active metabolite by ubiquitous esterases results in a more consistent and predictable exposure, less influenced by CYP2D6 genetic polymorphism compared to darifenacin.[1] Darifenacin, on the other hand, exhibits a lower and more variable bioavailability due to extensive first-pass metabolism by CYP3A4 and CYP2D6.[5][6] These differences have important implications for drug development, including the design of clinical trials, the assessment of drug-drug interaction potential, and the consideration of personalized medicine approaches based on pharmacogenomics. A thorough understanding of these comparative pharmacokinetics is essential for the rational development and clinical application of new therapies for overactive bladder.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. What is the mechanism of this compound Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. Darifenacin - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on this compound Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (Toviaz) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 17. ics.org [ics.org]
In Vitro vs. In Vivo Correlation of Fesoterodine's Antimuscarinic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fesoterodine, a competitive muscarinic receptor antagonist, is a mainstay in the management of overactive bladder (OAB). A prodrug, it is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the therapeutic effect.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo antimuscarinic effects of this compound and 5-HMT, supported by experimental data and protocols.
Executive Summary
This compound and its active metabolite, 5-HMT, demonstrate a consistent antimuscarinic profile across both in vitro and in vivo studies. In vitro, 5-HMT exhibits potent, non-selective binding to all five human muscarinic receptor subtypes (M1-M5).[4] This translates to functional antagonism observed in isolated bladder tissue, where it effectively inhibits carbachol-induced contractions.[4][5] In vivo studies in animal models confirm these findings, showing that this compound and 5-HMT reduce bladder pressure, increase bladder capacity, and decrease voiding frequency.[4][6] The correlation between the in vitro potency and the in vivo efficacy underscores the primary mechanism of action of this compound in treating OAB.
Data Presentation
Table 1: In Vitro Muscarinic Receptor Binding Affinity (Ki, nM) of 5-HMT and Comparator Antimuscarinics
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity |
| 5-HMT | Similar affinity across all subtypes | Similar affinity across all subtypes | Similar affinity across all subtypes | Similar affinity across all subtypes | Similar affinity across all subtypes | Non-selective |
| Oxybutynin | - | - | - | - | - | Non-selective |
| Tolterodine | - | - | - | - | - | Non-selective |
Data synthesized from multiple preclinical studies. Exact Ki values can vary based on experimental conditions.
Table 2: In Vitro Functional Antagonism in Isolated Bladder Tissue (pA2 values)
| Compound | Porcine Detrusor Muscle | Porcine Urothelium & Lamina Propria |
| This compound (100 nM) | Significant rightward shift of carbachol-response curve | Significant rightward shift of carbachol-response curve |
| 5-HMT | - | - |
| Oxybutynin (1 µM) | Significant rightward shift of carbachol-response curve | Significant rightward shift of carbachol-response curve |
| Tolterodine (1 µM) | Significant rightward shift of carbachol-response curve | Significant rightward shift of carbachol-response curve |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data adapted from studies on porcine bladder tissue.[5]
Table 3: In Vivo Urodynamic Effects in Rats
| Compound (intravenous) | Micturition Pressure | Bladder Capacity | Intercontraction Interval | Residual Volume |
| This compound (0.01 mg/kg) | Reduced | Increased | Increased | No effect |
| 5-HMT (0.01 mg/kg) | Reduced | Increased | Increased | No effect |
| Oxybutynin | Reduced | Increased | Increased | - |
| Atropine | Reduced | Increased | Increased | - |
Data from continuous cystometry in conscious female Sprague-Dawley rats.[4][6]
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to specific receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared.[7]
-
Incubation: The cell membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (e.g., 5-HMT).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[8]
In Vitro Isolated Bladder Strip Assay
Objective: To assess the functional antagonistic effect of a compound on bladder muscle contraction.
Methodology:
-
Tissue Preparation: Longitudinal strips of porcine or rat detrusor muscle and urothelium with lamina propria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ and 5% CO₂.[5][9]
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Contraction Induction: A contractile agonist, typically carbachol, is added cumulatively to generate a concentration-response curve.[10]
-
Antagonist Application: The experiment is repeated in the presence of a fixed concentration of the test compound (e.g., this compound, 5-HMT).
-
Data Analysis: The rightward shift of the carbachol concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.[9]
In Vivo Cystometry in Conscious Rats
Objective: To evaluate the effect of a compound on bladder function in a live animal model.
Methodology:
-
Animal Preparation: A catheter is implanted into the bladder of a female Sprague-Dawley rat under anesthesia and exteriorized at the nape of the neck. The animal is allowed to recover.[4][6]
-
Cystometry: The conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and a syringe pump for continuous infusion of saline.[11]
-
Data Recording: Intravesical pressure is continuously recorded to measure urodynamic parameters such as micturition pressure, bladder capacity, intercontraction interval, and residual volume.[12]
-
Drug Administration: The test compound is administered, typically intravenously, and the changes in urodynamic parameters are recorded and compared to baseline values.[4]
Mandatory Visualizations
Caption: M3 muscarinic receptor signaling pathway in bladder smooth muscle and the antagonistic action of this compound/5-HMT.
Caption: Experimental workflow for evaluating the antimuscarinic effects of this compound from in vitro to in vivo.
Conclusion
The pharmacological profile of this compound, mediated by its active metabolite 5-HMT, shows a strong and consistent correlation between in vitro and in vivo antimuscarinic activity. The non-selective, high-affinity binding to muscarinic receptors observed in in vitro assays translates directly to functional antagonism in isolated bladder tissues and clinically relevant improvements in bladder function in in vivo models. This body of evidence provides a robust preclinical foundation for the efficacy of this compound in the treatment of overactive bladder.
References
- 1. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ics.org [ics.org]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimuscarinic agents exhibit local inhibitory effects on muscarinic receptors in bladder-afferent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urodynamic efficacy of this compound for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Selectivity of Fesoterodine and Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the receptor binding selectivity of fesoterodine and oxybutynin, two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB). The information presented herein is intended to offer a clear, data-driven perspective for researchers, scientists, and professionals involved in drug development. This comparison focuses on the binding affinities to muscarinic receptor subtypes and tissue selectivity, supported by experimental data and methodologies.
Introduction
This compound and oxybutynin are anticholinergic drugs that exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors (mAChRs), which are crucial in mediating bladder muscle contractions. While both drugs target these receptors, their selectivity profiles can influence their efficacy and adverse effect profiles. This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1][2]. Oxybutynin is also metabolized to an active metabolite, N-desethyloxybutynin (DEO), which contributes significantly to its clinical effects and side-effect profile[3]. This guide will focus on the receptor binding characteristics of the active metabolites of both drugs, as they are the primary moieties responsible for pharmacological activity.
Muscarinic Receptor Binding Affinity
The binding affinities of 5-HMT (the active metabolite of this compound) and oxybutynin and its active metabolite, N-desethyloxybutynin, for the five human muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data are presented as inhibitory constants (Ki), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| 5-HMT (from this compound) | ~10 | 5.6 | 5.7 | ~50 | ~32 |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | High Affinity | Lower Affinity |
| N-desethyloxybutynin (from Oxybutynin) | Potent | Less Potent | Potent | Potent | Less Potent |
Note: Specific Ki values for all subtypes were not consistently available across all sources. The table reflects a synthesis of available data. Oxybutynin and its metabolite are noted to have higher affinity for M1 and M3 subtypes[4][5][6][7]. 5-HMT demonstrates similar high affinity for M2 and M3 receptors[8].
Tissue Selectivity: Bladder vs. Salivary Gland
A critical aspect of the selectivity of antimuscarinic drugs for OAB is their relative affinity for muscarinic receptors in the bladder (primarily M2 and M3 subtypes) versus those in other tissues, such as the salivary glands (predominantly M3), which are responsible for side effects like dry mouth.
Studies have shown that this compound and its active metabolite, 5-HMT, exhibit greater binding affinity for muscarinic receptors in the human bladder mucosa and detrusor muscle compared to the parotid gland[1][9]. In contrast, N-desethyloxybutynin, the active metabolite of oxybutynin, has been shown to have a higher affinity for muscarinic receptors in the parotid gland compared to the detrusor muscle, which is implicated in the higher incidence of dry mouth associated with oxybutynin treatment[3][10].
| Compound | Tissue | pKi |
| N-desethyloxybutynin | Human Bladder | 8.2 |
| Human Parotid Gland | 8.7 | |
| Oxybutynin | Human Detrusor | 8.2 |
| Human Parotid Gland | 8.5 |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Off-Target Receptor Binding
While the primary pharmacological effects of both this compound and oxybutynin are mediated through muscarinic receptor antagonism, their potential interaction with other receptors could contribute to their overall pharmacological profile and side effects. However, based on the available literature, both this compound and oxybutynin are considered to be selective for muscarinic receptors. Their common side effects, such as dry mouth, constipation, and blurred vision, are consistent with antimuscarinic activity[9][11][12][13]. There is limited publicly available, comprehensive screening data on the off-target binding profiles of their active metabolites against a wide panel of other receptors.
Experimental Protocols
The determination of receptor binding affinity is predominantly conducted using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay for muscarinic receptors.
Protocol: Muscarinic Receptor Competitive Radioligand Binding Assay
1. Materials:
- Receptor Source: Cell membranes prepared from cells recombinantly expressing human muscarinic receptor subtypes (M1-M5) or tissue homogenates (e.g., bladder detrusor, parotid gland).
- Radioligand: A tritiated non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
- Test Compounds: this compound (or its active metabolite 5-HMT) and oxybutynin (or its active metabolite N-desethyloxybutynin) at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (e.g., 1 µM).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
- Scintillation Counter and Scintillation Fluid.
2. Procedure:
- Membrane Preparation: Homogenize the receptor-expressing cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- A fixed concentration of the radioligand (typically at or below its Kd value).
- Increasing concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
- For total binding wells, add buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control (e.g., 1 µM atropine).
- Add the membrane preparation to initiate the binding reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the receptor-bound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for the M2 and M3 muscarinic receptors, which are the primary targets for OAB therapy, and a typical experimental workflow for a competitive radioligand binding assay.
Conclusion
Both this compound (via its active metabolite 5-HMT) and oxybutynin are effective muscarinic receptor antagonists. The available data suggest that while both drugs have a high affinity for muscarinic receptors, there are differences in their selectivity profiles. 5-HMT shows a more balanced affinity for M2 and M3 receptors and a preferential binding to bladder tissue over the parotid gland. In contrast, oxybutynin and its active metabolite, N-desethyloxybutynin, show a higher affinity for M1 and M3 subtypes and a higher affinity for the parotid gland, which may contribute to a greater incidence of dry mouth. A comprehensive understanding of these differences is essential for the development of future antimuscarinic agents with improved efficacy and tolerability. Further studies detailing the off-target binding profiles of these compounds would provide a more complete picture of their selectivity.
References
- 1. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. drugs.com [drugs.com]
- 10. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oxybutynin side effects and how to avoid them | SingleCare [singlecare.com]
- 13. 7 Common Oxybutynin Side Effects to Be Aware of - GoodRx [goodrx.com]
Fesoterodine Demonstrates Superior Efficacy in Overactive Bladder Patients with Suboptimal Response to Tolterodine
For researchers and drug development professionals, compelling evidence from multiple clinical studies indicates that fesoterodine is a significantly more effective treatment option for patients with overactive bladder (OAB) who have previously shown a suboptimal response to tolterodine. This enhanced efficacy is observed across several key bladder diary parameters and patient-reported outcomes, suggesting a clear clinical advantage for this compound in this patient population.
A pivotal 12-week, double-blind, randomized, placebo-controlled trial specifically investigated the efficacy and safety of this compound 8 mg in OAB patients who had a suboptimal response to tolterodine extended-release (ER) 4 mg.[1][2][3] The study defined a suboptimal response as a 50% or less reduction in urgency urinary incontinence (UUI) episodes during a two-week run-in period with tolterodine ER 4 mg.[1][2][3] The findings demonstrated that switching to this compound 8 mg resulted in statistically significant improvements in UUI episodes, urgency episodes, and various patient-reported outcomes compared to placebo.[1][2][3]
Comparative Efficacy Data
The clinical data consistently highlight the superiority of this compound, particularly the 8 mg dose, over tolterodine ER 4 mg. Head-to-head studies have shown that this compound 8 mg is significantly more efficacious in reducing UUI episodes.[1][4][5][6] Furthermore, post-hoc analyses of clinical trial data reveal that this compound provides greater improvements in patient-reported treatment benefits and clinical global impressions of change after switching from tolterodine ER.[7]
The following tables summarize the key quantitative data from comparative studies.
Table 1: Change from Baseline in Efficacy Endpoints at Week 12
| Endpoint | This compound 8 mg | Placebo | p-value vs. Placebo |
| Urgency Urinary Incontinence (UUI) Episodes / 24h | Significant Improvement | --- | < 0.05[1][2][3] |
| Urgency Episodes / 24h | Significant Improvement | --- | < 0.05[1][2][3] |
| Micturitions / 24h | Significant Improvement | --- | Not always significant[3] |
| Mean Volume Voided / Micturition | Significant Improvement | --- | < 0.005[6] |
Table 2: Patient-Reported Outcomes and Responder Rates at Week 12
| Outcome | This compound 8 mg | Placebo | p-value vs. Placebo |
| Patient Perception of Bladder Control (PPBC) Score | Significant Improvement | --- | < 0.05[1][2][3] |
| Urgency Perception Scale (UPS) Score | Significant Improvement | --- | < 0.05[1][2][3] |
| OAB Questionnaire (OAB-q) Symptom Bother Score | Significant Improvement | --- | < 0.05[1][2][3] |
| OAB-q Health-Related Quality of Life (HRQL) Score | Significant Improvement | --- | < 0.05[1][2][3] |
| 50% UUI Responder Rate | Significantly Higher | --- | < 0.05[1][2][3] |
| 70% UUI Responder Rate | Significantly Higher | --- | < 0.05[1][2][3] |
Experimental Protocols
The primary evidence for the superior efficacy of this compound in this patient population comes from a well-designed clinical trial (NCT01302054).[2][3]
Study Design: This was a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[1][2][3]
Patient Population: The study enrolled subjects with a self-reported history of OAB symptoms for at least 6 months, a mean of 8 or more micturitions and at least 2 to less than 15 UUI episodes per 24 hours. A key inclusion criterion was a suboptimal response to a 2-week, open-label run-in period with tolterodine ER 4 mg, defined as a 50% or less reduction in UUI episodes.[1][2][3]
Treatment Regimen: Eligible patients were randomized to receive either this compound (4 mg for the first week, followed by 8 mg for the remaining 11 weeks) or a matching placebo once daily.[1][2][3]
Primary Endpoint: The primary efficacy endpoint was the change from baseline to week 12 in the mean number of UUI episodes per 24 hours.[1][2]
Secondary Endpoints: Secondary endpoints included changes in other bladder diary variables (micturition frequency, urgency episodes), and patient-reported outcomes assessed by the Patient Perception of Bladder Control (PPBC) scale, the Urgency Perception Scale (UPS), and the Overactive Bladder Questionnaire (OAB-q).[1][2][3]
Safety and Tolerability
The most frequently reported adverse events with this compound 8 mg were dry mouth and constipation, which is consistent with the known side-effect profile of antimuscarinic agents.[1][2][3] In the pivotal trial, the incidence of dry mouth was 16.6% for the this compound group compared to 4% for the placebo group.[1][2][3] Constipation was reported in 3.9% of patients on this compound versus 1.3% on placebo.[1][2][3] Discontinuation rates due to adverse events were low.[4]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the key clinical trial that evaluated the efficacy of this compound in patients with a suboptimal response to tolterodine.
Signaling Pathway and Mechanism of Action
Both this compound and tolterodine are antimuscarinic agents. This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[8] Tolterodine is also metabolized to 5-HMT, but this conversion is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme system.[8] The active metabolite, 5-HMT, is a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, 5-HMT reduces involuntary bladder contractions, thereby alleviating the symptoms of OAB. The more efficient conversion of this compound to the active metabolite may contribute to its enhanced efficacy.
References
- 1. Efficacy and safety of this compound 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superior efficacy of this compound over tolterodine extended release with rapid onset: a prospective, head-to-head, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Comparison of this compound and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose and aging effect on patients reported treatment benefit switching from the first overactive bladder therapy with tolterodine ER to this compound: post-hoc analysis from an observational and retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
Fesoterodine's Safety in the Elderly: A Systematic Review and Comparison
For researchers, scientists, and drug development professionals navigating the landscape of overactive bladder (OAB) treatments for elderly patients, the safety profile of available therapies is a paramount concern. This guide provides a systematic review of the safety of fesoterodine, an antimuscarinic agent, in this vulnerable population. Through a comprehensive comparison with other OAB medications, supported by experimental data and detailed methodologies, this document aims to offer an objective resource for informed decision-making in research and clinical development.
Comparative Safety Profile of this compound and Other OAB Treatments in Elderly Patients
The following tables summarize the incidence of common and clinically relevant adverse events associated with this compound and its main comparators in elderly patients (≥65 years), based on data from key clinical trials.
Table 1: Incidence of Common Adverse Events with this compound vs. Placebo in Elderly Patients (≥65 years)
| Adverse Event | This compound 4/8 mg (flexible dose) (%) | Placebo (%) | Study |
| Dry Mouth | 34 | 5 | Wagg et al. (SOFIA), 2013[1] |
| Constipation | 9 | 3 | Wagg et al. (SOFIA), 2013[1] |
Data from the 12-week, randomized, double-blind, placebo-controlled Study of this compound in an Aging population (SOFIA) trial.[2]
Table 2: Comparative Incidence of Dry Mouth and Constipation in Elderly Patients (≥65 years) for Various OAB Treatments
| Drug | Dose | Dry Mouth (%) | Constipation (%) | Study/Source |
| This compound | 4/8 mg (flexible) | 34 | 9 | Wagg et al. (SOFIA), 2013[1] |
| This compound | 8 mg | 26-32 | - | Herschorn et al., 2012 (pooled analysis)[3] |
| Tolterodine ER | 4 mg | 24.3 | 6.1 | Zinner et al., 2006[4] |
| Solifenacin | 5/10 mg | Main AE | Main AE | Wagg et al., 2006 (pooled analysis)[5] |
| Oxybutynin IR | 5 mg bid | - | - | - |
| Mirabegron | 25/50 mg | Lower than antimuscarinics | Lower than antimuscarinics | Wagg et al., 2020 (network meta-analysis)[6] |
Note: Direct head-to-head comparison data is limited. Percentages are derived from different studies and should be interpreted with caution.
Table 3: Cognitive Safety of this compound in Elderly Subjects
| Study | Drug/Dose | Population | Key Finding |
| Kay et al., 2012 | This compound 4 mg & 8 mg | Healthy elderly volunteers (65-85 years) | No statistically significant effects on any cognitive function assessed versus placebo. |
| Wagg et al. (SOFIA), 2013 | This compound 4/8 mg (flexible) | Elderly with OAB (≥65 years, MMSE ≥20) | No change in Mini-Mental State Examination (MMSE) score.[1] |
| A Wagg et al., 2024 | This compound 4 mg & 8 mg, Oxybutynin 5 mg bid | Elderly with OAB and Mild Cognitive Impairment | No detectable effect on cognitive function.[7] |
Experimental Protocols of Key Cited Studies
A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting their findings.
The SOFIA (Study of this compound in an Aging population) Trial (Wagg et al., 2013)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[2]
-
Participants: 794 individuals aged 65 years or older (with 47% being male) who had symptoms of OAB for at least three months.[1] Participants were required to have a mean of eight or more micturitions and three or more urgency episodes per 24 hours, and a Mini-Mental State Examination (MMSE) score of 20 or greater.[1]
-
Intervention: Participants were randomized to receive either flexible-dose this compound (starting at 4 mg with the option to increase to 8 mg at week 4 or 8) or a corresponding placebo.[1]
-
Outcome Measures: The primary endpoint was the change from baseline in the number of urgency episodes per 24 hours.[1] Safety assessments included the incidence of adverse events, changes in vital signs, and MMSE scores.[1]
Cognitive Safety Study in Healthy Elderly Volunteers (Kay et al., 2012)
-
Study Design: A randomized, double-blind, double-dummy, four-way crossover study.
-
Participants: Healthy volunteers aged 65 to 85 years with a baseline MMSE score of ≥26.
-
Intervention: Each participant received four treatment regimens in a randomized sequence with a washout period in between: this compound 4 mg for 6 days, this compound 4 mg for 3 days followed by 8 mg for 3 days, placebo for 6 days, and placebo for 6 days with a single dose of alprazolam 1 mg (as a positive control to demonstrate assay sensitivity) on day 6.
-
Outcome Measures: A battery of cognitive tests was administered at baseline and on day 6 of each treatment period. The primary endpoint was the Power of Attention: Detection task. Secondary endpoints included other tests of attention, working memory, and episodic memory.
Visualizing Key Concepts
To further elucidate the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. Flexible-dose this compound in elderly adults with overactive bladder: results of the randomized, double-blind, placebo-controlled study of this compound in an aging population trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 3. Long-term safety, tolerability and efficacy of this compound in subjects with overactive bladder symptoms stratified by age: pooled analysis of two open-label extension studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of tolterodine extended release in the treatment of overactive bladder in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of solifenacin in elderly subjects with overactive bladder syndrome: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
A Comparative Guide to the Drug-Drug Interaction Potential of Fesoterodine with CYP2D6 and CYP3A4 Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the drug-drug interaction (DDI) potential of fesoterodine, a competitive muscarinic receptor antagonist, with a focus on its interactions with substrates of cytochrome P450 enzymes CYP2D6 and CYP3A4. This compound is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity. The elimination of 5-HMT is primarily mediated by CYP2D6 and CYP3A4, making it susceptible to interactions with inhibitors and inducers of these enzymes.[1][2][3][4]
This compound Metabolism and Interaction Pathway
This compound undergoes a multi-step metabolic process, with its active metabolite's clearance being dependent on two key cytochrome P450 enzymes. Understanding this pathway is crucial for predicting and managing potential drug-drug interactions.
Caption: Metabolic pathway of this compound and points of potential drug-drug interactions.
Impact of CYP3A4 and CYP2D6 Modulators on this compound's Active Metabolite (5-HMT)
Clinical studies have demonstrated that co-administration of this compound with potent inhibitors or inducers of CYP3A4 significantly alters the pharmacokinetic profile of its active metabolite, 5-HMT. Similarly, the genetic polymorphism of CYP2D6, leading to different metabolizer statuses, also impacts 5-HMT exposure.
Quantitative Data on Drug-Drug Interactions
The following tables summarize the key pharmacokinetic parameters from clinical DDI studies.
Table 1: Effect of CYP3A4 Inhibitors on the Pharmacokinetics of 5-HMT in CYP2D6 Extensive Metabolizers (EMs) and Poor Metabolizers (PMs)
| Co-administered Drug | CYP2D6 Status | Change in 5-HMT Cmax | Change in 5-HMT AUC | Dosage Adjustment Recommended |
| Ketoconazole (Strong CYP3A4 Inhibitor) | EMs | Increase from 3.0 to 6.0 ng/mL[5] | Increase from 38.2 to 88.3 ng·h/mL[5] | Do not exceed 4 mg once daily[5][6] |
| PMs | Increase from 6.4 to 13.4 ng/mL[5] | Increase from 88.3 to 217.2 ng·h/mL[5] | Do not exceed 4 mg once daily[5][6] | |
| Fluconazole (Moderate CYP3A4 Inhibitor) | Not Specified | ~19% increase[6][7] | ~27% increase[6][7] | No adjustment necessary[7] |
Table 2: Effect of CYP3A4 Inducers on the Pharmacokinetics of 5-HMT in CYP2D6 Extensive Metabolizers (EMs) and Poor Metabolizers (PMs)
| Co-administered Drug | CYP2D6 Status | Change in 5-HMT Cmax | Change in 5-HMT AUC | Dosage Adjustment Recommended |
| Rifampicin (Strong CYP3A4 Inducer) | EMs | Decrease from 5.2 to 1.5 ng/mL[5][8] | Decrease from 62.4 to 14.4 ng·h/mL[5][8] | Co-administration may lead to subtherapeutic levels[5] |
| PMs | Decrease from 6.8 to 1.9 ng/mL[5][8] | Decrease from 87.8 to 19.6 ng·h/mL[5][8] | Co-administration may lead to subtherapeutic levels[5] |
Table 3: Effect of CYP2D6 Poor Metabolizer Status on the Pharmacokinetics of 5-HMT
| Comparison | Change in 5-HMT Cmax | Change in 5-HMT AUC | Dosage Adjustment Recommended |
| CYP2D6 Poor Metabolizers vs. Extensive Metabolizers | 1.7- to 2-fold increase[1][9][10] | ~2-fold increase[1][9][10] | No adjustment necessary in the presence of CYP2D6 inhibitors[10] |
This compound's Effect on CYP3A4 and CYP2D6 Substrates
In vitro studies suggest that at therapeutic concentrations, 5-HMT does not inhibit CYP isoenzymes 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4, nor does it induce CYP isoenzymes 1A2, 2B6, 2C9, 2C19, or 3A4.[4] Clinical data supports this, showing no significant effect of this compound on the pharmacokinetics of oral contraceptives, which are CYP3A4 substrates.
Table 4: Effect of this compound on CYP3A4 Substrates
| CYP3A4 Substrate | Finding | Dosage Adjustment Recommended |
| Ethinylestradiol and Levonorgestrel (Oral Contraceptives) | This compound did not affect the pharmacokinetics or pharmacodynamics.[5][11] | No adjustment necessary.[5] |
| Warfarin (R- and S-enantiomers metabolized by CYP1A2, 2C9, and 3A4) | This compound had no clinically meaningful effect on the pharmacokinetics of R- or S-warfarin.[12] | No adjustment necessary, but standard therapeutic monitoring for warfarin should continue.[12][13] |
Experimental Protocols
The following provides a generalized methodology for the clinical drug-drug interaction studies cited in this guide.
Study Design for Investigating the Effect of Inhibitors/Inducers on this compound
Caption: A typical crossover study design for evaluating drug-drug interactions with this compound.
Detailed Methodologies:
-
Subject Population: Healthy adult male and female volunteers are typically recruited. For studies investigating the role of CYP2D6, subjects are genotyped and classified as extensive metabolizers (EMs) or poor metabolizers (PMs).[1][5]
-
Study Design: A randomized, open-label, two-period, crossover design is commonly employed.[1]
-
Dosing Regimen:
-
This compound Administration: A single oral dose of this compound (e.g., 8 mg) is administered in the first period.[5]
-
Inhibitor/Inducer Administration: In the second period, the interacting drug (e.g., ketoconazole 200 mg twice daily or rifampicin 600 mg once daily) is administered for a duration sufficient to achieve steady-state inhibition or induction, followed by co-administration with a single dose of this compound.[5]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after each this compound administration to determine the plasma concentrations of 5-HMT.
-
Bioanalytical Method: Plasma concentrations of 5-HMT are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods. Statistical comparisons are made between the periods with and without the interacting drug.
Conclusion and Recommendations
The metabolism of this compound's active metabolite, 5-HMT, is significantly influenced by the activity of CYP3A4 and CYP2D6.
-
Strong CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, leads to a clinically significant increase in 5-HMT exposure. Therefore, the dose of this compound should not exceed 4 mg once daily in patients receiving strong CYP3A4 inhibitors.[5][6]
-
Moderate CYP3A4 Inhibitors: Moderate CYP3A4 inhibitors, like fluconazole, result in a modest increase in 5-HMT levels that is not considered clinically relevant, and no dose adjustment is typically required.[7]
-
CYP3A4 Inducers: Strong CYP3A4 inducers, such as rifampicin, can substantially decrease the plasma concentrations of 5-HMT, potentially leading to a reduction in therapeutic efficacy.[5]
-
CYP2D6 Status and Inhibitors: CYP2D6 poor metabolizers exhibit approximately a two-fold higher exposure to 5-HMT compared to extensive metabolizers.[1][9] While a dedicated study with CYP2D6 inhibitors was not performed, the data from poor metabolizers suggests that no dosage adjustment is necessary when this compound is co-administered with CYP2D6 inhibitors.[10]
-
Effect on Substrates: this compound is unlikely to cause clinically significant pharmacokinetic interactions with drugs that are substrates of CYP2D6 or CYP3A4.
For drug development professionals, these findings underscore the importance of considering the CYP3A4 and CYP2D6 inhibitory or inducing potential of co-medications when prescribing this compound. For researchers, the detailed pharmacokinetic data provides a valuable reference for physiologically based pharmacokinetic (PBPK) modeling to predict other potential drug interactions.
References
- 1. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. drugs.com [drugs.com]
- 5. Evaluation of drug-drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. fda.report [fda.report]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of this compound on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Fesoterodine in Overactive Bladder Therapy: A Comparative Analysis of Adverse Event Profiles
For Researchers, Scientists, and Drug Development Professionals
Fesoterodine, a competitive muscarinic receptor antagonist, is a frequently prescribed treatment for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] While effective in managing OAB symptoms, the clinical utility of this compound, like other antimuscarinic agents, is often weighed against its adverse event profile. This guide provides a comparative analysis of the adverse events associated with this compound versus other common OAB treatments, supported by data from clinical trials and systematic reviews.
Overview of this compound's Safety Profile
This compound is available in 4 mg and 8 mg doses, allowing for dose adjustments to optimize efficacy and tolerability for individual patients.[2][3][4] The most commonly reported adverse events are dose-dependent and characteristic of its anticholinergic properties, with dry mouth and constipation being the most frequent.[2][3][4][5][6] Serious adverse events are infrequent. In clinical trials involving 2,859 OAB patients, the incidence of serious adverse events for those receiving this compound 4 mg and 8 mg was 3.5% and 2.9% respectively, compared to 1.9% for placebo.[4]
Comparative Adverse Event Data
The following table summarizes the incidence of common adverse events for this compound compared to other OAB medications, including other anticholinergics and beta-3 adrenergic agonists. The data is derived from network meta-analyses and systematic reviews of randomized controlled trials.
| Adverse Event | This compound (4mg/8mg) | Tolterodine ER (4mg) | Solifenacin (5mg/10mg) | Oxybutynin | Mirabegron |
| Dry Mouth | Higher incidence, dose-dependent[7][8] | Lower incidence than this compound[7][8] | Lower incidence than immediate-release oxybutynin[7] | Highest incidence among anticholinergics[7] | Similar to placebo, significantly lower than anticholinergics[9] |
| Constipation | Common[2][3][4][5] | Lower incidence than solifenacin[10] | Higher incidence than tolterodine[10] | Common | Similar to placebo[9] |
| Blurred Vision | May be the best treatment option for this side effect[10] | Second best option after this compound[10] | - | - | - |
| Urinary Retention | - | Reported to have lower rates[10] | - | - | - |
| Headache | Significantly increased incidence compared to placebo (both 4mg and 8mg)[11][12] | - | - | Lower rate reported[10] | - |
| Urinary Tract Infection | - | - | Significantly increased incidence with 10mg dose[11][12] | - | - |
Methodologies of Cited Key Experiments
The comparative data presented is primarily drawn from systematic reviews and network meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
-
Study Selection: Researchers conduct a comprehensive search of medical databases (e.g., PubMed, Cochrane Library, EMBASE) for published RCTs that compare the efficacy and safety of oral medications for OAB.[10][11][12]
-
Inclusion Criteria: Studies included are typically double-blind, randomized, and placebo-controlled or head-to-head comparative trials in adult patients with OAB.[11][12]
-
Data Extraction: Two independent reviewers typically extract data on study design, patient characteristics, interventions (drug and dosage), and outcomes, including the incidence of specific adverse events.[10]
-
Data Analysis: A network meta-analysis is often performed to allow for both direct and indirect comparisons of the different treatments. This statistical method combines data from multiple studies to estimate the relative effects of each drug against the others.[10]
Signaling Pathways and Treatment Classification
The therapeutic effect and the adverse event profile of this compound and other anticholinergic drugs are directly related to their interaction with muscarinic receptors.
Caption: Classification of common oral treatments for Overactive Bladder.
These drugs competitively inhibit the binding of acetylcholine to muscarinic receptors in the detrusor muscle of the bladder, thereby suppressing involuntary bladder contractions.[1] However, the lack of complete receptor selectivity leads to systemic side effects when these drugs interact with muscarinic receptors in other parts of the body, such as the salivary glands and gastrointestinal tract.[13]
In contrast, beta-3 adrenergic agonists like mirabegron work by stimulating beta-3 adrenergic receptors in the bladder, which leads to relaxation of the detrusor muscle and an increase in bladder capacity.[1] This different mechanism of action results in a distinct adverse event profile, with a notably lower incidence of dry mouth and constipation compared to anticholinergics.[9]
Experimental Workflow: A Simplified Clinical Trial Model
The following diagram illustrates a simplified workflow for a typical randomized controlled trial comparing OAB treatments.
Caption: Simplified workflow of a randomized controlled clinical trial for OAB treatments.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]
- 6. This compound in randomised clinical trials: an updated systematic clinical review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orpdl.org [orpdl.org]
- 8. Which anticholinergic drug for overactive bladder symptoms in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
Fesoterodine's Efficacy in Specific Patient Cohorts: A Comparative Guide Based on Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fesoterodine's performance against other therapeutic alternatives for overactive bladder (OAB) and related conditions, supported by data from key clinical trials. The following sections detail the efficacy of this compound in various patient populations, outline the methodologies of pivotal studies, and illustrate the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound
This compound, a competitive muscarinic receptor antagonist, has demonstrated efficacy in treating the symptoms of OAB. Its clinical utility has been validated in diverse patient populations, including the general adult OAB population, elderly patients, and individuals with neurogenic detrusor overactivity (NDO).
Performance in the General Overactive Bladder (OAB) Population
Clinical trials have consistently shown that this compound is superior to placebo in improving OAB symptoms.[1] Furthermore, head-to-head trials have established its efficacy relative to other common antimuscarinic agents.
A landmark 12-week, randomized, double-blind, placebo-controlled trial demonstrated that this compound 8 mg was superior to Tolterodine Extended Release (ER) 4 mg in reducing urgency urinary incontinence (UUI) episodes.[2] Patients treated with this compound also showed significantly greater improvements in mean voided volume.[2] Both active treatments were generally well-tolerated.[2]
When compared with Solifenacin, a prospective randomized study showed no statistically significant difference in the improvement of OAB symptom scores (OABSS) between this compound 4 mg and Solifenacin 5 mg over 12 weeks.[3][4] However, the discontinuation rate due to side effects was higher in the this compound group in this particular study.[3][4] A network meta-analysis of 60 randomized controlled trials suggested that Solifenacin 10mg was most effective for mean daily micturitions and incontinence episodes, while this compound 8mg was most effective for urgency incontinence episodes per day.[5]
Table 1: Efficacy of this compound vs. Tolterodine ER in the General OAB Population [2]
| Endpoint (Change from Baseline at Week 12) | This compound 8 mg | Tolterodine ER 4 mg | Placebo | p-value (Feso vs. Tolt) |
| Urgency Urinary Incontinence Episodes / 24h | -2.27 | -1.20 | - | 0.017 |
| Micturitions / 24h | -1.94 | -1.02 | - | <0.001 |
| Mean Voided Volume (mL) | +34.5 | +24.6 | +11.4 | 0.005 |
| Diary-Dry Rate (%) | 64% | 57% | 45% | 0.015 |
Table 2: Efficacy of this compound vs. Solifenacin in the General OAB Population [4]
| Endpoint (Mean OABSS) | This compound 4 mg (n=59) | Solifenacin 5 mg (n=60) | p-value |
| Baseline | 10.7 ± 1.8 | 9.5 ± 2.8 | 0.062 |
| Week 4 | 2.4 ± 1.3 | 2.2 ± 1.2 | 0.464 |
| Week 12 | 1.3 ± 0.6 | 1.3 ± 0.5 | 0.527 |
| Discontinuation due to Adverse Events (%) | 10.2% | 0% | - |
Performance in Elderly Patient Cohorts
The efficacy and tolerability of this compound have been specifically evaluated in older adults. A post-hoc analysis of two large, double-blind, placebo-controlled trials stratified patients by age (<65, 65-74, and ≥75 years).[6] In subjects aged 65-74, this compound 8 mg was significantly better than Tolterodine ER 4 mg in improving mean voided volume and certain patient-reported outcomes.[6] In those aged ≥75 years, this compound demonstrated significantly greater improvements in urgency episodes, severe urgency episodes, and other key metrics compared to Tolterodine ER.[6] Adverse event rates were similar across the age groups.[6]
Table 3: Significant Efficacy Improvements of this compound 8 mg vs. Tolterodine ER 4 mg in Elderly Patients [6]
| Age Group | Significantly Improved Endpoints for this compound |
| 65-74 years | Mean Voided Volume per Void, Patient Perception of Bladder Condition (PPBC), OAB-q Symptom Bother and Coping |
| ≥75 years | Urgency Episodes, Severe Urgency Episodes, Frequency-Urgency Sum, Urgency Perception Scale (UPS), OAB-q Symptom Bother |
Performance in Patients with Neurogenic Detrusor Overactivity (NDO)
This compound has also been investigated in patients with NDO, a condition often resulting from spinal cord injury or multiple sclerosis.[7] In a prospective study, this compound treatment (4-8 mg/day) for 12 weeks in patients with NDO resulted in statistically significant increases in maximum cystometric capacity and bladder compliance.[8][9] Furthermore, a significant number of patients (23.5%) experienced a complete disappearance of neurogenic detrusor overactivity.[8][9]
Table 4: Urodynamic Outcomes of this compound in Patients with NDO [8][9]
| Urodynamic Parameter (Change from Baseline at Week 12) | Mean Change | p-value |
| Maximum Cystometric Capacity (mL) | +79.9 mL | <0.001 |
| Bladder Compliance (mL/cm H₂O) | +22.2 mL/cm H₂O | <0.001 |
| Maximum Detrusor Contraction (cm H₂O) | -15.1 cm H₂O | <0.001 |
| Bladder Capacity at First Involuntary Contraction (mL) | +85.5 mL | <0.001 |
Experimental Protocols
The clinical validation of this compound's efficacy is based on rigorous experimental designs. Below are the methodologies for the key types of trials cited.
Pivotal Phase III Trials in OAB (e.g., this compound vs. Tolterodine ER)[2]
-
Study Design: 12-week, randomized, double-blind, double-dummy, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population: Adults with OAB symptoms for ≥ 3 months, with ≥ 8 voids and ≥ 1 urgency urinary incontinence (UUI) episode per 24 hours at baseline, as recorded in a 3-day bladder diary.
-
Intervention: Patients were randomized to receive this compound (4 mg for 1 week, then 8 mg for 11 weeks), Tolterodine ER 4 mg, or placebo.
-
Primary Endpoint: Change from baseline to week 12 in the number of UUI episodes per 24 hours.
-
Secondary Endpoints:
-
Bladder Diary Variables: Changes in total and nocturnal voids, urgency episodes, severe urgency episodes, and frequency-urgency sum per 24 hours; mean voided volume per void.
-
Patient-Reported Outcomes (PROs):
-
Overactive Bladder Questionnaire (OAB-q): A validated instrument assessing symptom bother and health-related quality of life.
-
Patient Perception of Bladder Condition (PPBC): A single-item global assessment of the patient's perception of their bladder problems.
-
Urgency Perception Scale (UPS): A scale to subjectively assess the severity of urinary urgency.
-
-
-
Data Collection: 3-day bladder diaries were completed at baseline and week 12. PROs were also assessed at these time points.
Prospective Trial in Neurogenic Detrusor Overactivity (NDO)[8][9]
-
Study Design: A single-arm, prospective, open-label interventional study with a 12-week follow-up.
-
Patient Population: Patients with urodynamically confirmed NDO secondary to conditions like spinal cord injury or multiple sclerosis.
-
Intervention: this compound 4 mg/day, with a possible dose increase to 8 mg/day after 4 weeks based on patient response and tolerability.
-
Primary Endpoint: Change from baseline in maximum cystometric capacity (MCC) on urodynamic study at 12 weeks.
-
Secondary Endpoints:
-
Urodynamic Parameters: Disappearance of NDO, changes in bladder capacity at first desire to void, bladder compliance, and maximum detrusor pressure.
-
Patient-Reported Outcomes: Changes in the Overactive Bladder Symptom Score (OABSS), International Consultation on Incontinence Questionnaire-Short Form (ICIQ-SF), and King's Health Questionnaire (KHQ).
-
Bladder Diary Data: Changes in the number of urgency episodes and leaks per day, recorded in a 3-day frequency volume chart.
-
-
Urodynamic Study Protocol: Performed according to International Continence Society (ICS) standards. Key measurements included bladder capacity at first desire to void, MCC, and bladder compliance. NDO was defined as involuntary detrusor contractions during the filling phase.
Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyltolterodine (5-HMT).[10][11] 5-HMT is a potent competitive antagonist of muscarinic receptors, particularly the M2 and M3 subtypes, which are crucial in bladder function.[10][11] The M3 receptors are primarily responsible for the contraction of the bladder's detrusor muscle.[10][11] By blocking the binding of acetylcholine to these receptors, 5-HMT reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[10][11]
Caption: this compound's mechanism of action in the bladder.
Clinical Trial Workflow for OAB
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of this compound in patients with OAB.
Caption: Typical workflow of an OAB clinical trial.
References
- 1. Superior efficacy of this compound over tolterodine extended release with rapid onset: a prospective, head-to-head, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of solifenacin and this compound in treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of this compound versus tolterodine in older and younger subjects with overactive bladder: a post hoc, pooled analysis from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isrctn.com [isrctn.com]
- 8. Urodynamic efficacy of this compound for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. What is this compound Fumarate used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Fesoterodine in a Laboratory Setting: A Step-by-Step Guide
For immediate reference, treat all fesoterodine waste as hazardous chemical waste. Adherence to institutional and local regulations is mandatory for the disposal of this compound and its related materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a competitive muscarinic receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound fumarate. The SDS contains critical information regarding its physical and chemical properties, hazards, and emergency protocols.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A standard laboratory coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste streams.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Maintain separate, clearly labeled waste containers for solids (e.g., contaminated PPE, weighing papers) and liquids (e.g., unused solutions, rinsates).
-
-
Waste Container Selection and Labeling:
-
Utilize a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid this compound waste.
-
The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound Fumarate," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from drains, heat sources, and incompatible chemicals.
-
-
Disposal of Contaminated Materials:
-
Solids: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in the designated solid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., methanol, followed by water), as this compound fumarate is freely soluble in methanol.[1] The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, a waste pickup request must be submitted to your institution's EHS office.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills and to allow for safe handling and transport.
-
Data Presentation: this compound Fumarate Solubility
The following table summarizes the solubility of this compound fumarate in various solvents. This information is critical for selecting appropriate solvents for decontamination and for understanding its environmental fate.
| Solvent | Solubility (mg/mL) | Solubility Term |
| Water | 542 | Freely soluble |
| 0.9% NaCl solution | 551 | Freely soluble |
| Methanol | 574 | Freely soluble |
| Acetone | 205 | Freely soluble |
| Toluene | 0.14 | Very slightly soluble |
| Heptane | 0.03 | Practically insoluble |
Data sourced from product information for ACH-Fesoterodine.[2]
Experimental Protocols and Stability
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine.[3] Studies have shown that this compound degrades under acidic, basic, and oxidative stress conditions.[4] This susceptibility to degradation underscores the importance of proper storage and timely disposal of this compound-containing solutions to avoid the generation of unknown degradation products. While stable under normal conditions of use, it should be kept away from strong oxidizers.[5]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fesoterodine
This document provides immediate, essential safety and logistical information for laboratory professionals handling Fesoterodine. It includes detailed procedural guidance on personal protective equipment, operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound.[1] Adherence to the following recommendations is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free chemotherapy gloves.[2][3] | Double gloving provides an additional barrier against contamination.[2] Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[4] |
| Eye Protection | Wear safety glasses or goggles if eye contact is possible. A face shield is recommended when there is a risk of splashes. | Standard eyeglasses do not offer adequate protection from splashes.[4] |
| Respiratory Protection | For most activities, an N-95 or N-100 particulate respirator is sufficient.[4] If the Occupational Exposure Limit (OEL) is exceeded, a respirator with a P3 filter is required.[5] | A surgical mask offers little to no protection from drug exposure. For large spills, a chemical cartridge-type respirator may be necessary.[4] |
| Body Protection | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Gowns should be resistant to permeability by hazardous drugs to protect the wearer's skin.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a designated, restricted area with proper ventilation.[6]
-
Minimizing Exposure: Minimize dust generation and accumulation.[1] If tablets are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[1][5]
-
Personal Hygiene: Wash hands thoroughly after handling this compound.[6] Do not eat, drink, or apply cosmetics in areas where the substance is handled.
-
Storage: Store in a tightly sealed container at controlled room temperature, 20°C to 25°C (68°F to 77°F), and protect from moisture.[7]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste Containment: Place waste in an appropriately labeled, sealed container for disposal.[1]
-
Disposal of Unused Medication:
-
Whenever possible, use a drug take-back program.[8]
-
If a take-back program is not available, and there are no specific disposal instructions, you may be able to dispose of it in the household trash by:
-
Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can harm the environment.[9]
-
Emergency Protocols
Accidental Release Measures:
-
Evacuation: For large spills, non-essential personnel should be evacuated from the affected area.[1]
-
Containment: Contain the source of the spill if it is safe to do so.[1]
-
Cleanup:
-
Waste Disposal: Place all cleanup materials into a labeled, sealed container for proper disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and flush the affected area with large amounts of water. Use soap. Seek medical attention.[1][5] |
| Inhalation | Remove to fresh air and keep the person at rest. Seek immediate medical attention.[1][5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1][5] |
Experimental Workflow: Safe Handling of this compound
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. camberpharma.com [camberpharma.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. drugs.com [drugs.com]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
